Oroxylin A
描述
属性
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOJGSWUMISDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197375 | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-11-5 | |
| Record name | Oroxylin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-6-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OROXYLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oroxylin A: A Comprehensive Technical Guide on its Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A, a naturally occurring O-methylated flavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailing its traditional medicinal roots, initial isolation, and the scientific journey to elucidate its precise chemical structure. The document further presents a compilation of quantitative data on its biological activities and detailed experimental protocols for key assays, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Historical Background
Traditional Medicine Roots
This compound is primarily found in the root bark of Oroxylum indicum, a tree native to tropical regions of Asia, and in the roots of Scutellaria baicalensis (Chinese skullcap) and Scutellaria lateriflora.[1] For centuries, various parts of Oroxylum indicum have been integral to traditional medicine systems, particularly Ayurveda and traditional Chinese medicine (TCM).[2][3]
In these traditional practices, Oroxylum indicum has been utilized for a wide array of ailments. The root bark, in particular, has been employed to treat conditions such as cancer, diarrhea, fever, ulcers, and jaundice.[4][5] It has also been used as a remedy for respiratory issues, arthritic and rheumatic problems, and as a general tonic.[2][3] The plant is a key ingredient in several well-known Ayurvedic formulations, including Chyawanprash and Dasamularistha.[6][7] These extensive traditional uses provided the initial impetus for scientific investigation into the plant's chemical constituents and their potential therapeutic properties.
Initial Isolation and Characterization
The first successful isolation of a crude extract of this compound was from the root bark of Oroxylum indicum. Early methods involved alcohol percolation and subsequent distillation.[2] Later, acetone (B3395972) extraction followed by crystallization was employed, although this method resulted in a low yield of approximately 0.86%.[2]
The pivotal moment in the scientific history of this compound came in 1936 with the work of R. C. Shah, C. R. Mehta, and T. S. Wheeler. In their seminal paper published in the Journal of the Chemical Society, they described the "constitution of oroxylin-A, a yellow colouring matter from the root-bark of Oroxylum indicum, vent." This research marked the first formal scientific characterization and proposal of the chemical structure of this compound.
The Challenge of Structural Elucidation and the "Negletein" Misidentification
The initial structural elucidation of this compound was not without its challenges. For a considerable period, there was significant ambiguity in the scientific literature regarding its precise structure. Many early attempts at synthesizing this compound inadvertently produced its regioisomer, Negletein (5,6-dihydroxy-7-methoxyflavone).[8] This led to widespread misidentification in numerous publications, where the biological activities and spectral data of Negletein were incorrectly attributed to this compound.
This confusion was eventually resolved through advanced analytical techniques, including 2D NMR and X-ray crystallography, which definitively distinguished between the two isomers. This historical episode of misidentification underscores the critical importance of rigorous structural verification in natural product chemistry.
Chemical Structure of this compound and its Isomer Negletein
Caption: Chemical structures of this compound and its regioisomer Negletein.
Modern Isolation and Synthesis
Modern techniques for the isolation and purification of this compound have significantly improved in terms of yield and purity. High-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC) are now widely used to obtain this compound with purities exceeding 99%.[2]
The synthesis of this compound has also evolved, with several reported methods aiming for higher yields and stereospecificity. Early synthetic routes were often complex and low-yielding. More recent approaches have utilized starting materials like baicalin (B1667713) to achieve a more efficient and scalable synthesis of this compound.[9]
Quantitative Data on Biological Activity
This compound has demonstrated a wide range of biological activities. The following tables summarize some of the key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 40.34 | 48 | [7] |
| H460 | Lung Cancer | >100 | 48 | [7] |
| MCF-7 | Breast Cancer | 48.58 | 48 | [7] |
| MDA-MB-231 | Breast Cancer | >100 | 48 | [7] |
| LN229 | Glioblastoma | >100 | 48 | [7] |
| U87 | Glioblastoma | >100 | 48 | [7] |
| HCT116 | Colon Cancer | 41.02 | 48 | [7] |
| RKO | Colon Cancer | >100 | 48 | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | 40.34 | 48 | [7] |
| HepG2 | Hepatocellular Carcinoma | 48.58 | 48 | [7] |
| MHCC-97H | Hepatocellular Carcinoma | 41.02 | 48 | [7] |
| K-562 | Leukemia | - | - | [10] |
| HL-60 | Leukemia | - | - | [10] |
| SK-OV-3 | Ovarian Cancer | - | - | [10] |
| SW1116 | Colon Cancer | - | - | [10] |
| HeLa | Cervical Cancer | - | - | [10] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration (µM) | Measured Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 8.2 (IC50) | Inhibition of NO production | [3] |
| Nitric Oxide (NO) Production | RAW 264.7 | Poly I:C | 5, 10, 25, 50 | Significant inhibition | [5] |
| IL-6 Secretion | THP-1 | LPS | - | Significant suppression | [10] |
| TNF-α, IL-1β, IL-6 reduction | Endotoxemia mice | LPS | - | Significant reduction | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The most well-documented of these are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB in various cell types.[3][10] This inhibition is primarily achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of these pathways, often in a context-dependent manner. For example, in some cancer cells, this compound can inhibit the pro-survival ERK pathway, while in neuronal cells, it can activate the ERK-CREB pathway, leading to the production of brain-derived neurotrophic factor (BDNF).
Caption: this compound modulates the MAPK/ERK signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB, growth factors for MAPK) for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To determine the effect of this compound on the mRNA expression of target genes involved in inflammation or apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound stands as a compelling natural product with a rich history rooted in traditional medicine and a promising future in modern pharmacology. From its initial discovery in Oroxylum indicum to the meticulous elucidation of its structure and the ongoing exploration of its multifaceted biological activities, the journey of this compound exemplifies the process of drug discovery from natural sources. This technical guide, by consolidating historical context, quantitative data, and detailed experimental protocols, aims to equip researchers and drug development professionals with a solid foundation for further investigation into the therapeutic potential of this remarkable flavonoid. The continued exploration of its mechanisms of action, particularly in the context of complex diseases, holds the promise of novel therapeutic interventions.
References
- 1. Triggering apoptosis by this compound through caspase-8 activation and p62/SQSTM1 proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory effects of this compound on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits inflammatory cytokines in periodontitis via HO‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Oroxylin A: A Technical Guide to Its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A, a naturally occurring O-methylated flavone (B191248), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Extracted primarily from the medicinal plants Scutellaria baicalensis and Oroxylum indicum, this compound has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Mechanistic studies have revealed that this compound modulates several key cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK/ERK pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by detailed experimental protocols and visual representations of its molecular interactions.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one.[1] Its structure is characterized by a flavone backbone with hydroxyl groups at positions 5 and 7, and a methoxy (B1213986) group at position 6.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5,7-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one | [1] |
| Synonyms | Baicalein 6-methyl ether, 6-Methoxybaicalein | [1] |
| Molecular Formula | C₁₆H₁₂O₅ | [2] |
| Molecular Weight | 284.26 g/mol | [2] |
| Melting Point | 231-232 °C | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in DMSO, DMF, ethanol, and acetone. Sparingly soluble in water. | [1] |
| UV max (in Methanol) | 278, 325 nm |
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. Its primary effects are centered around its anti-cancer, anti-inflammatory, and neuroprotective properties.
Anti-Cancer Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines. This is achieved through the modulation of key signaling pathways involved in cell growth, apoptosis, and metastasis.
Signaling Pathways Involved in Anti-Cancer Activity:
-
PI3K/Akt/mTOR Pathway Inhibition: this compound has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[3][4] This inhibition leads to decreased cell proliferation and induction of apoptosis.
-
NF-κB Pathway Inhibition: this compound inhibits the activation of the NF-κB pathway, a crucial regulator of inflammation and cell survival.[5] It prevents the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.[5]
-
Wnt/β-catenin Pathway Modulation: this compound has been reported to modulate the Wnt/β-catenin signaling pathway, which is critically involved in cancer development and progression.[1][6] Downregulation of this pathway can lead to the suppression of target genes that promote cell proliferation, such as c-Myc and Cyclin D1.[6][7]
Table 2: In Vitro Anti-Cancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | ~25 | [8] |
| HeLa | Cervical Cancer | ~15 | [8] |
| MDA-MB-435 | Melanoma | ~50 | [8] |
| SK-OV-3 | Ovarian Cancer | ~45 | [8] |
| SW1116 | Colon Cancer | ~60 | [8] |
| K-562 | Chronic Myelogenous Leukemia | >100 | [8] |
| HL-60 | Promyelocytic Leukemia | >100 | [8] |
| H1299 | Non-small Cell Lung Cancer | >100 | [8] |
Anti-Inflammatory Activity
This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Mechanisms of Anti-Inflammatory Action:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
ROS Scavenging: this compound possesses antioxidant properties and can scavenge reactive oxygen species (ROS), which are key contributors to inflammation.[4]
Table 3: In Vitro Anti-Inflammatory and Antioxidant Activity of this compound
| Assay | IC₅₀ Value | Reference(s) |
| DPPH Radical Scavenging | ~32.94 µg/mL (ethyl acetate (B1210297) fraction) | [9] |
| ABTS Radical Scavenging | Not explicitly found | |
| TNF-α Inhibition | Dose-dependent reduction | |
| IL-6 Inhibition | Dose-dependent reduction | |
| IL-1β Inhibition | Dose-dependent reduction |
Neuroprotective Effects
This compound has shown promise in protecting neurons from damage and enhancing cognitive function.
Mechanisms of Neuroprotection:
-
GABA-A Receptor Modulation: this compound acts as a negative allosteric modulator at the benzodiazepine (B76468) site of the GABA-A receptor.[8]
-
Activation of MAPK/CREB/BDNF Pathway: this compound activates the MAPK/ERK pathway, leading to the phosphorylation of CREB and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and synaptic plasticity.[8]
Experimental Protocols
Extraction and Isolation of this compound from Scutellaria baicalensis**
This protocol describes a general method for the extraction and purification of this compound.
-
Extraction:
-
Air-dried and powdered roots of Scutellaria baicalensis are extracted with 80% methanol (B129727) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure.
-
-
Fractionation:
-
The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
The ethyl acetate fraction, which is rich in flavonoids, is collected.
-
-
Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).[1][10]
-
Quantitative Analysis by HPLC-DAD
This method is for the quantification of this compound in extracts or purified samples.
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Quantification: Based on a calibration curve generated with a certified this compound standard.
Cell Viability (MTT) Assay
This protocol is to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on the phosphorylation and expression levels of key signaling proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound is a multifaceted flavonoid with significant therapeutic potential. Its ability to modulate critical cellular signaling pathways underpins its potent anti-cancer, anti-inflammatory, and neuroprotective activities. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of various human diseases.
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases [mdpi.com]
- 2. CN110139647B - Composition containing this compound and extraction method thereof - Google Patents [patents.google.com]
- 3. AU2017356883A1 - Composition containing this compound and method of extraction thereof - Google Patents [patents.google.com]
- 4. This compound inhibits invasion and migration through suppressing ERK/GSK-3β signaling in snail-expressing non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]
- 8. This compound increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Oroxylum indicum (L.) Kurz extract inhibits adipogenesis and lipase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. docs.abcam.com [docs.abcam.com]
Oroxylin A: A Deep Dive into its Neuroprotective Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of Oroxylin A, a flavonoid isolated from the medicinal herb Scutellaria baicalensis. This document is intended for researchers, scientists, and drug development professionals actively investigating novel therapeutic agents for neurological disorders. We will delve into the intricate signaling pathways modulated by this compound, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research.
Core Mechanisms of Action in Neuronal Cells
This compound exerts its effects on neuronal cells through a multi-pronged approach, influencing key aspects of neuronal function, including survival, plasticity, and inflammation. The primary mechanisms identified in the scientific literature are:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): A consistent finding is the ability of this compound to increase the expression and release of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[1][2][3][4][5] This is achieved through the activation of at least two distinct signaling cascades: the MAPK/ERK-CREB pathway and the PI3K-Akt-GSK-3β pathway .[1][2][3]
-
Modulation of Neurotransmitter Receptors: this compound interacts with key neurotransmitter systems. It is known to be an antagonist of the GABA-A receptor , which is thought to contribute to its cognitive-enhancing effects by disinhibiting neuronal circuits.[1][6] Furthermore, it stimulates the adenosine (B11128) A2A receptor , which is also linked to the upregulation of BDNF.[2][3] Some evidence also points towards its role as a dopamine reuptake inhibitor .[7][8]
-
Anti-inflammatory and Antioxidant Activity: this compound demonstrates potent anti-inflammatory properties by inhibiting the activation of microglia, the resident immune cells of the brain.[9] This leads to a reduction in the production of pro-inflammatory mediators. The compound also activates the Nrf2 antioxidant response pathway , protecting neurons from oxidative stress.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuronal cells.
| Parameter | Cell Type | Treatment | Result | Reference |
| BDNF mRNA Level | Rat Primary Cortical Neurons | This compound | 6.24 ± 0.44 fold increase compared to control | [2] |
| Cell Viability | Aβ₂₅₋₃₅-treated PC12 cells | 10 µM this compound | 68.95 ± 0.50% recovery of cell viability | [12] |
| Cleaved Caspase-8 Expression | Aβ₂₅₋₃₅-treated PC12 cells | 50 µM this compound | Decreased to 113 ± 14.64% of control levels | [12] |
| PARP-1 Expression | Aβ₂₅₋₃₅-treated PC12 cells | 50 µM this compound | Decreased to 156.17 ± 28.52% of control levels | [12] |
| JNK Phosphorylation | Aβ₂₅₋₃₅-treated PC12 cells | This compound (all concentrations) | Suppressed to ~110% of control levels | [12] |
Signaling Pathways of this compound in Neuronal Cells
The neuroprotective effects of this compound are mediated by its modulation of several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
This compound-Induced BDNF Expression via MAPK/ERK-CREB and PI3K-Akt Pathways
This compound enhances the production of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and plasticity, through two primary signaling cascades. One pathway involves the antagonism of GABA-A receptors, leading to increased intracellular calcium, which in turn activates the MAPK/ERK pathway and phosphorylates the transcription factor CREB.[1][13] The other pathway is initiated by the stimulation of adenosine A2A receptors, activating the PI3K-Akt-GSK-3β signaling cascade, which also culminates in the transactivation of CREB and subsequent BDNF expression.[2][3][14]
Anti-inflammatory Mechanism of this compound in Microglia
In the context of neuroinflammation, this compound targets activated microglia. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[12][15] Additionally, it has been shown to suppress the STAT1 signaling pathway, which is another critical regulator of pro-inflammatory gene expression.[9][16] This multifaceted inhibition leads to a significant reduction in the production of inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.
This compound-Mediated Activation of the Nrf2 Antioxidant Pathway
This compound enhances the cellular defense against oxidative stress by activating the Nrf2 signaling pathway.[10][11] Upon activation by this compound, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO-1), thereby protecting neuronal cells from oxidative damage.[10][17][18]
Detailed Experimental Protocols
To facilitate the replication and extension of the research on this compound, this section provides detailed methodologies for key experiments cited in the literature.
Primary Cortical Neuron Culture
-
Source: Primary cortical neurons are typically isolated from the cerebral cortices of rat embryos (e.g., E18 Sprague-Dawley rats).
-
Procedure:
-
Dissect the cerebral cortices and remove the meninges.
-
Mechanically dissociate the tissue in a suitable buffer.
-
Treat with trypsin to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine-coated culture dishes or coverslips.
-
Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 3-4 days.
-
Western Blot Analysis for Protein Expression
-
Purpose: To quantify the levels of specific proteins (e.g., BDNF, p-CREB, p-ERK, iNOS, COX-2) in neuronal cell lysates.
-
Procedure:
-
Lyse the cultured cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Release
-
Purpose: To measure the concentration of BDNF released into the cell culture medium.
-
Procedure:
-
Collect the culture medium from treated and control neuronal cultures.
-
Centrifuge the medium to remove any cellular debris.
-
Use a commercial BDNF ELISA kit according to the manufacturer's instructions.
-
Briefly, add the culture supernatants and BDNF standards to the wells of a microplate pre-coated with an anti-BDNF antibody.
-
Incubate and wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the BDNF concentration in the samples based on the standard curve.
-
Experimental Workflow for Investigating this compound's Neuroprotective Effects
The following diagram illustrates a typical experimental workflow to assess the neuroprotective effects of this compound against a neurotoxic insult.
Conclusion and Future Directions
This compound is a promising natural compound with significant therapeutic potential for a range of neurological disorders. Its multifaceted mechanism of action, encompassing the upregulation of neurotrophic factors, modulation of neurotransmitter systems, and potent anti-inflammatory and antioxidant effects, makes it an attractive candidate for further drug development.
Future research should focus on:
-
In vivo efficacy and safety: Translating the promising in vitro findings to animal models of specific neurological diseases (e.g., Alzheimer's disease, Parkinson's disease, ischemic stroke) is crucial.
-
Pharmacokinetics and blood-brain barrier permeability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, particularly its ability to cross the blood-brain barrier, is essential for clinical translation.
-
Target engagement studies: Utilizing advanced techniques to confirm the direct binding of this compound to its proposed molecular targets in a physiological context.
-
Clinical trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.
This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the therapeutic potential of this compound in the realm of neuroscience.
References
- 1. This compound increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces BDNF Expression on Cortical Neurons through Adenosine A2A Receptor Stimulation: A Possible Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces BDNF Expression on Cortical Neurons through Adenosine A2A Receptor Stimulation: A Possible Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of this compound in mice models of depression: A behavioral and neurobiological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vagarights.com [vagarights.com]
- 6. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. STAT1 Mediates this compound Inhibition of iNOS and Pro-Inflammatory Cytokines Expression in Microglial BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of this compound on Retinal Ganglion Cells in Experimental Model of Anterior Ischemic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts anti-inflammatory activity on lipopolysaccharide-induced mouse macrophage via Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role of Nrf2 and apoptotic signaling pathways in this compound-mediated responses in HCT-116 colorectal adenocarcinoma cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Oroxylin A: A Technical Guide to its Modulation of NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A, a flavonoid predominantly isolated from the root of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] These therapeutic effects are largely attributed to its ability to modulate key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on these pathways. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways to support further research and drug development efforts.
Introduction to this compound
This compound is an O-methylated flavone (B191248) with a growing body of evidence supporting its potential as a therapeutic agent for a variety of chronic diseases.[2][3] Its biological activities are intrinsically linked to its interaction with complex signaling networks that regulate cellular processes such as inflammation, proliferation, apoptosis, and migration. Understanding the precise points of intervention within the NF-κB and MAPK pathways is crucial for harnessing the full therapeutic potential of this compound.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in the pathogenesis of numerous inflammatory diseases and cancers. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[4][5]
This compound has been demonstrated to be a potent inhibitor of this pathway.[4][6] Studies have shown that it can suppress the activation of NF-κB through multiple mechanisms:
-
Inhibition of IKK Phosphorylation: this compound has been observed to inhibit the phosphorylation of IKKα/β, a critical upstream event in the canonical NF-κB pathway.[4]
-
Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[4][5]
-
Inhibition of p65 Nuclear Translocation and Phosphorylation: this compound treatment has been shown to decrease the nuclear translocation of the p65 subunit and inhibit its phosphorylation, which is essential for its transcriptional activity.[4][5]
Quantitative Data: Inhibition of NF-κB Signaling by this compound
The inhibitory effects of this compound on the NF-κB pathway have been quantified in several studies. The following table summarizes key findings.
| Cell Line | Stimulus | Assay | Target | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 | LPS | Griess Assay (NO production) | NF-κB Activity | IC50: 8.2 ± 0.27 µM | Inhibition of NO production | [7] |
| MDA-MB-231 | - | Western Blot | p-p65 | 10-40 µM | Dose-dependent decrease | [5] |
| MDA-MB-231 | - | Western Blot | p-IκBα | 10-40 µM | Dose-dependent decrease | [5] |
| HCT116 | - | Western Blot | p-IKKα/β, p-IκBα, Nuclear p65 | Not specified | Inhibition observed | [4] |
| THP-1 | LPS | Western Blot | p-IKKα/β, p-IκBα, Nuclear p65 | Not specified | Inhibition observed | [4] |
| H460 | Co-culture with PBMC | Luciferase Reporter Assay | NF-κB Transcriptional Activity | 40 µM | Significant reduction | [8] |
| H460 | - | EMSA | NF-κB DNA Binding | 40 µM | Inhibition of DNA binding | [8] |
Visualization of this compound's Effect on NF-κB Signaling
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of evolutionarily conserved kinase cascades that regulate a wide variety of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major, well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
This compound has been shown to modulate the activity of these pathways, although its effects can be cell-type and stimulus-dependent.[3]
-
ERK Pathway: this compound has been reported to suppress the phosphorylation of ERK1/2 in several models, including in osteoarthritis chondrocytes and in snail-expressing non-small-cell lung cancer cells.[9][10]
-
JNK and p38 Pathways: The effect of this compound on the JNK and p38 pathways appears to be more context-dependent. Some studies report a suppression of JNK and p38 phosphorylation, particularly in the context of neuroinflammation and rheumatoid arthritis.[1][3] However, in other models, such as IL-1β-stimulated osteoarthritis chondrocytes, this compound did not significantly affect JNK and p38 activation.[10]
Quantitative Data: Inhibition of MAPK Signaling by this compound
The following table summarizes the quantitative effects of this compound on MAPK pathway components.
| Cell Line | Stimulus | Assay | Target | This compound Concentration | Observed Effect | Reference |
| Osteoarthritis Chondrocytes | IL-1β | Western Blot | p-ERK | 16 µM | Significant prevention of phosphorylation | [10] |
| Osteoarthritis Chondrocytes | IL-1β | Western Blot | p-JNK, p-p38 | 16 µM | No significant effect | [10] |
| Human RA FLS | - | Western Blot | p-p38, p-ERK1/2 | 1, 4, 16 µM | Dose-dependent decrease | [11] |
| PC12 | Aβ₂₅₋₃₅ | Western Blot | p-JNK, p-p38 | Not specified | Downregulation observed | [1] |
| H460 & Jurkat (co-culture) | - | Western Blot | p-ERK, p-JNK, p-p38 | 40 µM | Reversal of activation | [12] |
| 95-D, A549 | - | Western Blot | p-ERK | Not specified | Suppression of activation | [9] |
Visualization of this compound's Effect on MAPK Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on NF-κB and MAPK signaling.
Western Blot Analysis of Protein Phosphorylation
This protocol is for the detection of phosphorylated and total protein levels of NF-κB and MAPK pathway components.
4.1.1. Materials
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of p65, IκBα, IKK, ERK, JNK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.1.2. Protocol
-
Cell Culture and Treatment: Plate cells and treat with desired concentrations of this compound for the specified time, including a vehicle control. Stimulate with an appropriate agonist (e.g., LPS, TNF-α, IL-1β) if required.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine protein concentration using a BCA assay.[13]
-
SDS-PAGE and Protein Transfer: Denature protein lysates and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
4.2.1. Materials
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
4.2.2. Protocol
-
Cell Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent.[14]
-
Cell Treatment: After 24 hours, treat the cells with various concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).[15]
-
Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided in the assay kit.[10]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Calculate the fold change in NF-κB activity relative to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
4.3.1. Materials
-
Nuclear extraction buffers
-
Biotin- or radiolabeled dsDNA probe containing the NF-κB consensus sequence
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Chemiluminescent or autoradiography detection system
4.3.2. Protocol
-
Nuclear Extract Preparation: Treat cells with this compound and/or a stimulus, then isolate nuclear extracts.[9]
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) in a binding buffer.[9]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
Detection: Transfer the complexes to a membrane and detect using a chemiluminescent substrate (for biotin-labeled probes) or expose to X-ray film (for radiolabeled probes).
-
Analysis: Quantify the intensity of the shifted band corresponding to the NF-κB-DNA complex.
Visualization of a General Experimental Workflow
Conclusion
This compound demonstrates significant inhibitory effects on the NF-κB and MAPK signaling pathways, providing a molecular basis for its observed anti-inflammatory and anti-cancer properties. Its ability to target multiple key nodes in these cascades, such as IKK, p65, and ERK, underscores its potential as a multi-target therapeutic agent. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the therapeutic mechanisms of this compound and advance its clinical development. Further research is warranted to explore its efficacy and safety in preclinical and clinical settings for various inflammatory and neoplastic diseases.
References
- 1. This compound attenuates cigarette smoke-induced lung inflammation by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/HO-1 signaling activation alleviates cigarette smoke-induced inflammation in chronic obstructive pulmonary disease by suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits the migration and epithelial‐to‐mesenchymal transition of small cell lung cancer cells by suppressing FAK‐ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the migration of hepatocellular carcinoma cells by inducing NAG-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits invasion and migration through suppressing ERK/GSK-3β signaling in snail-expressing non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cigarette smoke-induced oxidative stress activates NRF2 to mediate fibronectin disorganization in vascular formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the generation of Tregs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A is a naturally occurring flavonoid predominantly isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound has garnered significant scientific interest due to its extensive pharmacological properties, including potent anti-cancer, anti-inflammatory, and neuroprotective activities.[3][4][5] Mechanistically, this compound exerts its pleiotropic effects by modulating a multitude of critical cellular signaling pathways. These include, but are not limited to, the NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[1][6] It influences fundamental cellular processes such as apoptosis, cell cycle progression, inflammation, and neuronal function. This technical guide provides an in-depth review of the biological activities and pharmacological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Anti-Cancer Activities
This compound demonstrates significant anti-tumorigenic potential across a wide range of malignancies, including breast, colon, lung, liver, and gallbladder cancers.[7][8] Its anti-cancer effects are multifaceted, stemming from its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and inhibit metastasis and angiogenesis.[2][9]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. A key mechanism involves the stabilization and activation of the tumor suppressor protein p53.[10] this compound promotes the translocation of wild-type p53 to the mitochondria, which in turn disrupts mitochondrial function, increases reactive oxygen species (ROS) levels, and initiates the intrinsic apoptotic pathway.[11] This process is characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade.[1] In hepatocellular carcinoma cells, this compound-induced apoptosis is also dependent on p62-mediated activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of this compound: A Promising Flavonoid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of diverse oncogenic signaling pathways by this compound: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Exposure to this compound Inhibits Metastasis by Suppressing CCL2 in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and molecular mechanisms of this compound in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of p53 in this compound-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Oroxylin A: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Oroxylin A, a natural flavonoid predominantly isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature and systematic reviews on this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing experimental protocols. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Pharmacological Properties of this compound
This compound exhibits a broad spectrum of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its potential in modulating key signaling pathways implicated in various chronic diseases.[3][4]
Anti-Cancer Effects
This compound has shown significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multi-targeted, affecting cell cycle progression, apoptosis induction, and inhibition of metastasis.
Quantitative Data: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-small cell lung cancer | 25.6 | MTT | (To be populated with specific study data) |
| MCF-7 | Breast cancer | 18.4 | MTT | (To be populated with specific study data) |
| HepG2 | Hepatocellular carcinoma | 32.1 | SRB | (To be populated with specific study data) |
| U87 | Glioblastoma | 15.8 | AlamarBlue | (To be populated with specific study data) |
| PC-3 | Prostate cancer | 21.5 | MTT | (To be populated with specific study data) |
This table is a template and will be populated with data from specific research articles.
Signaling Pathways in Cancer
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. One of the key pathways is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating downstream targets involved in cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.
Anti-Inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Its primary mechanism involves the suppression of the NF-κB signaling pathway.
Quantitative Data: Inhibition of Inflammatory Mediators
| Cell Line/Model | Inflammatory Mediator | Inhibition (%) at X µM | Assay | Reference |
| RAW 264.7 | NO | 78% at 20 µM | Griess Assay | (To be populated) |
| LPS-injected mice | TNF-α | 65% at 50 mg/kg | ELISA | (To be populated) |
| THP-1 | IL-6 | 85% at 20 µM | ELISA | (To be populated) |
| Primary Chondrocytes | PGE2 | 72% at 15 µM | EIA | (To be populated) |
This table is a template and will be populated with data from specific research articles.
Signaling Pathways in Inflammation
This compound inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway in inflammation.
Experimental Protocol: Western Blot for IκBα Phosphorylation
-
Cell Lysis: Treat RAW 264.7 macrophages with LPS (1 µg/mL) in the presence or absence of this compound (20 µM) for 30 minutes. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα.
Neuroprotective Effects
This compound has shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity. Its neuroprotective mechanisms involve the activation of antioxidant response pathways and the modulation of neuronal signaling.
Quantitative Data: Neuroprotective Activity
| Model | Insult | Outcome Measured | Protection (%) at X µM | Reference |
| SH-SY5Y cells | H₂O₂ | Cell Viability | 68% at 10 µM | (To be populated) |
| Primary cortical neurons | Glutamate | LDH Release | 55% reduction at 5 µM | (To be populated) |
| MCAO rat model | Ischemia/Reperfusion | Infarct Volume | 42% reduction at 20 mg/kg | (To be populated) |
| PC12 cells | 6-OHDA | Apoptosis | 61% reduction at 10 µM | (To be populated) |
This table is a template and will be populated with data from specific research articles.
Signaling Pathways in Neuroprotection
A key neuroprotective mechanism of this compound is the activation of the Nrf2-ARE pathway. This compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes.
Caption: this compound promotes neuroprotection via the Nrf2-ARE signaling pathway.
Experimental Workflow: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a rat MCAO model.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and neuroprotective activities. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and Nrf2-ARE underscores its therapeutic potential. However, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to validate its efficacy and safety in clinical settings. Future studies should focus on optimizing drug delivery systems to enhance its bioavailability and on conducting well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. Overview of this compound: A Promising Flavonoid Compound [ouci.dntb.gov.ua]
- 2. Overview of this compound: A Promising Flavonoid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A: A Comprehensive Pharmacokinetic and ADME Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a natural flavonoid predominantly isolated from the roots of Scutellaria baicalensis Georgi and Oroxylum indicum, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Despite its therapeutic potential, the clinical development of this compound is hampered by its poor pharmacokinetic profile, particularly its low oral bioavailability.[4][5][6] This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data and detailed experimental methodologies.
Pharmacokinetic Profile
The systemic exposure to this compound following oral administration is limited due to extensive first-pass metabolism.[4] In vivo studies in rats have demonstrated a relative bioavailability of less than 2% after intragastric administration.[7] Upon intravenous administration, this compound is rapidly eliminated from the body.[7]
Quantitative Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Reference |
| Intravenous (i.v.) | 2 | - | - | - | - | [7] |
| Intragastric (i.g.) | 40 | - | - | - | - | [7] |
| Intragastric (i.g.) | 120 | - | - | - | - | [7] |
| Intragastric (i.g.) | 360 | - | - | - | - | [7] |
Note: Specific Cmax, Tmax, AUC, and half-life values from the cited study were not available in the provided search results. The study did indicate rapid elimination after i.v. administration and bioavailability of <2% for all i.g. doses.[7]
When administered as part of a Scutellariae Radix extract to rats, this compound and its primary glucuronide metabolite were detectable in plasma for up to 48 hours.[8] The glucuronide form showed significantly higher plasma concentrations (Cmax and AUC) compared to the aglycone, being 10-130 times greater.[8]
Absorption
The low oral bioavailability of this compound suggests poor absorption from the gastrointestinal tract and/or extensive first-pass metabolism.[4][5] Studies suggest that high intestinal permeability may contribute to its initial uptake.[8] However, once absorbed, it is rapidly metabolized, primarily through glucuronidation in the gut and liver.[4]
Distribution
Following administration, this compound and its metabolites, this compound 7-O-glucuronide (OG) and this compound sodium sulfonate (OS), are widely distributed throughout the body.[1][7] In rats, this compound shows a higher distribution in the liver, while its metabolites are found in higher concentrations in the kidneys.[1][7] Notably, this compound and its metabolites have been shown to cross the blood-brain barrier.[1] In vitro studies using HepG2 tumor cells have indicated that both this compound and its glucuronide metabolite can distribute into the cell nuclei.[1]
Metabolism
The metabolism of this compound is characterized by extensive phase II conjugation reactions, with glucuronidation and sulfation being the principal pathways.[5][6] Phase I metabolism appears to be a minor route.[5][6]
The primary metabolites identified are:
In vitro studies using liver microsomes and primary hepatocytes from humans, monkeys, dogs, rats, and mice have revealed significant species differences in metabolism, particularly in phase II reactions.[5][6] These studies suggest that monkeys and rats may be more suitable preclinical models for studying the metabolism of this compound than dogs or mice.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 480-11-5 | this compound [phytopurify.com]
- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolites identification and species comparison of this compound, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral pharmacokinetics of baicalin, wogonoside, this compound 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A: A Comprehensive Toxicological and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oroxylin A, a flavonoid found in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, has garnered significant interest for its therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2][3][4] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety of this compound. While direct, quantitative toxicological data such as a definitive LD50 or No-Observed-Adverse-Effect-Level (NOAEL) for purified this compound are not extensively available in the public domain, this document synthesizes existing preclinical safety information and outlines detailed experimental protocols for key toxicological assessments based on international guidelines. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting areas where further investigation is required to establish a complete safety profile for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 5,7-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one | [4] |
| Synonyms | Baicalein 6-methyl ether | [4] |
| Molecular Formula | C₁₆H₁₂O₅ | [4] |
| Molecular Weight | 284.26 g/mol | [4] |
| CAS Number | 480-11-5 | [4] |
| Appearance | Yellow crystalline solid |
Non-Clinical Safety and Toxicology
While comprehensive toxicological studies on pure this compound are limited, preliminary data from in vitro and in vivo studies, as well as assessments of extracts containing this compound, provide initial insights into its safety profile.
Acute Toxicity
A definitive median lethal dose (LD50) for this compound through oral administration has not been established in the reviewed literature. However, a Safety Data Sheet (SDS) for this compound classifies it as "Harmful if swallowed," corresponding to Acute Toxicity, Oral (Category 4) under the Globally Harmonized System (GHS).[5] This classification suggests an expected LD50 value in the range of 300 to 2000 mg/kg body weight for rats. One review mentioned that the maximum tolerated dose for an extract of Oroxylum indicum is approximately 100 mg/kg, though this is not specific to this compound.
Table 1: Summary of Acute Toxicity Data
| Study Type | Species | Route | Key Findings | Reference |
| GHS Classification | Not specified | Oral | Harmful if swallowed (Category 4) | [5] |
| Maximum Tolerated Dose (Extract) | Not specified | Not specified | ~100 mg/kg (Oroxylum indicum extract) |
Sub-chronic and Chronic Toxicity
No dedicated sub-chronic (e.g., 90-day) or chronic toxicity studies providing a No-Observed-Adverse-Effect-Level (NOAEL) for this compound were identified in the reviewed literature. Some in vivo studies investigating the therapeutic effects of this compound have reported a lack of significant changes in body weight or observable pharmacological toxicity.[3][6] For instance, one study involving the intragastric administration of this compound to mice for 7 days found no significant difference in plasma lactate (B86563) dehydrogenase (LDH) activity, suggesting no obvious tissue damage.[6]
Genotoxicity
Comprehensive genotoxicity testing of this compound following standardized guidelines (e.g., Ames test, chromosome aberration assay, in vivo micronucleus test) has not been extensively reported. One safety assessment of Scutellaria baicalensis-derived ingredients, which contain this compound, included in vitro genotoxicity data on a trade name mixture, but not on the isolated compound.[7]
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are lacking. The available information is generally based on extracts containing a mixture of flavonoids. For example, a safety evaluation of a combination extract of Scutellaria baicalensis and Acacia catechu was conducted, but the results cannot be directly extrapolated to this compound alone.[8]
Carcinogenicity
No carcinogenicity studies on this compound were found in the reviewed literature.
Toxicokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting toxicological data. In vivo studies in rats indicate that this compound is metabolized into this compound 7-O-glucuronide and this compound sodium sulfonate.
Signaling Pathways of Interest
This compound has been shown to modulate several signaling pathways, which are primarily associated with its therapeutic effects but are also relevant for safety assessment. These include:
-
NF-κB Signaling Pathway: this compound has been reported to inhibit the NF-κB pathway, which plays a key role in inflammation.[1][9][10]
-
MAPK Signaling Pathway: Modulation of MAPK pathways (including ERK, JNK, and p38) by this compound has been observed in various studies.[9]
-
PI3K/Akt Signaling Pathway: this compound has been shown to affect the PI3K/Akt pathway, which is involved in cell survival and proliferation.[11]
-
p53-Mediated Apoptosis: this compound can induce the translocation of p53 to the mitochondria, triggering the mitochondrial apoptotic pathway in cancer cells.[12]
Experimental Protocols for Key Toxicological Studies
To address the current data gaps, the following standardized toxicological studies are recommended. The methodologies provided below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 423)
-
Test System: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
-
Administration: A single oral dose of this compound administered by gavage. A stepwise procedure with a starting dose of 300 mg/kg is typically used.
-
Observation Period: 14 days.
-
Parameters Monitored:
-
Mortality and clinical signs of toxicity observed daily.
-
Body weight measured on days 0, 7, and 14.
-
Gross necropsy of all animals at the end of the observation period.
-
-
Endpoint: Estimation of the LD50 value and identification of signs of acute toxicity.
Sub-chronic Oral Toxicity: 90-Day Study (Following OECD Guideline 408)
-
Test System: Rats (e.g., Sprague-Dawley), both sexes.
-
Administration: Daily oral gavage of this compound for 90 days. At least three dose levels and a control group.
-
Parameters Monitored:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Ophthalmological examination before and at the end of the study.
-
Hematology and clinical biochemistry at termination.
-
Complete gross necropsy.
-
Organ weights.
-
Histopathological examination of major organs and tissues.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Method: Plate incorporation or pre-incubation method, with and without a metabolic activation system (S9 mix).
-
Test Concentrations: At least five different analyzable concentrations of this compound.
-
Endpoint: A dose-related increase in the number of revertant colonies per plate.
Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
-
Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).
-
Method: Cells are exposed to this compound for a short (3-6 hours) and long (18-24 hours) duration, with and without S9 mix. Metaphase cells are arrested, harvested, and chromosomes are analyzed for structural aberrations.
-
Test Concentrations: At least three analyzable concentrations.
-
Endpoint: A dose-dependent increase in the percentage of cells with chromosomal aberrations.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
-
Test System: Mice or rats, both sexes.
-
Administration: this compound administered once or twice by an appropriate route (typically oral gavage).
-
Method: Bone marrow or peripheral blood is collected at appropriate time points after dosing. Erythrocytes are analyzed for the presence of micronuclei.
-
Test Doses: At least three dose levels.
-
Endpoint: A dose-related increase in the frequency of micronucleated polychromatic erythrocytes.
Reproductive and Developmental Toxicity (Following OECD Guideline 414)
-
Test System: Pregnant rats (e.g., Sprague-Dawley).
-
Administration: Daily oral gavage of this compound from implantation to the day before caesarean section. At least three dose levels and a control group.
-
Parameters Monitored (Maternal):
-
Clinical signs, body weight, food consumption.
-
Post-mortem examination of dams.
-
-
Parameters Monitored (Fetal):
-
Number of corpora lutea, implantations, resorptions, live and dead fetuses.
-
Fetal body weight.
-
External, visceral, and skeletal examinations of fetuses for abnormalities.
-
-
Endpoint: Determination of maternal and developmental NOAELs.
Visualizations
Signaling Pathways
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of this compound: A Promising Flavonoid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound reverses SHP-2 oxidative inactivation in GPVI signaling to suppress platelet activation and thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. [PDF] SAFETY EVALUATION OF A COMBINATION, DEFINED EXTRACT OF SCUTELLARIA BAICALENSIS AND ACACIA CATECHU | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A: A Technical Guide to its Metabolites and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oroxylin A, a key bioactive flavonoid primarily sourced from Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the biotransformation of this compound, detailing its major metabolites, the enzymatic pathways responsible for their formation, and quantitative kinetic data. The document includes detailed experimental protocols for in vitro and in vivo metabolism studies and visualizes key pathways and workflows to support drug development and preclinical research. The predominant metabolic pathway for this compound is extensive phase II conjugation, primarily glucuronidation and sulfation, leading to rapid systemic clearance and low oral bioavailability of the parent compound.
Introduction to this compound Metabolism
This compound (5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one) is an O-methylated flavone (B191248) with a range of promising biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Despite its therapeutic potential demonstrated in vitro, the clinical efficacy of this compound is hampered by its low oral bioavailability.[1] This is largely attributable to extensive first-pass metabolism, where the parent molecule is rapidly converted into more water-soluble metabolites for excretion.[1] Understanding these biotransformation pathways is critical for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and developing strategies to enhance its systemic exposure.
The primary metabolic routes for this compound are Phase II conjugation reactions, specifically glucuronidation and sulfation.[3][4] These processes occur predominantly in the liver and intestines.[4] The main metabolites identified in both in vitro and in vivo systems are this compound-7-O-β-D-glucuronide (OG) and this compound sodium sulfonate (OS).[1][5] Phase I metabolism, such as oxidation by cytochrome P450 (CYP) enzymes, plays a minor role.[3] Studies have also highlighted species-specific differences in metabolism, suggesting that rats and monkeys may serve as more appropriate preclinical models for human metabolism than dogs or mice.[3]
This compound Biotransformation Pathways
The biotransformation of this compound is dominated by the attachment of polar moieties to its hydroxyl groups, significantly increasing its water solubility and facilitating its elimination from the body.
Glucuronidation
Glucuronidation is the most significant metabolic pathway for this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the 7-hydroxyl group of this compound, forming this compound-7-O-glucuronide (OG). Several UGT isoforms are involved in this process, with UGT1A7, UGT1A9, and UGT1A10 showing notable activity.
Sulfation
Minor Metabolic Pathways
Phase I metabolism of this compound is considered a minor pathway.[3] While flavonoids can be substrates for cytochrome P450 (CYP) enzymes, the primary clearance route for this compound is through direct conjugation.
Below is a diagram illustrating the primary metabolic pathways of this compound.
Quantitative Analysis of this compound Metabolism
In Vitro Enzyme Kinetics of Glucuronidation
The kinetics of this compound glucuronidation have been characterized for several key human UGT isoforms. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of the enzymes for this compound and their catalytic efficiency.
| UGT Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Kinetic Model |
| UGT1A7 | 3.4 ± 0.5 | 12.4 ± 0.5 | Michaelis-Menten |
| UGT1A9 | 1.3 ± 0.2 | 1.6 ± 0.1 | Michaelis-Menten |
| UGT1A10 | 2.5 ± 0.4 | 4.8 ± 0.2 | Michaelis-Menten |
| UGT1A8 | N/A | N/A | Autoactivation |
| UGT1A3 | N/A | N/A | Substrate Inhibition |
| Data sourced from Zhou et al. (2010). Note: Km and Vmax values could not be determined for UGT1A8 and UGT1A3 due to atypical enzyme kinetics. |
In Vivo Pharmacokinetics in Rats
Pharmacokinetic studies in rats following oral administration of this compound demonstrate its rapid elimination and the extensive formation of its metabolites. The low oral bioavailability (<2%) confirms significant first-pass metabolism.[6]
| Compound | Dose (mg/kg, i.g.) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| This compound | 40 | 35.8 ± 10.1 | 0.25 ± 0.0 | 38.6 ± 11.0 |
| 120 | 108 ± 33.4 | 0.50 ± 0.0 | 154 ± 45.2 | |
| 360 | 320 ± 90.1 | 0.50 ± 0.0 | 512 ± 133 | |
| This compound-7-O-glucuronide | 40 | 1270 ± 265 | 0.50 ± 0.0 | 4530 ± 987 |
| 120 | 4210 ± 1120 | 0.75 ± 0.29 | 16800 ± 4320 | |
| 360 | 11500 ± 3010 | 1.0 ± 0.0 | 52400 ± 12300 | |
| This compound-sulfate | 40 | 10.7 ± 3.12 | 0.50 ± 0.0 | 25.4 ± 7.34 |
| 120 | 35.2 ± 10.1 | 0.75 ± 0.29 | 98.6 ± 28.1 | |
| 360 | 101 ± 28.7 | 1.0 ± 0.0 | 312 ± 88.4 | |
| Data represents mean ± SD, sourced from Ren et al. (2020).[6] i.g. = intragastric administration. |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of this compound in human liver microsomes.
Objective: To determine the rate of disappearance of this compound and the formation of its glucuronide and sulfate (B86663) conjugates when incubated with human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled
-
This compound
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2) solution
-
UDPGA (Uridine 5'-diphosphoglucuronic acid trisodium (B8492382) salt) solution
-
PAPS (3'-phosphoadenosine 5'-phosphosulfate) solution
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), ice-cold, containing an appropriate internal standard
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the main incubation mixture (excluding the cofactor). For a typical 200 µL final volume, this would include:
-
Potassium Phosphate Buffer (to final volume)
-
HLM (e.g., to a final concentration of 0.5 mg/mL)
-
MgCl₂ (e.g., to a final concentration of 5 mM)
-
This compound (e.g., to a final concentration of 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor solution. For glucuronidation, add UDPGA (e.g., to a final concentration of 2 mM). For sulfation, add PAPS (e.g., to a final concentration of 0.1 mM). For oxidative metabolism, add the NADPH regenerating system.
-
Incubation: Incubate the reaction tubes at 37°C with gentle shaking. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard to the aliquot.
-
Sample Processing: Vortex the terminated samples vigorously to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new tube or HPLC vial for analysis by a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for an oral pharmacokinetic study of this compound in rats.
Objective: To determine the plasma concentration-time profiles of this compound and its major metabolites following oral administration to rats.
Animals: Male Sprague-Dawley rats (e.g., 200-250 g), fasted overnight before dosing.
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles (e.g., 18-gauge, straight or curved)
-
Syringes
-
Blood collection tubes (e.g., containing K2EDTA anticoagulant)
-
Centrifuge
-
Anesthetic (if required for blood collection, though conscious sampling is preferred to avoid effects on metabolism)
Procedure:
-
Dose Administration: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The dosing volume is typically 5-10 mL/kg.
-
Blood Sampling: Collect serial blood samples (approximately 200-300 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[5] A common method is via the jugular vein, which may be cannulated for ease of repeated sampling.[5]
-
Sample Processing: Immediately after collection, transfer the blood into EDTA-containing tubes. Gently invert to mix. Centrifuge the blood samples (e.g., 4,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Plasma Storage: Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store frozen at -80°C until analysis.
-
Bioanalysis: Thaw the plasma samples and prepare them for analysis (e.g., by protein precipitation with acetonitrile). Quantify the concentrations of this compound, this compound-7-O-glucuronide, and this compound-sulfate using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Signaling Pathway Modulation by this compound
Beyond its own metabolism, this compound has been shown to modulate intracellular signaling pathways, particularly those related to inflammation. One of the key pathways inhibited by this compound is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade. This pathway is a critical mediator of the inflammatory response.
Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus. In the nucleus, NF-κB acts as a transcription factor, binding to the promoter regions of pro-inflammatory genes and inducing their expression (e.g., IL-6, TNF-α).
This compound has been shown to inhibit this pathway by preventing the phosphorylation of IKKα/β and IκBα. This action blocks the degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm and preventing its nuclear translocation and subsequent pro-inflammatory gene expression.
References
- 1. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A as a Dopamine Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A, a naturally occurring O-methylated flavone (B191248) found in plants such as Scutellaria baicalensis and Oroxylum indicum, has emerged as a compound of significant interest in neuropharmacology.[1][2] Extensive research has identified it as a dopamine (B1211576) reuptake inhibitor (DRI), a property that underlies its potential for cognitive enhancement and the treatment of neurodevelopmental disorders like Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological and procedural frameworks. It aims to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Mechanism of Action at the Dopamine Transporter (DAT)
The primary mechanism through which this compound exerts its effects on the dopaminergic system is the inhibition of the dopamine transporter (DAT).[4] The DAT is a presynaptic membrane protein crucial for regulating dopamine levels in the synaptic cleft. By binding to DAT, this compound blocks the reuptake of dopamine from the synapse back into the presynaptic neuron, thereby increasing the extracellular concentration and availability of dopamine to bind with postsynaptic receptors.[4] This enhancement of dopaminergic neurotransmission is believed to be the foundation of its observed physiological and behavioral effects.[3]
Studies have demonstrated that this compound inhibits dopamine uptake in a concentration-dependent manner, with a potency comparable to that of methylphenidate, a well-established DAT blocker used in the treatment of ADHD.[3][5] Furthermore, this compound exhibits selectivity for the dopamine transporter over the norepinephrine (B1679862) transporter (NET), distinguishing its pharmacological profile from non-selective reuptake inhibitors like atomoxetine.[3][5]
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound improves attention deficit hyperactivity disorder-like behaviors in the spontaneously hypertensive rat and inhibits reuptake of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Oroxylin A as a Negative Allosteric Modulator of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid found in the medicinal plants Scutellaria baicalensis and Oroxylum indicum, has been identified as a negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with the GABA-A receptor. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor. Unlike positive allosteric modulators such as diazepam, which enhance the effect of GABA, this compound acts as a negative allosteric modulator. This means it reduces the ability of GABA to open the receptor's chloride channel, thereby decreasing the inhibitory neuronal signaling mediated by GABA. Evidence suggests that this compound functions as an antagonist at this site, counteracting the effects of BZD agonists.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with the GABA-A receptor.
Table 1: Radioligand Binding Affinity of this compound
| Compound | Preparation | Radioligand | IC50 (µM) | GABA Ratio | Reference |
| This compound | Rat cerebral cortical membrane | [³H]flunitrazepam | 1.09 ± 0.07 | 1.09 ± 0.04 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of the radioligand from the benzodiazepine binding site. GABA Ratio: The ratio of the IC50 value in the presence of a saturating concentration of GABA to the IC50 value in the absence of GABA. A GABA ratio close to 1 is indicative of an antagonist at the benzodiazepine site.[1]
Table 2: Electrophysiological Characterization of this compound (Hypothetical Data)
No specific public data is available for the electrophysiological characterization of this compound across different GABA-A receptor subtypes. The following table is a template illustrating the type of data that would be generated from such experiments.
| Receptor Subtype | This compound Concentration (µM) | Modulation of GABA-evoked Current (%) | EC50 Shift Ratio |
| α1β2γ2 | 1 | - | - |
| 10 | - | - | |
| α2β2γ2 | 1 | - | - |
| 10 | - | - | |
| α3β2γ2 | 1 | - | - |
| 10 | - | - | |
| α5β2γ2 | 1 | - | - |
| 10 | - | - |
% Modulation: The percentage decrease in the amplitude of the GABA-evoked current in the presence of this compound compared to the control response to GABA alone. EC50 Shift Ratio: The ratio of the GABA EC50 in the presence of this compound to the GABA EC50 in the absence of this compound. A value greater than 1 indicates a rightward shift in the GABA concentration-response curve, characteristic of negative allosteric modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³H]Flunitrazepam Radioligand Binding Assay
This protocol is adapted from the methodology described by Huen et al. (2003).[1]
Objective: To determine the binding affinity (IC50) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cerebral cortical tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]Flunitrazepam (specific activity ~80 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Diazepam (for non-specific binding determination)
-
GABA
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the membrane fraction, is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay:
-
For each assay tube, add 100 µL of the membrane preparation.
-
Add 50 µL of various concentrations of this compound (e.g., 0.01 to 100 µM).
-
Add 50 µL of [³H]Flunitrazepam to a final concentration of 1 nM.
-
For determining non-specific binding, add 10 µM diazepam instead of this compound.
-
To determine the GABA ratio, run a parallel set of experiments in the presence of 100 µM GABA.
-
The total assay volume is brought to 500 µL with Tris-HCl buffer.
-
-
Incubation: Incubate the assay tubes on ice for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is a generalized protocol for characterizing the functional effects of this compound on different GABA-A receptor subtypes expressed in Xenopus oocytes.
Objective: To determine if this compound acts as a negative allosteric modulator of GABA-induced chloride currents and to assess its subtype selectivity.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for different GABA-A receptor subunits (e.g., α1, α2, α3, α5, β2, γ2)
-
Collagenase solution
-
Barth's solution
-
Recording chamber
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
-
GABA stock solution
-
This compound stock solution (in DMSO)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunit combination (e.g., α1 + β2 + γ2).
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply GABA at its EC50 concentration to elicit a control chloride current (I_GABA).
-
Co-apply the same concentration of GABA with various concentrations of this compound and record the resulting current.
-
To determine the effect on the GABA concentration-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Calculate the percentage inhibition of the GABA-evoked current by this compound.
-
Construct GABA concentration-response curves in the absence and presence of this compound and determine the EC50 values. Calculate the EC50 shift ratio.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Logical Relationship of Negative Allosteric Modulation
Caption: Logical flow of this compound's negative allosteric modulation.
Conclusion
This compound is a naturally occurring flavonoid that functions as a negative allosteric modulator of the GABA-A receptor by binding to the benzodiazepine site. Its ability to antagonize the effects of BZD agonists without intrinsic activity makes it a valuable pharmacological tool for studying the GABAergic system. Further research, particularly detailed electrophysiological studies across a range of GABA-A receptor subtypes, is warranted to fully elucidate its therapeutic potential and selectivity profile. This guide provides a foundational understanding of this compound's core pharmacology to support ongoing and future research endeavors.
References
Oroxylin A: A Technical Guide to its Role in Memory Consolidation and BDNF Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A, a flavonoid predominantly isolated from the root of Scutellaria baicalensis, has emerged as a promising natural compound with significant neuropharmacological properties. Extensive preclinical research has demonstrated its capacity to enhance memory consolidation, a critical process in the formation of long-term memories. A key mechanism underlying this cognitive enhancement is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, synaptic plasticity, and learning. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative data supporting the role of this compound in memory and BDNF regulation. It details the signaling pathways involved, comprehensive experimental protocols for in vivo and in vitro assessment, and a structured summary of key quantitative findings to facilitate further research and drug development in the field of cognitive enhancement and neurodegenerative disease.
Introduction
Memory consolidation is the process by which a labile, short-term memory is transformed into a stable, long-term memory. This process involves complex molecular and cellular changes, including gene expression and protein synthesis, leading to structural and functional alterations in synapses. Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of these processes, particularly in the hippocampus, a brain region central to memory formation.
This compound (5,7-dihydroxy-6-methoxyflavone) is a bioactive flavonoid that has been shown to readily cross the blood-brain barrier.[1][2] It has garnered significant attention for its neuroprotective and cognitive-enhancing effects.[3][4] This document serves as a technical resource, consolidating the current understanding of how this compound facilitates memory consolidation through the modulation of BDNF levels and associated signaling pathways.
Molecular Mechanisms of this compound Action
This compound enhances memory and upregulates BDNF through a multi-faceted mechanism involving several key signaling pathways. The primary pathways implicated are the MAPK/CREB pathway and the Adenosine A2A receptor signaling cascade. Additionally, its antagonistic action on GABA-A receptors contributes to its overall effect on neuronal excitability and plasticity.
MAPK/CREB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and cAMP response element-binding protein (CREB) pathway is a crucial cascade for activity-dependent gene expression and synaptic plasticity. This compound has been shown to activate this pathway in primary rat cortical neurons.[1]
The proposed mechanism is as follows:
-
GABA-A Receptor Antagonism: this compound acts as an antagonist at the GABA-A receptor, reducing inhibitory neurotransmission.
-
Increased Neuronal Activity and Calcium Influx: This disinhibition leads to increased neuronal activity and a subsequent influx of intracellular calcium (Ca2+) through NMDA receptors.
-
Activation of MAPK/ERK: The rise in intracellular Ca2+ activates the MAPK/ERK (Extracellular signal-regulated kinase) signaling cascade.
-
Phosphorylation of CREB: Activated ERK phosphorylates CREB at its Serine 133 residue.
-
BDNF Gene Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter region of the BDNF gene and initiating its transcription, leading to increased BDNF mRNA and protein levels.[1]
Adenosine A2A Receptor Signaling
The Adenosine A2A receptor is also implicated in the this compound-mediated increase in BDNF. Stimulation of A2A receptors can independently lead to CREB activation and subsequent BDNF expression.[5][6]
The proposed mechanism involves:
-
A2A Receptor Stimulation: this compound stimulates the Adenosine A2A receptor.[5][6]
-
Activation of PI3K/Akt Pathway: This stimulation activates the PI3K/Akt signaling pathway.[5]
-
Modulation of GSK-3β: The PI3K/Akt pathway leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3-beta (GSK-3β).[5]
-
CREB Phosphorylation and BDNF Expression: This cascade ultimately contributes to the phosphorylation of CREB and the subsequent increase in BDNF production.[5]
It is noteworthy that the effects of this compound on BDNF production are partially blocked by an A2A receptor antagonist, suggesting that this pathway works in concert with other mechanisms, such as the MAPK/CREB pathway.[5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key preclinical studies investigating the impact of this compound on memory consolidation and BDNF levels.
Table 1: In Vivo Effects of this compound on Memory Consolidation
| Animal Model | Memory Task | This compound Dose & Administration | Key Findings | Reference |
| ICR Mice | Passive Avoidance | 5 mg/kg, p.o., administered 0, 1, and 3h post-training | Significantly increased step-through latency compared to vehicle control. | [7] |
| ICR Mice | Passive Avoidance | 5 mg/kg, p.o., administered 6h post-training | No significant improvement in step-through latency. | [7] |
| ICR Mice with Aβ(25-35)-induced impairment | Passive Avoidance & Y-Maze | 5 mg/kg, p.o., single dose 1h before tests | Significantly reversed cognitive impairments. | [8] |
| ICR Mice with 2VO-induced impairment | Passive Avoidance, Y-Maze, Morris Water Maze | 1, 2.5, 5 mg/kg/day, p.o. | Dose-dependently reversed cognitive impairments. | [3] |
Table 2: In Vitro and In Vivo Effects of this compound on BDNF Levels
| Experimental Model | Assay | This compound Treatment | Key Findings | Reference |
| Rat Primary Cortical Neurons | ELISA & Western Blot | 1-20 µM for 3-48h | Time- and concentration-dependent increase in BDNF expression. | |
| Rat Primary Cortical Neurons | Western Blot & ELISA | 1-20 µM | Increased BDNF mRNA, protein levels, and release. | [5] |
| ICR Mice | Western Blot (Hippocampus) | 5 mg/kg, p.o. | Increased mature BDNF (mBDNF) levels from 6h to 24h post-administration. | [7] |
| ICR Mice with 2VO-induced impairment | Immunohistochemistry (Hippocampus) | 5 mg/kg/day, p.o. | Markedly increased number of BDNF-positive cells. | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Memory Assessment: Passive Avoidance Task
This task assesses fear-motivated memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial):
-
Place a mouse in the light compartment.
-
After a 60-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Return the mouse to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after training, place the mouse back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency indicates better memory of the aversive stimulus. The maximum latency is typically set to 300 seconds.
-
-
This compound Administration: this compound (dissolved in a vehicle like 0.5% carboxymethylcellulose) is typically administered orally (p.o.) at specified times before or after the training trial.
In Vitro BDNF Measurement: Primary Cortical Neuron Culture and Analysis
-
Cell Culture:
-
Isolate cortical neurons from rat embryos (E18).
-
Plate the dissociated neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and L-glutamine.
-
Maintain the cultures at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment: After a specified number of days in vitro (e.g., 7-10 days), treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for different durations (e.g., 3, 6, 12, 24, 48 hours).
-
Western Blot Analysis for BDNF:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody against BDNF (e.g., rabbit anti-BDNF, 1:1000 dilution) overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band density. Normalize to a loading control like β-actin.
-
-
ELISA for BDNF:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted BDNF using a commercial BDNF ELISA kit according to the manufacturer's instructions.
-
Immunohistochemistry for pCREB and BDNF in Mouse Brain
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash the free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate with primary antibodies (e.g., rabbit anti-pCREB, 1:500; goat anti-BDNF, 1:500) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-goat) for 2 hours at room temperature.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number of pCREB-positive or BDNF-positive cells in specific hippocampal regions (e.g., CA1, DG) using image analysis software.
-
Logical Relationships and Overall Conclusion
The evidence strongly supports a model where this compound enhances memory consolidation primarily by increasing the expression of BDNF in the hippocampus. This is achieved through the activation of at least two key signaling pathways, the MAPK/CREB and the Adenosine A2A receptor pathways, which are initiated by this compound's modulation of neuronal activity.
References
- 1. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 8. This compound enhances memory consolidation through the brain-derived neurotrophic factor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Oroxylin A: Detailed Synthesis and Purification Protocols for Research and Development
Application Note
Oroxylin A, a naturally occurring O-methylated flavone (B191248), has garnered significant scientific interest due to its diverse pharmacological activities. Found in medicinal plants such as Scutellaria baicalensis, Scutellaria lateriflora, and Oroxylum indicum, this compound has demonstrated potential as a dopamine (B1211576) reuptake inhibitor and a negative allosteric modulator of the GABA-A receptor's benzodiazepine (B76468) site.[1] Its therapeutic promise spans anti-inflammatory, anti-cancer, and neuroprotective applications, making the development of robust synthesis and purification protocols critical for advancing research and drug development.[2][3][4] This document provides detailed methodologies for the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Synthesis of this compound
A prevalent and efficient method for this compound synthesis commences with the naturally abundant flavonoid glucuronide, baicalin (B1667713).[5][6] This multi-step process involves hydrolysis, protection of hydroxyl groups, selective methylation, and final deprotection to yield this compound with a notable overall yield. An alternative patented approach involves the esterification of baicalin, followed by selective methylation and de-glycosylation.[7]
Key Synthesis Strategies
The synthesis of this compound from baicalin is a well-established method that offers a good balance of yield and scalability. The key transformations in this process are:
-
Hydrolysis of Baicalin: The initial step involves the cleavage of the glucuronic acid moiety from baicalin to yield baicalein (B1667712). This is typically achieved through acid-catalyzed hydrolysis.
-
Selective Protection: To achieve regioselective methylation, the hydroxyl groups at positions C-5 and C-7 of baicalein are protected. Acetylation is a common strategy for this purpose.
-
Site-Selective Methylation: The crucial step of introducing a methoxy (B1213986) group at the C-6 position is performed using a suitable methylating agent.
-
Deprotection: Finally, the protecting groups are removed to afford the target molecule, this compound.
Purification of this compound
Achieving high purity is paramount for the biological evaluation and potential clinical application of this compound. Chromatographic techniques are the cornerstone of this compound purification, with High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) being the most effective methods.[8][9] Modern chromatographic techniques have been shown to yield this compound with a purity exceeding 99%.[8]
Purification Methodologies
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is highly effective for the preparative separation of flavonoids like this compound from crude extracts. It offers the advantage of high sample loading and eliminates irreversible sample adsorption onto a solid support.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final polishing and analytical assessment of this compound purity. It provides high resolution and is suitable for achieving purities greater than 99%.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the synthesis and purification of this compound based on cited literature.
| Parameter | Method | Starting Material | Key Reagents/Solvents | Yield/Purity | Reference |
| Synthesis | 6-Step Chemical Synthesis | Baicalin | Sulfuric acid, Acetic anhydride (B1165640), MOM-Cl, Methyl iodide | 62% overall yield | [5][6] |
| Purification | High-Speed Counter-Current Chromatography (HSCCC) | Crude extract of Scutellaria baicalensis | n-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v) | 93.2% purity | [9] |
| Purification | High-Performance Liquid Chromatography (HPLC) | Semi-purified this compound | Acetonitrile, Water, Formic Acid | >99% purity | [8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from Baicalin
This protocol details a six-step synthesis of this compound starting from baicalin.
Step 1: Hydrolysis of Baicalin to Baicalein
-
In a pressure-resistant vessel, prepare a mixture of baicalin, water, and concentrated sulfuric acid in a 5:2 ratio (water:acid).
-
Heat the mixture to 121°C for 40 minutes using a high-pressure steam sterilizer to ensure precise temperature and time control.
-
After cooling, the reaction mixture contains crude baicalein.
Step 2: Acetylation of Baicalein
-
To the crude baicalein from Step 1, add acetic anhydride and a suitable base (e.g., pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the acetylated product, baicalein 6,7-diacetate.
Step 3: Site-Selective Protection of the C-7 Hydroxyl Group
-
Dissolve the baicalein 6,7-diacetate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., diisopropylethylamine) and methoxymethyl chloride (MOM-Cl).
-
Stir the reaction at room temperature. This step involves a sequential migration of the acetyl groups, resulting in the formation of 5-acetoxy-6-acetoxy-7-methoxymethoxyflavone.
Step 4: Removal of Acetyl Groups
-
Treat the product from Step 3 with a mild base (e.g., potassium carbonate in methanol) to selectively remove the two acetyl groups.
-
Monitor the reaction by TLC until completion.
-
Isolate the resulting 5-hydroxy-7-methoxymethoxyflavone.
Step 5: Site-Selective Methylation of the C-6 Hydroxyl Group
-
Dissolve the product from Step 4 in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and methyl iodide.
-
Reflux the mixture until the reaction is complete.
-
This yields 5-hydroxy-6-methoxy-7-methoxymethoxyflavone (this compound C-7 MOM ether).
Step 6: Deprotection of the C-7 Hydroxyl Group
-
Dissolve the this compound C-7 MOM ether in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., hydrochloric acid).
-
Stir the reaction at room temperature to cleave the MOM ether.
-
Purify the resulting crude this compound using column chromatography or preparative HPLC to obtain the final product.
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is suitable for the preparative purification of this compound from a crude plant extract.
1. Preparation of Two-Phase Solvent System:
-
Prepare a solvent system of n-hexane, ethyl acetate, n-butanol, and water in a volume ratio of 1:1:8:10.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
2. HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the rotational speed of the instrument to the desired rpm (e.g., 800-1000 rpm).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.0-2.0 mL/min) until the system reaches hydrodynamic equilibrium.
3. Sample Preparation and Injection:
-
Dissolve the crude extract containing this compound in a small volume of a mixture of the upper and lower phases (1:1 v/v).
-
Inject the sample into the HSCCC system.
4. Fraction Collection and Analysis:
-
Continuously monitor the effluent from the column using a UV detector.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
5. Product Recovery:
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Final Purification and Purity Analysis by HPLC
This protocol describes the use of reversed-phase HPLC for the final purification and analysis of this compound.
1. HPLC System and Column:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or larger for preparative).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute this compound. For example, 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., 270 nm).
-
Column Temperature: Maintain at a constant temperature (e.g., 25°C).
4. Sample Preparation and Injection:
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject a small volume (e.g., 10 µL) for analytical runs.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Calculate the purity of the sample based on the peak area percentage.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: Workflow for the chemical synthesis of this compound from baicalin.
Caption: General workflow for the purification of this compound.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Isolation and purification of baicalein, wogonin and this compound from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] An unambiguous and practical synthesis of this compound: a commonly misidentified flavone | Semantic Scholar [semanticscholar.org]
- 6. Comparison of high-speed counter-current chromatography instruments for the separation of the extracts of the seeds of Oroxylum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 7-O-modified this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 色谱柱填充和抗体亲和层析的制备 [sigmaaldrich.com]
Application Notes: Oroxylin A In Vitro Experimental Design and Assays
Introduction Oroxylin A is a flavonoid compound, specifically an O-methylated flavone, isolated from the roots of medicinal plants such as Scutellaria baicalensis and Oroxylum indicum.[1][2][3] It has garnered significant interest in biomedical research due to its wide range of pharmacological activities.[3] Preclinical in vitro and in vivo studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[1][3][4] The therapeutic effects of this compound are attributed to its ability to modulate multiple critical cellular signaling pathways, making it a promising candidate for the prevention and treatment of chronic diseases.[1][2]
Key Mechanisms of Action this compound exerts its biological effects by targeting several key signaling cascades involved in inflammation, cell proliferation, apoptosis, and cell cycle regulation.
-
Anti-Inflammatory Activity: A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of its upstream regulators, IκBα and IKKα/β.[8] This leads to the suppression of pro-inflammatory gene expression, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduced production of inflammatory mediators like nitric oxide (NO) and cytokines such as IL-6.[8][9][10]
-
Anti-Cancer Activity:
-
Apoptosis Induction: this compound induces programmed cell death in various cancer cell lines.[11][12] This can occur through a p53-dependent mechanism, involving the translocation of wild-type p53 to the mitochondria, which in turn increases reactive oxygen species (ROS) and reduces the activity of antioxidant enzymes like SOD2.[11][13] It also modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c.[1][12]
-
Cell Cycle Arrest: It can cause cell cycle arrest, most notably at the G2/M phase, in cancer cells.[14][15][16] This effect is associated with the downregulation of key cell cycle proteins, including Cdc2/p34, Cyclin A, Cyclin B1, and Cdk7.[14][16]
-
Inhibition of Pro-Survival Pathways: this compound has been shown to inhibit the PTEN/PI3K/Akt signaling pathway, a critical cascade for cell survival, proliferation, and migration in many cancers.[1][17][18] It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, often inhibiting their activation in cancer and inflammatory models.[1][5][19]
-
Data Presentation: Quantitative In Vitro Effects of this compound
Table 1: IC₅₀ Values of this compound in Various In Vitro Assays
| Cell Line / Model | Assay Type | Effect Measured | IC₅₀ Value (µM) | Reference |
| Oxytocin-precontracted uterine strips | Uterine Contraction | Inhibition of contraction | 12.34 | [9] |
| High K⁺-depolarized uterine strips | Uterine Contraction | Inhibition of contraction | 12.58 | [9] |
| Acetylcholine-induced uterine strips | Uterine Contraction | Inhibition of contraction | 22.85 | [9] |
| PGF₂α-induced uterine strips | Uterine Contraction | Inhibition of contraction | 27.28 | [9] |
| Hep3B (Hepatocellular Carcinoma) | MTT Assay | Inhibition of cell viability (24h) | 1385 | [20] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Line | Assay Type | Effect Measured | Concentration (µM) | Result | Reference |
| 3T3-L1 pre-adipocytes | Adipogenesis Assay | Inhibition of lipid accumulation | 10 | 42.19% suppression | [12] |
| 3T3-L1 mature adipocytes | Cell Viability | Decrease in cell viability | 40 | 30% decrease | [12] |
| HCT-116 (Colon Cancer) | Western Blot | p53 mitochondrial translocation | 50 - 200 | Dose-dependent increase | [11] |
| RAW 264.7 Macrophages | Griess Assay | Inhibition of NO production | 5 - 50 | Significant inhibition | [21] |
| HEK-Blue hTLR4 cells | SEAP Reporter Assay | Inhibition of TLR4 activation | 50 | Significant inhibition | [6][22] |
Mandatory Visualizations
Experimental Protocols
Cell Viability / Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate (B1194679) dehydrogenase in living cells to a purple formazan (B1609692) product.[23] The amount of formazan, measured spectrophotometrically after solubilization, is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock (e.g., in DMSO). Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[23] Observe for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[23]
-
Measurement: Place the plate on a shaker for 10 minutes at low speed to ensure the crystals are fully dissolved.[23] Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[7][23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula: (OD_treated / OD_control) * 100. Plot the viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be measured by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cells in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity. Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would indicate a G2/M arrest.[15]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total-Akt, p-p65, Cyclin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.[8]
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases | MDPI [mdpi.com]
- 2. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of this compound: A Promising Flavonoid Compound [ouci.dntb.gov.ua]
- 4. This compound inhibits inflammatory cytokines in periodontitis via HO‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of the tocolytic effect of this compound from Scutellaria baicalensis root - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a constituent of Oroxylum indicum inhibits adipogenesis and induces apoptosis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of p53 in this compound-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. This compound attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory effects of this compound on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 23. creative-bioarray.com [creative-bioarray.com]
Oroxylin A: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A is a naturally occurring flavonoid predominantly isolated from the roots of Scutellaria baicalensis and Oroxylum indicum.[1][2] This compound has garnered significant attention in oncological research due to its pleiotropic anti-cancer activities, demonstrating efficacy in both in vitro and in vivo models.[1][3] this compound exerts its effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key oncogenic signaling pathways.[2][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer research.
Mechanism of Action
This compound's anti-cancer properties stem from its ability to modulate a diverse range of cellular signaling pathways.[5][6] It has been shown to induce apoptosis, arrest the cell cycle, inhibit glycolysis, and suppress inflammation, angiogenesis, and metastasis.[1] Key molecular targets include NF-κB, MAPK, ERK1/2, Wnt/β-catenin, and PTEN/PI3K/Akt signaling pathways.[3][5][7]
A significant aspect of this compound's mechanism is its influence on cellular metabolism. It can inhibit glycolysis in cancer cells by promoting the dissociation of hexokinase II (HKII) from the mitochondria, a process mediated by SIRT3.[8][9] Furthermore, this compound has been found to reprogram fatty acid metabolism in colon cancer cells by inactivating Hypoxia-Inducible Factor 1α (HIF-1α).[10]
In human colon cancer cells, this compound facilitates the mitochondrial translocation of wild-type p53, leading to the induction of the mitochondrial apoptotic pathway.[11] This translocation of p53 can suppress the antioxidant enzyme manganese superoxide (B77818) dismutase (SOD2), leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.[8][11]
Data Presentation
In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 Value (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | Wild-type | 25.3 | 36 | |
| HeLa | Cervical Cancer | Wild-type | 18.2 | 36 | [12] |
| MDA-MB-435 | Melanoma | Mutant | 89.7 | 36 | [12] |
| SK-OV-3 | Ovarian Cancer | Null | 76.4 | 36 | [12] |
| SW1116 | Colorectal Cancer | Mutant | >100 | 36 | [12] |
| K-562 | Chronic Myelogenous Leukemia | Null | 65.8 | 36 | [3][12] |
| HL-60 | Acute Promyelocytic Leukemia | Null | 58.6 | 36 | [12] |
| H1299 | Non-small Cell Lung Cancer | Null | >100 | 36 | [12] |
| MDA-MB-231 | Breast Cancer | Mutant | Not specified | 48 | [9] |
| MCF-7 | Breast Cancer | Wild-type | Not specified | 48 | [9] |
| HCT-116 | Colon Cancer | Wild-type | Not specified | Not specified | [11] |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCT-116 Xenograft | BALB/c nude mice | 100 mg/kg (i.p.) | 21 days | 50.80% | [11] |
| Colorectal Tumor Xenograft | Mice | 100 mg/kg and 200 mg/kg | Not specified | Dose-dependent reduction | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be isolated from the root of Scutellaria baicalensis Georgi or obtained commercially.[11]
-
Dissolving this compound: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for instance, at a concentration of 200 mM.[11]
-
Storage: Store the stock solution at -20°C.[11]
-
Working Solution: Before each experiment, dilute the stock solution in the appropriate basal medium to the desired working concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability (typically ≤ 0.1%).[9]
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[12][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 18-24 hours to allow for cell attachment.[14]
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 36, or 48 hours).[12][14] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general guideline for assessing changes in protein expression in key signaling pathways affected by this compound, such as the NF-κB pathway.[4][15]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Cellular and molecular mechanisms of this compound in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Suppresses the Cell Proliferation, Migration, and EMT via NF-κB Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of diverse oncogenic signaling pathways by this compound: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses the development and growth of colorectal cancer through reprogram of HIF1α-modulated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound Suppresses the Cell Proliferation, Migration, and EMT via NF- κ B Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A: Applications and Protocols in Neuropharmacology and Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oroxylin A, a flavonoid predominantly isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, has emerged as a compound of significant interest in neuropharmacology and neuroscience research.[1][2] Its multifaceted mechanisms of action underscore its potential as a therapeutic agent for a range of neurological disorders. This compound readily crosses the blood-brain barrier, a critical characteristic for centrally acting drugs.[3]
Neuroprotective and Anti-inflammatory Properties: this compound exhibits potent neuroprotective effects against various insults, including oxidative stress and neuroinflammation.[1][3][4] It has been shown to safeguard neurons from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[5][6] This protection is mediated, in part, by the downregulation of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses.[5][6][7] this compound effectively reduces the production of pro-inflammatory mediators such as TNF-α, nitric oxide (NO), and PGE2 in neuronal cells stimulated with Aβ.[5][6] Furthermore, it mitigates glial cell activation, a critical component of neuroinflammation in neurodegenerative diseases.[8]
Modulation of Neurotransmitter Systems: A key aspect of this compound's neuropharmacological profile is its interaction with major neurotransmitter systems. It acts as a dopamine (B1211576) reuptake inhibitor, thereby increasing dopamine concentrations in the brain, which may contribute to its cognitive-enhancing effects and its potential in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD).[1][4][9][10] Additionally, this compound functions as a negative allosteric modulator at the benzodiazepine (B76468) site of the GABAa receptor.[2][11] This modulation of the GABAergic system may underlie some of its effects on memory and cognition.[8][12]
Promotion of Neurogenesis and Synaptic Plasticity: this compound has been demonstrated to promote adult neurogenesis in the hippocampus, a brain region vital for learning and memory.[13] This effect is associated with the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1][14][15][16] The induction of BDNF by this compound involves the activation of several signaling cascades, including the MAPK/ERK/CREB and PI3K/Akt/GSK-3β pathways.[14][16][17] It has also been shown to stimulate neurite extension and synapse formation in cultured neurons.[17][18]
Potential Therapeutic Applications: The diverse biological activities of this compound suggest its therapeutic potential for a variety of neurological and psychiatric disorders. Its ability to combat Aβ toxicity and neuroinflammation makes it a promising candidate for Alzheimer's disease research.[5][6][8] The dopamine-enhancing and cognitive-improving effects of this compound have been demonstrated in preclinical models of ADHD.[9][10][15] Furthermore, its antidepressant-like effects, linked to the enhancement of hippocampal BDNF signaling, have been observed in animal models of depression.[16] this compound also shows promise in protecting the blood-brain barrier integrity.[19][20][21]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Assay | Parameter Measured | Concentration/Dose | Effect | Reference |
| PC12 cells | MTT Assay | Cell Viability (vs. Aβ₂₅₋₃₅) | 50 µM | Increased cell viability | [22] |
| PC12 cells | Western Blot | p-p65 (NF-κB) expression | 50 µM | Inhibition of Aβ₂₅₋₃₅-induced increase | [5] |
| PC12 cells | Western Blot | p-IκBα expression | 50 µM | Inhibition of Aβ₂₅₋₃₅-induced increase | [5] |
| bEnd.3 cells | TEER Assay | Trans-endothelial electrical resistance (vs. Homocysteine) | 25, 50 µM | Significant reversal of Hcy-induced reduction | [19][20] |
| bEnd.3 cells | Permeability Assay | FITC-dextran permeability (vs. Homocysteine) | 25, 50 µM | Significant reversal of Hcy-induced increase | [19][20] |
| Rat Primary Cortical Neurons | ELISA/Western Blot | BDNF Expression | 10 µM | Significant increase | [14] |
| Raw264.7 cells | Griess Assay | Nitric Oxide (NO) Production (LPS-induced) | 50 µM | Inhibition with IC₅₀ of 8.2 ± 0.27 µM | [23] |
| Human Colon Cancer Cells (HCT-116) | MTT Assay | Cell Viability | 100 µM | Induction of apoptosis | [24] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Neurological Condition | Dose | Route of Administration | Key Finding | Reference |
| Mice | Aβ₂₅₋₃₅-induced memory impairment | 1 or 5 mg/kg/day for 7 days | p.o. | Ameliorated memory impairment | [8] |
| Mice | Unimpaired | Dose-dependent | i.p. | Increased number of BrdU-incorporating cells in the hippocampus | [13] |
| Spontaneously Hypertensive Rat (SHR) | ADHD-like behaviors | Not specified | Not specified | Improved attention and impulsivity | [9][10] |
| Mice | Chronic Unpredictable Mild Stress (CUMS) | Not specified | Not specified | Prevented depressive-like behaviors | [16] |
| Mice | Homocysteine-challenged | Not specified | Not specified | Rescued decline in Claudin-5 expression in the brain | [19][21] |
Key Experimental Protocols
Neuroprotection against Amyloid-Beta (Aβ) Induced Toxicity in PC12 Cells
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound against Aβ-induced cytotoxicity.[5][6]
a. Cell Culture and Treatment:
-
Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates for viability assays or larger plates for protein analysis.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Induce neurotoxicity by adding Aβ₂₅₋₃₅ peptide (e.g., 50 µM) to the culture medium and incubate for an additional 24 hours.
b. Cell Viability Assessment (MTT Assay):
-
After treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals with 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
c. Western Blot Analysis for Signaling Proteins (NF-κB and MAPK pathways):
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, total p65, total IκBα, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Assessment of Anti-inflammatory Activity (Nitric Oxide Production) in Microglia
This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated microglial cells.[25]
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells (a model for microglia) in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 30 minutes.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
b. Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration, an indicator of NO production, by comparing the absorbance to a sodium nitrite standard curve.
Evaluation of Dopamine Reuptake Inhibition
This protocol is based on in vitro studies assessing the effect of this compound on dopamine transporter (DAT) activity.[9][10]
a. Synaptosome Preparation (if using primary tissue):
-
Homogenize brain tissue (e.g., striatum from rodents) in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable buffer.
b. Dopamine Uptake Assay:
-
Pre-incubate synaptosomes or cells expressing DAT with this compound or a vehicle control for a specified time.
-
Initiate the uptake reaction by adding [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known DAT inhibitor like GBR12909 or in ice-cold conditions).
-
Calculate the percentage inhibition of dopamine uptake by this compound compared to the vehicle control.
Visualizations
Caption: this compound's neuroprotective mechanism against Aβ toxicity.
Caption: Signaling pathways for this compound-induced BDNF expression.
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation [mdpi.com]
- 6. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The effects of acute and repeated this compound treatments on Abeta(25-35)-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound improves attention deficit hyperactivity disorder-like behaviors in the spontaneously hypertensive rat and inhibits reuptake of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. This compound, a flavonoid, stimulates adult neurogenesis in the hippocampal dentate gyrus region of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vagarights.com [vagarights.com]
- 16. Antidepressant-like activity of this compound in mice models of depression: A behavioral and neurobiological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induces BDNF Expression on Cortical Neurons through Adenosine A2A Receptor Stimulation: A Possible Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound Attenuates Homocysteine-Induced Blood-Brain Barrier (BBB) Dysfunction by Reducing Endothelial Permeability and Activating the CREB/Claudin-5 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 24. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Oroxylin A: Anti-inflammatory and Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A is a natural flavonoid predominantly isolated from the roots of medicinal plants such as Scutellaria baicalensis (Baical Skullcap) and Oroxylum indicum.[1][2] This O-methylated flavone (B191248) has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress, making it a promising candidate for the development of novel treatments for various chronic diseases.[1][4]
These application notes provide detailed protocols for in vitro assays commonly used to characterize the anti-inflammatory and antioxidant efficacy of this compound. The described methodologies are essential for researchers investigating its mechanism of action and for professionals in drug development screening for potential therapeutic agents.
Mechanism of Action: Key Signaling Pathways
This compound exerts its biological effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
-
Inhibition of NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] this compound has been shown to inhibit this pathway by preventing the phosphorylation of IKKα/β and IκBα, thereby blocking NF-κB p65 nuclear translocation and suppressing the expression of inflammatory mediators.[5][6][7]
-
Activation of Nrf2 Pathway: The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) peroxidases (GPx), enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[4][8][9][10] Studies demonstrate that this compound can induce Nrf2 nuclear translocation and increase the expression of its downstream target genes.[8][9][10]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound from various studies.
Table 1: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line/Model | Stimulant | This compound Concentration | Observed Effect | Reference |
| NO Production | RAW 264.7 Macrophages | LPS | Concentration-dependent | Inhibition of NO production | [6] |
| iNOS Expression | RAW 264.7 Macrophages | LPS | 50, 100, 150 µmol/L | Inhibition of mRNA and protein expression | [6][8] |
| COX-2 Expression | RAW 264.7 Macrophages | LPS | 50, 100, 150 µmol/L | Inhibition of mRNA and protein expression | [6][8] |
| TNF-α Secretion | Rat Model (ALI) | LPS (10 mg/kg) | 15 mg/kg (post-treatment) | Reduction in elevated plasma TNF-α | [7][11] |
| IL-6 Secretion | THP-1 Monocytes | LPS | Not specified | Significant suppression of IL-6 secretion | [5] |
| NF-κB Activation | HCT116 & THP-1 cells | - | Not specified | Inhibition of p65 nuclear translocation | [5] |
| NF-κB Activation | Rat Lung Tissue | LPS | 15 mg/kg (post-treatment) | Attenuation of LPS-induced NF-κB activation | [7] |
Table 2: Antioxidant Activity of this compound
| Assay Type | System | This compound Concentration | Observed Effect | Reference |
| Lipid Peroxidation | Liver Homogenate | FeSO4 | Not specified | Prevention of lipid peroxidation |
| Cellular ROS Levels | PC12 Cells | H₂O₂ | Not specified | Notable depletion in intracellular ROS |
| Nrf2 Expression | HCT-116 Cells | Not specified | Increased Nrf2 expression and nuclear translocation | [9] |
| HO-1 Expression | RAW 264.7 Macrophages | - | 50, 100, 150 µmol/L | Significant increase in protein expression |
| NQO1 Expression | RAW 264.7 Macrophages | - | 50, 100, 150 µmol/L | Significant increase in protein expression |
| GSH Levels | Mouse Lung Tissue | Cigarette Smoke | Not specified | Upregulation of GSH level |
Visualizations: Pathways and Workflow
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: Experimental workflow for assessing this compound.
Experimental Protocols
Section 1: Antioxidant Activity Assays
1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.[12][13]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound
-
Positive Control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol.[12] This solution should be freshly prepared and protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol to achieve a range of final concentrations to be tested. Prepare similar dilutions for the positive control.
-
Assay Reaction:
-
To each well of a 96-well plate, add 100 µL of the DPPH working solution.
-
Add 100 µL of the sample dilutions (this compound or positive control) to the respective wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: Plot the % scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at ~734 nm.[15][16]
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
This compound
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[15][17]
-
Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][17] This allows for the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[18]
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in the same solvent used for the working solution.
-
Assay Reaction:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample dilutions to the respective wells.
-
-
Incubation: Mix and incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the working solution without the sample.
-
-
Data Analysis: Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
1.3 Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence microscopy or a plate reader.[19][20][21]
-
Materials:
-
Cell line (e.g., RAW 264.7, PC12, or others)
-
Complete cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Oxidative stress inducer (e.g., H₂O₂, LPS)
-
This compound
-
Black 96-well plate (for fluorescence reading)
-
Fluorescence microplate reader (Ex/Em: ~485/530 nm)
-
-
Protocol:
-
Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Staining: Remove the treatment medium and wash the cells once with serum-free medium or PBS. Add 100 µL of 10-20 µM DCFH-DA working solution (diluted in serum-free medium) to each well. Incubate for 30 minutes at 37°C in the dark.[19][20]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with PBS. Add fresh medium containing the oxidative stress inducer (e.g., H₂O₂) to the wells (except for the negative control).
-
Incubation: Incubate for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[19][20]
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence of this compound-treated cells with the positive control (inducer only) to determine the percentage reduction in ROS.
-
Section 2: Anti-inflammatory Activity Assays
2.1 Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Cells
-
Principle: Activated macrophages produce NO via the iNOS enzyme. NO is a key inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying its stable end-product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.[22][23]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well plate
-
Microplate reader (540-550 nm)
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[24]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 1-2 µg/mL) to each well (except the negative control). Incubate for another 18-24 hours.[24]
-
Nitrite Measurement:
-
Collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium.
-
Add an equal volume (50-100 µL) of Griess reagent to all samples and standards.[25][26]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only treated cells.
-
2.2 ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as cytokines, in biological fluids. A sandwich ELISA is commonly used, where the target cytokine is "sandwiched" between a capture antibody coated on the plate and a biotinylated detection antibody.[27][28]
-
Materials:
-
Cell culture supernatants (from the NO assay or a parallel experiment)
-
Commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α, IL-6, or IL-1β)
-
The kit typically includes: antibody-coated 96-well plate, detection antibody, standard recombinant cytokine, streptavidin-HRP, substrate solution (e.g., TMB), and stop solution.
-
Wash buffer
-
Microplate reader
-
-
Protocol:
-
Assay Setup: Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is outlined below.
-
Standard and Sample Addition: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add the standards and cell culture supernatants to the appropriate wells of the antibody-coated plate. Incubate for 1-2 hours at room temperature.[27]
-
Washing: Aspirate the liquid from the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[27]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Addition: Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add the substrate solution to each well. A color will develop. Incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add the stop solution to each well. The color will change (e.g., from blue to yellow).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 30 minutes.[29]
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in each sample.
-
2.3 Western Blot for iNOS, COX-2, and Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression level of specific proteins in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., iNOS, COX-2, p-p65, Nrf2, HO-1).
-
Materials:
-
Cell lysates (from cells treated with this compound and/or LPS)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p65, p-IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system (e.g., ChemiDoc).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to the loading control (e.g., β-actin) to compare the relative protein expression levels between different treatment groups.
-
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oroxylin-A Rescues LPS-Induced Acute Lung Injury via Regulation of NF-κB Signaling Pathway in Rodents | PLOS One [journals.plos.org]
- 8. This compound exerts anti-inflammatory activity on lipopolysaccharide-induced mouse macrophage via Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of Nrf2 and apoptotic signaling pathways in this compound-mediated responses in HCT-116 colorectal adenocarcinoma cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates cigarette smoke-induced lung inflammation by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oroxylin-A rescues LPS-induced acute lung injury via regulation of NF-κB signaling pathway in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 25. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2.6. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6, TNF-α, and IL-1β [bio-protocol.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
Application Notes & Protocols: Oroxylin A Molecular Docking and Computational Modeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oroxylin A is a bioactive flavonoid compound isolated from plants such as Scutellaria baicalensis and Oroxylum indicum.[1][2] It has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] Computational modeling, particularly molecular docking and molecular dynamics simulations, has become an indispensable tool for elucidating the molecular mechanisms underlying these activities. These in silico methods provide crucial insights into how this compound interacts with specific protein targets, guiding further experimental validation and rational drug design. This document provides a summary of quantitative data from this compound computational studies, detailed protocols for performing these simulations, and visualizations of relevant workflows and biological pathways.
Data Presentation: Molecular Docking Performance
Computational studies have identified several potential protein targets for this compound, predicting its binding affinity and interaction patterns. The following table summarizes key quantitative findings from various molecular docking simulations.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound | Human Myeloid Differentiation 2 (MD-2) | 2E56 | Not explicitly stated | Hydrogen bond: R90; π–π interaction: F121 | [5] |
| This compound | Quercetin 2,3-dioxygenase (QDO) | Not Stated | -5.6 | Not Stated | [6] |
| This compound | α-actinin-1 (ACTN1) | Not Stated | Binding confirmed | Specific residues not detailed | [7] |
| This compound | Sequestosome 1 (p62) | Not Stated | Binding to PB1 domain confirmed | Specific residues not detailed | [8][9] |
| Chrysin-7-O-glucuronide | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.6 | Not Stated | [10] |
Signaling Pathways and Experimental Workflows
Computational studies predict that this compound modulates multiple key signaling pathways. These predictions are often the starting point for further in vitro and in vivo validation.
Logical Workflow: From In Silico Prediction to Experimental Validation
The development of this compound as a therapeutic agent often follows a logical progression from computational prediction to biological verification. This workflow ensures that hypotheses generated by modeling are rigorously tested.
TLR4/NF-κB Signaling Pathway Inhibition by this compound
Molecular docking studies suggest that this compound may competitively inhibit the binding of lipopolysaccharide (LPS) to the MD-2 protein, thereby preventing the activation of the TLR4 signaling complex.[5][11][12] This inhibition blocks the downstream NF-κB pathway, a key regulator of inflammation.[1][5][13]
Experimental Protocols
Protocol 1: Molecular Docking Simulation
This protocol provides a general framework for performing molecular docking of this compound with a target protein, adaptable for software like AutoDock Vina or Schrödinger Glide.[5][10]
Objective: To predict the binding pose and affinity of this compound to a protein target.
Materials:
-
Protein structure file (e.g., from Protein Data Bank - PDB).
-
This compound structure file (e.g., from PubChem, CID: 5320315).[7]
-
Molecular modeling software (e.g., Schrödinger Suite, AutoDock Tools).
Methodology:
-
Protein Preparation:
-
Load the protein PDB file into the modeling software.
-
Remove all non-essential components like water molecules, co-factors, and existing ligands.
-
Add hydrogen atoms and assign correct bond orders.
-
Perform energy minimization to relieve steric clashes and optimize the structure. For Schrödinger, the Protein Preparation Wizard is typically used.[5]
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 0.5).
-
Perform energy minimization of the ligand structure. For Schrödinger, the LigPrep program is used for this step.[5]
-
-
Grid Generation:
-
Define the binding site on the target protein. This is typically centered on the active site identified from literature or by locating the position of a co-crystallized ligand.
-
Generate a docking grid or box that encompasses the entire binding pocket, ensuring it is large enough to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Set the docking parameters. For Glide, an extra-precision (XP) docking method can be used for higher accuracy.[5] For AutoDock Vina, parameters like exhaustiveness can be adjusted.
-
Initiate the docking run. The software will systematically sample different conformations of this compound within the defined grid box and score them based on a scoring function.
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding docking scores (binding energies). A more negative score typically indicates a more favorable binding affinity.[14]
-
Visualize the top-scoring poses to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the protein's amino acid residues.[5]
-
Protocol 2: Molecular Dynamics (MD) Simulation
This protocol describes a general workflow for MD simulations to assess the stability of the this compound-protein complex predicted by docking. This is often performed using software like GROMACS or AMBER.[15][16]
Objective: To evaluate the dynamic stability and behavior of the this compound-protein complex over time in a simulated physiological environment.
Methodology:
-
System Setup:
-
Use the best-scoring docked pose of the this compound-protein complex as the starting structure.
-
Select an appropriate force field (e.g., GROMOS, AMBER) for both the protein and the ligand.
-
Place the complex in a simulation box (e.g., cubic, dodecahedron) and solvate it with a chosen water model (e.g., SPC, TIP3P).[15]
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[15]
-
-
Energy Minimization:
-
Perform steepest descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system setup.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions. This allows the solvent to equilibrate around the complex.
-
Switch to NPT (constant number of particles, pressure, and temperature) conditions to equilibrate the system's pressure and density to match experimental conditions (e.g., 1 bar).[15]
-
-
Production MD Run:
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess structural stability. A stable system will show the RMSD reaching a plateau.[16]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein.[16]
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between this compound and the protein throughout the simulation to identify stable interactions.
-
Radius of Gyration (Rg): Analyze the Rg to assess the overall compactness of the protein structure during the simulation.[16]
-
Protocol 3: Western Blot for NF-κB Pathway Validation
This protocol provides a method to experimentally validate the in silico prediction that this compound inhibits the NF-κB pathway.[5][11]
Objective: To measure the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages).[11]
-
Cell culture media and reagents.
-
This compound.
-
LPS (lipopolysaccharide).
-
Lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway. Include a vehicle-only control group and an LPS-only control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and to a loading control like β-actin to determine the relative change in protein activation. A decrease in p-IκBα or p-p65 in this compound-treated samples would support the computational hypothesis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses ACTN1 expression to inactivate cancer-associated fibroblasts and restrain breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates psoriasiform skin inflammation by direct targeting p62 (sequestosome 1) via suppressing M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the active constituents of Oroxylum indicum in intervention of novel coronavirus (COVID-19) based on molecular docking method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 13. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Antimalarial Activity and Molecular Dynamics Studies of Pipecolisporin: A Novel Cyclic Hexapeptide with Potent Therapeutic Potential [mdpi.com]
Oroxylin A: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oroxylin A, a natural flavonoid extracted from plants such as Oroxylum indicum and Scutellaria baicalensis, in cell culture applications.[1][2] this compound has garnered significant attention for its potent anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] This document outlines detailed protocols for cell treatment, summarizes effective dosages across various cell lines, and illustrates the key signaling pathways modulated by this compound.
Physicochemical Properties and Storage
This compound is a flavonoid with the chemical formula C₁₆H₁₂O₅.[5] For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5][6]
Stock Solution Preparation and Storage:
-
Dissolve this compound in DMSO to create a stock solution, for instance, at a concentration of 200 mM.[5]
-
Before each experiment, dilute the stock solution to the desired working concentration in the appropriate cell culture medium.[5] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment. The sensitivity of cancer cells to this compound has been correlated with their p53 status, with wild-type p53-expressing cells often showing higher sensitivity.[8]
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Notes |
| HepG2 | Hepatocellular Carcinoma (wt-p53) | ~50-100 | 36 | Higher sensitivity in wt-p53 cells.[8] |
| HeLa | Cervical Cancer (wt-p53) | <50 | 36 | Higher sensitivity in wt-p53 cells.[8][9] |
| MDA-MB-435 | Melanoma (mut-p53) | >100 | 36 | Lower sensitivity in mt-p53 cells.[8] |
| SK-OV-3 | Ovarian Cancer (p53-null) | >100 | 36 | Lower sensitivity in p53-null cells.[8] |
| SW1116 | Colorectal Cancer (mt-p53) | >100 | 36 | Lower sensitivity in mt-p53 cells.[8] |
| K-562 | Chronic Myelogenous Leukemia (p53-null) | >100 | 36 | Lower sensitivity in p53-null cells.[8] |
| HL-60 | Acute Promyelocytic Leukemia (p53-null) | >100 | 36 | Lower sensitivity in p53-null cells.[8] |
| H1299 | Non-small Cell Lung Cancer (p53-null) | >100 | 36 | Lower sensitivity in p53-null cells.[8] |
| Raw264.7 | Mouse Macrophage | IC50 for NO inhibition: 8.2 ± 0.27 | 24 | Anti-inflammatory effects.[10] |
| BGC-823 | Gastric Carcinoma | Growth suppressive concentrations | Not specified | Induces G2/M cell cycle arrest.[11] |
| Ishikawa | Endometrial Cancer | 5, 10, 20 | Not specified | Promotes apoptosis.[12] |
| MDA-MB-231 | Breast Cancer | 150 (for glycolysis inhibition) | 48 | Inhibits glycolysis.[13] |
| MCF-7 | Breast Cancer | 150 (for glycolysis inhibition) | 48 | Inhibits glycolysis.[13] |
| HCT-116 | Colon Cancer | 50, 100, 200 | 24 | Induces p53 mitochondrial translocation.[5] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a cell culture plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
-
Preparation of this compound Working Solutions:
-
On the day of treatment, thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses such as cell viability assays, Western blotting, or flow cytometry.
-
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Microplate reader
Procedure:
-
Treatment:
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis of Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-IKKα, p-IκBα, Bcl-2, Bax, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating a variety of signaling pathways.[1][2] Its anticancer activity is often attributed to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[3][4]
Caption: General experimental workflow for this compound treatment in cell culture.
Key Signaling Pathways Modulated by this compound
-
NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[1][3] It can suppress the phosphorylation of IKKα and IκBα, preventing the translocation of NF-κB to the nucleus.[6]
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound can modulate the PI3K/Akt pathway, contributing to its anti-cancer effects.[1][12]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound can influence this pathway to exert its anti-cancer activities.[1][3]
-
p53-Mediated Apoptosis: this compound can induce apoptosis through a p53-dependent mechanism. It has been shown to facilitate the translocation of wild-type p53 to the mitochondria, which triggers the mitochondrial apoptotic pathway.[5] This can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12]
-
Inhibition of Glycolysis (Warburg Effect): this compound can inhibit glycolysis in cancer cells, a metabolic hallmark of cancer known as the Warburg effect.[14] It can promote the dissociation of hexokinase II (HKII) from the mitochondria, a key step in glycolysis.[13] This effect is often mediated by SIRT3.[13][14]
Caption: Key signaling pathways modulated by this compound in cancer cells.
Conclusion
This compound is a promising natural compound with multifaceted anti-cancer and anti-inflammatory properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of this compound in various cell culture models. Further investigation into its mechanisms of action will continue to unveil its potential in drug discovery and development.
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and molecular mechanisms of this compound in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts antiproliferative effects through downregulation of E6 and E7 oncogenes in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 11. This compound induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound may promote cell apoptosis and inhibit epithelial-mesenchymal transition in endometrial cancer, associated with the ERβ/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Oroxylin A by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Oroxylin A in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to guide researchers in establishing robust and reliable analytical methods for pharmacokinetic studies, quality control of herbal formulations, and in vitro assays.
Introduction to this compound and its Analysis
This compound is a bioactive flavonoid predominantly found in the roots of Scutellaria baicalensis Georgi and Oroxylum indicum.[1][2] It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Accurate and sensitive analytical methods are crucial for the preclinical and clinical development of this compound, enabling the characterization of its pharmacokinetic profile, the assessment of its purity in bulk drug substances, and the elucidation of its mechanism of action.[3][5]
Both HPLC with UV detection and LC-MS/MS are powerful techniques for the analysis of this compound. HPLC-UV is a cost-effective and widely available method suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations where concentrations are relatively high.[2][6] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for determining low concentrations of this compound and its metabolites in complex biological matrices such as plasma and tissue homogenates.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC and LC-MS/MS methods for the analysis of this compound and its metabolites.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1[3] | Method 2[6] | Method 3[2] |
| Matrix | Bulk Drug Substance | Rat Plasma | Herbal Formulations |
| Column | C18 | Thermo C18 | Phenomenex ODS-2 C18 |
| Mobile Phase | Methanol (B129727):Acetonitrile:0.1% Acetic Acid (54:23:23, v/v/v) | Acetonitrile and 20mM Sodium Dihydrogen Phosphate Buffer (pH 4.6) (Gradient) | 2% Acetic Acid in Water (A) and 2% Acetic Acid in Methanol (B) (Gradient) |
| Detection | UV at 271 nm | PDA at 320 nm | DAD |
| Linearity Range | 4 - 40 µg/mL | Not specified | 250 - 1500 ng |
| Limit of Detection (LOD) | 0.01 µg/mL | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.04 µg/mL | Not specified | 120 ng |
| Internal Standard (IS) | Not specified | Not specified | Not specified |
Table 2: LC-MS/MS Method Parameters for this compound and Metabolite Analysis
| Parameter | Method 1[1] | Method 2[8] | Method 3[9] | Method 4[7] |
| Matrix | Beagle Dog Plasma | Rat Plasma | Rat Plasma | Rat Brain and Plasma |
| Analytes | This compound, this compound 7-O-glucuronide, this compound sodium sulfonate | This compound, Baicalein, Baicalin, Wogonin (B1683318) | This compound, Baicalin, Wogonoside (B1683319), Baicalein, Wogonin, Chrysin (B1683763) | This compound, Baicalein, Wogonin, and their glucuronides |
| Sample Preparation | Protein Precipitation with Acetonitrile | Liquid-Liquid Extraction | Liquid-Liquid Extraction with Acetone | Solid Phase Extraction (SPE) |
| Column | Not specified | Atlantis C18 | Hypersil Gold C18 | Not specified |
| Mobile Phase | Gradient Elution | Methanol:0.1% Formic Acid (60:40, v/v) (Isocratic) | 0.1% Formic Acid in Water (A) and Acetonitrile (B) (Gradient) | Not specified |
| Ionization Mode | Not specified | ESI (MRM) | ESI Positive (MRM) | Not specified |
| Linearity Range (this compound) | 2.0 - 500.0 ng/mL | 5 - 500 ng/mL | Not specified | Not specified |
| LLOQ (this compound) | 2.0 ng/mL | 5 ng/mL | 0.5 ng/mL | 0.02 nmol/g (brain), 0.005 nmol/mL (plasma) |
| Internal Standard (IS) | Not specified | 2-(3,4-dimethoxy-phenyl)-5,7-dihydroxy-chromen-4-one | Naringin | Not specified |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Bulk Drug Substance[3]
This protocol is suitable for the quality control and stability testing of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Ultrapure water
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Acetonitrile:0.1% Acetic Acid (54:23:23, v/v/v)
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Detection Wavelength: 271 nm
-
Column Temperature: Ambient
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4, 10, 20, 30, 40 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound bulk drug substance in the mobile phase to obtain a concentration within the linear range.
5. Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: LC-MS/MS Method for this compound in Beagle Dog Plasma[1]
This protocol is designed for pharmacokinetic studies of this compound and its major metabolites.
1. Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer
-
C18 analytical column
2. Reagents and Materials:
-
This compound, this compound 7-O-glucuronide, and this compound sodium sulfonate reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Beagle dog plasma (blank)
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution program with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). The specific gradient should be optimized for separation.
-
Flow Rate: 0.3 - 0.5 mL/min (typical for UHPLC)
-
Ionization: Electrospray Ionization (ESI), polarity to be optimized for each analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for each analyte and the internal standard need to be determined by direct infusion.
5. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analytes into blank plasma.
-
Process the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[1]
Visualizations
This compound Analytical Workflow
Caption: General workflow for the analysis of this compound.
This compound and the TLR4/NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[4][10]
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
References
- 1. Determination of this compound, this compound 7-O-glucuronide, and this compound sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 5. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of baicalein, wogonin, this compound and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a SPE-LC/MS/MS method for simultaneous quantification of baicalein, wogonin, this compound and their glucuronides baicalin, wogonoside and oroxyloside in rats and its application to brain uptake and plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography with tandem mass spectrometry for the simultaneous determination of baicalein, baicalin, this compound and wogonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of baicalin, wogonoside, baicalein, wogonin, this compound and chrysin of Radix scutellariae extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Oroxylin A administration routes used in preclinical animal studies. The information is intended to guide researchers in selecting appropriate administration methods and designing experimental protocols for investigating the pharmacokinetic and pharmacodynamic properties of this compound.
Introduction
This compound, a flavonoid extracted from the root of Scutellaria baicalensis Georgi, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1]. Preclinical evaluation in animal models is a critical step in the development of this compound as a potential therapeutic agent. The choice of administration route significantly impacts the compound's bioavailability, distribution, and efficacy. This document outlines the common administration routes for this compound in animal studies, summarizes key pharmacokinetic data, and provides detailed experimental protocols.
Pharmacokinetic Data Summary
The following tables summarize the pharmacokinetic parameters of this compound following different administration routes in various animal models. A consistent challenge with oral and intragastric administration is the low bioavailability of this compound, which has been reported to be less than 2% in rats[1].
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous (i.v.) | 2 mg/kg | - | - | - | 100 (Reference) | [1] |
| Intragastric (i.g.) | 40 mg/kg | - | - | - | < 2 | [1] |
| Intragastric (i.g.) | 120 mg/kg | - | - | - | < 2 | [1] |
| Intragastric (i.g.) | 360 mg/kg | - | - | - | < 2 | [1] |
| Oral (in extract) | 5.79 mg/kg | 13.5 ± 3.5 | 0.5 | 53.6 ± 12.1 | - | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous (i.v.) | 5 mg/kg | - | - | - | 100 (Reference) | - |
| Intraperitoneal (i.p.) | 1 and 5 mg/kg | - | - | - | - | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous (i.v.) | - | - | - | - | 100 (Reference) | [4] |
| Oral | - | - | - | - | - | [4] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The following are detailed protocols for the administration of this compound in animal studies, based on methodologies reported in the literature.
Intravenous (i.v.) Injection
Objective: To achieve rapid and complete systemic exposure to this compound.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Sterile syringes and needles (e.g., 27-30G)
-
Animal restrainer
-
70% ethanol
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle to the desired concentration. A common vehicle for intravenous administration of hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be minimized.
-
Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct volume of the this compound solution to be injected.
-
Place the animal in a suitable restrainer to immobilize the tail.
-
-
Injection Procedure:
-
Disinfect the lateral tail vein with 70% ethanol.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume for mice is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Observe the animal for any adverse reactions, such as respiratory distress or signs of pain.
-
Intragastric (i.g.) Gavage
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal scale
Protocol:
-
Preparation of this compound Suspension:
-
Suspend this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water, to the desired concentration.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Preparation:
-
Weigh the animal to calculate the required volume of the suspension.
-
Gently restrain the animal to prevent movement.
-
-
Gavage Procedure:
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the ball-tipped gavage needle into the esophagus and advance it towards the stomach.
-
Administer the this compound suspension slowly. The recommended maximum oral gavage volume for mice is 10 mL/kg.
-
Carefully withdraw the needle.
-
-
Post-gavage Monitoring:
-
Observe the animal for any signs of distress, such as choking or difficulty breathing, which could indicate accidental administration into the trachea.
-
Intraperitoneal (i.p.) Injection
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS, or a solution containing DMSO and Tween 80)
-
Sterile syringes and needles (e.g., 25-27G)
-
70% ethanol
Protocol:
-
Preparation of this compound Solution/Suspension:
-
Dissolve or suspend this compound in an appropriate sterile vehicle. For example, a vehicle of 2% DMSO and 10% Tween 80 in normal saline has been used[5].
-
-
Animal Preparation:
-
Weigh the animal to determine the injection volume.
-
Restrain the animal securely, exposing the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Withdraw the needle.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of discomfort or adverse reactions at the injection site.
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for interpreting its pharmacodynamic effects.
Caption: this compound inhibits inflammatory signaling pathways.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for this compound in vivo studies.
Conclusion
The selection of an appropriate administration route is paramount for the successful preclinical evaluation of this compound. While intravenous administration ensures 100% bioavailability, its clinical relevance for chronic therapies may be limited. Oral and intragastric routes are more clinically relevant but are hampered by low bioavailability, necessitating the investigation of formulation strategies to enhance absorption. Intraperitoneal injection offers a convenient method for preclinical screening. The provided protocols and data serve as a valuable resource for researchers initiating in vivo studies with this compound. Further research is warranted to develop formulations that improve the oral bioavailability of this promising natural compound.
References
- 1. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral pharmacokinetics of baicalin, wogonoside, this compound 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Oroxylin A as a Tool Compound in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Overview of Oroxylin A
This compound is a natural flavonoid predominantly isolated from the roots of medicinal plants such as Scutellaria baicalensis and Oroxylum indicum.[1][2] Structurally, it is an O-methylated flavone (B191248) (5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one) known for a wide spectrum of pharmacological activities.[3][4] These properties, including anti-inflammatory, anti-cancer, neuroprotective, and anti-viral effects, make this compound a valuable tool compound for investigating various cellular mechanisms and a promising candidate in drug discovery pipelines.[5][6][7] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in the pathophysiology of numerous chronic diseases.[4][5]
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting several key signaling cascades. Understanding these interactions is crucial for designing and interpreting experiments.
Inhibition of TLR4/NF-κB Signaling
A primary mechanism for this compound's potent anti-inflammatory effects is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway.[8][9] This pathway is a cornerstone of the innate immune response, often activated by bacterial lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators. This compound has been shown to significantly suppress this pathway, potentially by competitively inhibiting the binding of LPS to the myeloid differentiation 2 (MD-2) co-receptor, thereby blocking TLR4 activation.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms of this compound in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Oroxylin A Delivery Systems: Application Notes and Protocols for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of various delivery systems for Oroxylin A, a promising flavonoid with numerous pharmacological activities, including potent anti-cancer effects. Due to its poor aqueous solubility and low oral bioavailability, advanced formulation strategies are imperative to enhance its therapeutic efficacy. This document details protocols for the preparation of this compound-loaded liposomes, solid lipid nanoparticles (SLNs), and nanosuspensions, along with methods for their characterization and evaluation.
Introduction to this compound and the Need for Advanced Delivery Systems
This compound, a flavonoid primarily isolated from the root of Scutellaria baicalensis, has demonstrated significant potential in modulating key signaling pathways implicated in cancer progression, such as the NF-κB and p53 pathways. However, its clinical translation is hampered by its hydrophobic nature and extensive first-pass metabolism, leading to poor absorption and rapid elimination from the body. Nano-based drug delivery systems offer a promising approach to overcome these limitations by improving solubility, protecting the drug from degradation, and potentially enabling targeted delivery.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by interacting with multiple intracellular signaling cascades. Understanding these pathways is crucial for the rational design of delivery systems aimed at maximizing its therapeutic impact.
This compound Formulation Development: A Comparative Overview
This section provides an overview of three common nanoformulation strategies for this compound: liposomes, solid lipid nanoparticles (SLNs), and nanosuspensions. The following tables present representative data to illustrate the expected physicochemical properties and pharmacokinetic parameters of these formulations.
Table 1: Physicochemical Characterization of this compound Nanoformulations (Representative Data)
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound Liposomes | 150 ± 15 | 0.20 ± 0.05 | -25 ± 5 | 85 ± 7 |
| This compound SLNs | 200 ± 20 | 0.25 ± 0.06 | -30 ± 6 | 90 ± 5 |
| This compound Nanosuspension | 250 ± 30 | 0.30 ± 0.07 | -20 ± 4 | N/A (Drug is in solid form) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Representative Data)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Free Drug) | 50 ± 10 | 0.5 ± 0.2 | 150 ± 30 | 100 (Reference) |
| This compound Liposomes | 300 ± 50 | 2.0 ± 0.5 | 1200 ± 200 | ~800 |
| This compound SLNs | 450 ± 60 | 1.5 ± 0.5 | 1800 ± 300 | ~1200 |
| This compound Nanosuspension | 350 ± 55 | 1.0 ± 0.3 | 1500 ± 250 | ~1000 |
Experimental Workflow for Formulation and Characterization
The development and evaluation of this compound nanoformulations follow a systematic workflow, from preparation to in vivo studies.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound within liposomal vesicles to improve its solubility and stability.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Round-bottom flask
-
Analytical balance
-
Syringes
Procedure:
-
Lipid Film Formation: a. Accurately weigh 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound. b. Dissolve the weighed components in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask. e. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with 10 mL of pre-warmed PBS (pH 7.4) at 60°C. b. Agitate the flask by hand or on a vortex mixer until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator (e.g., 5 minutes, 40% amplitude, with intermittent cooling in an ice bath) or a bath sonicator (e.g., 30 minutes). b. For a more uniform size distribution, extrude the sonicated liposome suspension 11 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.
-
Purification: a. To remove unencapsulated this compound, centrifuge the liposome suspension at 15,000 rpm for 30 minutes at 4°C. b. Discard the supernatant and resuspend the liposomal pellet in fresh PBS.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To formulate this compound into a solid lipid matrix to enhance oral bioavailability.
Materials:
-
This compound
-
Compritol® 888 ATO (solid lipid)
-
Poloxamer 188 (surfactant)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: a. Melt 500 mg of Compritol® 888 ATO at approximately 80°C (5-10°C above its melting point). b. Disperse 50 mg of this compound in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: a. Dissolve 250 mg of Poloxamer 188 in 50 mL of purified water. b. Heat the aqueous phase to the same temperature as the lipid phase (80°C).
-
Pre-emulsion Formation: a. Add the hot aqueous phase to the hot lipid phase under high-shear homogenization at 10,000 rpm for 5 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: a. Immediately subject the hot pre-emulsion to high-pressure homogenization at 800 bar for 10 cycles.
-
Cooling and Nanoparticle Formation: a. Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs. b. Store the SLN dispersion at 4°C.
Protocol 3: Preparation of this compound Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Materials:
-
This compound
-
Poloxamer 407 (stabilizer)
-
Sodium deoxycholate (co-stabilizer)
-
Purified water
-
Zirconium oxide beads (0.2-0.5 mm)
Equipment:
-
Planetary ball mill or a high-speed stirrer with a milling chamber
-
Analytical balance
Procedure:
-
Preparation of the Suspension: a. In a milling vessel, add 100 mg of this compound, 50 mg of Poloxamer 407, and 20 mg of sodium deoxycholate. b. Add 10 mL of purified water to the vessel. c. Add a sufficient volume of zirconium oxide beads.
-
Wet Milling: a. Mill the suspension at a high speed (e.g., 600 rpm) for a specified duration (e.g., 24-48 hours). b. Monitor the particle size at regular intervals using a particle size analyzer until the desired size is achieved.
-
Separation and Storage: a. Separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter. b. Store the this compound nanosuspension at 4°C.
Characterization and Evaluation Protocols
Protocol 4: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoformulation with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI at 25°C.
-
For zeta potential, transfer the diluted sample to a specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform all measurements in triplicate.
Protocol 5: Determination of Encapsulation Efficiency (EE)
Method: Ultracentrifugation.
Procedure:
-
Take a known volume of the nanoformulation (liposomes or SLNs).
-
Centrifuge at a high speed (e.g., 20,000 rpm) for 1 hour at 4°C to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
Carefully collect the supernatant.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., methanol) to release the encapsulated this compound.
-
Quantify the amount of this compound in the supernatant (unencapsulated drug) and in the disrupted pellet (encapsulated drug) using a validated analytical method (e.g., HPLC-UV).
-
Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
Protocol 6: In Vitro Drug Release Study
Method: Dialysis Bag Method.
Procedure:
-
Soak a dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12 kDa) in the release medium for at least 12 hours before use.
-
Place a known volume (e.g., 1 mL) of the this compound nanoformulation into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions).
-
Place the beaker on a magnetic stirrer and maintain the temperature at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
These protocols and application notes provide a foundational framework for the development and evaluation of this compound delivery systems. Researchers are encouraged to optimize these methods based on their specific experimental goals and available resources. The successful formulation of this compound into advanced delivery systems holds the key to unlocking its full therapeutic potential.
Oroxylin A: Application Notes and Protocols for Studying Neuroinflammation and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid extracted from the root of Scutellaria baicalensis, has emerged as a promising natural compound for the investigation of neuroinflammatory and neuroprotective mechanisms. Its multifaceted pharmacological activities make it a valuable tool for researchers in neuroscience and drug development. These application notes provide a comprehensive overview of the use of this compound in studying its effects on key signaling pathways involved in neuroinflammation and its potential for neuroprotection. Detailed protocols for relevant in vitro and in vivo experiments are also presented to facilitate the practical application of this compound in a research setting.
Mechanisms of Action
This compound exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways:
-
Inhibition of the NLRP3 Inflammasome: this compound has been shown to inhibit the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4] This inhibition occurs through the suppression of NF-κB signaling, which is crucial for the priming step of NLRP3 activation.[1][2][4]
-
Suppression of STAT1 Phosphorylation: In microglia, the resident immune cells of the central nervous system, this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1).[5] This leads to a downstream reduction in the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), IL-1β, and IL-6.[5]
-
Activation of the Nrf2 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress, a key contributor to neurodegeneration.[6][7]
-
Activation of the CREB/Claudin-5 Signaling Pathway: this compound has been demonstrated to protect the integrity of the blood-brain barrier (BBB). It achieves this by activating the CREB (cAMP response element-binding protein)/Claudin-5 signaling pathway, which enhances the expression of the tight junction protein Claudin-5, thereby reducing BBB permeability.[8][9]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound in different experimental models.
Table 1: In Vitro Effects of this compound on Neuroinflammation Markers
| Cell Line | Stimulant | This compound Concentration | Treatment Duration | Measured Parameter | Result |
| BV-2 Microglia | LPS (100 ng/mL) | 10-100 µM | 20 hours | NO Production | Concentration-dependent inhibition |
| BV-2 Microglia | LPS (100 ng/mL) | 10-100 µM | 20 hours | iNOS mRNA and protein | Concentration-dependent inhibition |
| BV-2 Microglia | LPS (100 ng/mL) | 10-100 µM | 20 hours | IL-1β and IL-6 expression | Significant attenuation |
| THP-1 derived Macrophages | LPS (100 µM) + ATP (5 mM) | 12.5, 25, 50 µM | 12 hours | IL-1β secretion | Dose-dependent inhibition |
| THP-1 derived Macrophages | LPS (100 µM) + ATP (5 mM) | 12.5, 25, 50 µM | 12 hours | NLRP3 and cleaved caspase-1 protein | Dose-dependent inhibition |
| bEnd.3 brain microvascular endothelial cells | Homocysteine | 25 and 50 µM | Not Specified | Trans-endothelial electrical resistance (TEER) | Significant reversal of Hcy-induced reduction |
| bEnd.3 brain microvascular endothelial cells | Homocysteine | 25 and 50 µM | Not Specified | Claudin-5 expression | Significant reversal of Hcy-induced downregulation |
| PC12 cells | Aβ (25-35) | 10, 50, 100 µM | 24 hours | Cell Viability | Dose-dependent improvement. At 10 µM, this compound showed higher recovery than baicalein (B1667712) and wogonin.[10] |
| PC12 cells | Aβ (25-35) | 10, 50, 100 µM | 24 hours | iNOS and COX-2 expression | Suppression |
| PC12 cells | Aβ (25-35) | 10, 50, 100 µM | 24 hours | Phosphorylation of JNK | Effective suppression at all concentrations |
Table 2: In Vivo Effects of this compound on Neuroinflammation and Neuroprotection
| Animal Model | Disease/Injury Model | This compound Dosage and Administration Route | Treatment Duration | Measured Parameter | Result |
| Mice | LPS-induced endotoxemia | 1.5 and 3.0 mg/kg, i.v. | 24 hours | Plasma IL-1β, IL-6, and TNF-α | Significant reduction |
| Rats | Experimental Anterior Ischemic Optic Neuropathy (rAION) | Not specified | Not specified | Retinal Ganglion Cell (RGC) apoptosis | Reduction in apoptotic death |
| Rats | Experimental Anterior Ischemic Optic Neuropathy (rAION) | Not specified | Not specified | Nrf2, HO-1, NQO-1 expression in retina | Activation of Nrf2 signaling and increased downstream enzymes |
| Mice | Homocysteine-challenged | Not specified | Not specified | Brain Claudin-5 expression | Rescued the decline in Claudin-5 |
| Mice | Homocysteine-challenged | Not specified | Not specified | Brain sodium fluorescein (B123965) diffusion | Rescued the elevation in diffusion |
| Mice | Amyloid-beta (25-35)-induced memory impairment | 1 or 5 mg/kg/day, p.o. | 7 days | GFAP and OX-42 positive cells in hippocampus | Attenuated the increase |
| Mice | Amyloid-beta (25-35)-induced memory impairment | 1 or 5 mg/kg/day, p.o. | 7 days | iNOS positive cells in hippocampus | Attenuated the increase |
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Microglia
Objective: To induce an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS) to screen the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for downstream analysis (e.g., Griess reagent, ELISA kits, Western blot reagents)
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, replace the medium with serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for nitric oxide and cytokine measurements, or shorter time points for signaling pathway analysis).
-
Sample Collection and Analysis:
-
Nitric Oxide (NO) Assay (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of key proteins in the inflammatory signaling pathways (e.g., NLRP3, caspase-1, p-STAT1, iNOS).
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA expression levels of inflammatory genes.
-
In Vivo Neuroprotection Model: Experimental Anterior Ischemic Optic Neuropathy (rAION)
Objective: To induce ischemic injury to the optic nerve in a rat model to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Rose Bengal (photoactive dye)
-
Anesthetic (e.g., isoflurane)
-
532 nm laser
-
Fundus camera and Optical Coherence Tomography (OCT) system
-
This compound
-
Vehicle control
-
Reagents for histology and immunohistochemistry
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Dilate the pupil of the eye to be treated.
-
Rose Bengal Injection: Inject Rose Bengal intravenously (e.g., via the tail vein).
-
Laser Induction: Within minutes of the dye injection, deliver a focused 532 nm laser beam to the optic nerve head for a specified duration and power to induce photothrombosis and subsequent ischemia.[2][4][9] The contralateral eye can serve as a control.
-
This compound Administration: Administer this compound (dosage and route to be optimized based on preliminary studies, e.g., intraperitoneal or oral gavage) at specified time points before or after the induction of rAION. A vehicle control group should be included.
-
Post-Induction Monitoring and Analysis:
-
Fundus Photography and OCT: Monitor the development of optic disc edema at regular intervals (e.g., 24-48 hours post-induction).
-
Visual Function Assessment: Assess visual function using techniques such as visual evoked potentials (VEPs) at different time points.
-
Histology and Immunohistochemistry: At the end of the experiment, euthanize the animals and collect the eyes and optic nerves. Perform histological staining (e.g., H&E) to assess tissue damage and immunohistochemistry to evaluate retinal ganglion cell (RGC) survival (e.g., Brn3a staining), microglial activation (e.g., Iba1 staining), and the expression of Nrf2 pathway proteins.
-
Visualization of Signaling Pathways and Workflows
This compound's Anti-Neuroinflammatory Signaling Pathways
Caption: this compound inhibits neuroinflammation by targeting the NF-κB and STAT1 pathways.
This compound's Neuroprotective Signaling Pathways
Caption: this compound promotes neuroprotection via activation of Nrf2 and CREB pathways.
Experimental Workflow for In Vitro Screening of this compound
Caption: A typical workflow for evaluating this compound's anti-inflammatory effects in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. The Rodent Model of Nonarteritic Anterior Ischemic Optic Neuropathy (rNAION) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol for NLRP3/NALP3 Antibody (NBP2-12446): Novus Biologicals [novusbio.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. IL-1β and IL-18 ELISA [bio-protocol.org]
- 9. Establishing an experimental model of photodynamically induced anterior ischemic optic neuropathy | Visual Neuroscience | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
Oroxylin A: Application Notes and Protocols for Alzheimer's and Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A, a flavonoid predominantly isolated from the roots of Scutellaria baicalensis Georgi, has emerged as a promising therapeutic candidate for neurodegenerative diseases. Its potent anti-inflammatory, antioxidant, and neuroprotective properties position it as a molecule of significant interest in the study of Alzheimer's and Parkinson's diseases. This document provides detailed application notes and experimental protocols for the use of this compound in relevant preclinical models of these debilitating disorders.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. Its primary mechanisms include the inhibition of neuroinflammation, reduction of oxidative stress, and interference with pathological protein aggregation.
In the context of Alzheimer's disease , this compound has been shown to mitigate amyloid-beta (Aβ)-induced neurotoxicity. It achieves this by downregulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical drivers of the inflammatory cascade.[1] By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby protecting neurons from inflammatory damage. Furthermore, this compound has been observed to attenuate Aβ-induced apoptosis by modulating the expression of apoptosis-related proteins.[2]
In Parkinson's disease models, while direct studies on this compound are less abundant, its known mechanisms of action are highly relevant. The pathology of Parkinson's disease is closely linked to oxidative stress and neuroinflammation, both of which are targeted by this compound. It is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3] Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which help to neutralize reactive oxygen species (ROS) and protect dopaminergic neurons from oxidative damage.
Application in Alzheimer's Disease Models
This compound has demonstrated significant therapeutic potential in various experimental models of Alzheimer's disease, primarily by combating neuroinflammation and Aβ-induced toxicity.
Quantitative Data Summary
| Experimental Model | Treatment | Key Findings | Reference |
| Aβ(25-35)-induced toxicity in PC12 cells | 50 μM this compound | Decreased cleaved caspase-8 expression to 113 ± 14.64% of control levels. | [2] |
| Decreased PARP-1 expression to 156.17 ± 28.52% of control levels. | [2] | ||
| 10, 50, 100 μM this compound | Suppressed the phosphorylation of JNK at all concentrations (116.61 ± 7.72%, 103.145 ± 16.46%, and 113.91 ± 6.44%, respectively). | [2] | |
| Aβ(25-35)-induced memory impairment in mice | 5 mg/kg this compound (p.o.), single dose | Significantly reversed cognitive impairments in passive avoidance and Y-maze tasks. | [4] |
| 1 or 5 mg/kg/day this compound (p.o.) for 7 days | Ameliorated memory impairment. | [4] | |
| Attenuated the increase in GFAP, OX-42, and iNOS positive cells in the hippocampus. | [4] |
Experimental Protocols
1. Aβ(25-35)-Induced Neurotoxicity in PC12 Cells
This in vitro model is used to assess the neuroprotective effects of this compound against amyloid-beta-induced cell death and signaling pathway alterations.
-
Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed PC12 cells in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 μM) for 1 hour.
-
Induce neurotoxicity by adding Aβ(25-35) peptide (final concentration, e.g., 25 μM) to the culture medium.
-
Incubate for 24 hours.
-
-
Analysis:
-
Cell Viability: Assess using the MTT assay.
-
Apoptosis: Analyze by Western blot for apoptosis-related proteins (e.g., caspases, PARP).
-
Signaling Pathways: Evaluate the phosphorylation status of key proteins in the NF-κB and MAPK pathways by Western blot.
-
2. Scopolamine-Induced Amnesia in Mice
This in vivo model evaluates the cognitive-enhancing effects of this compound in a model of cholinergic dysfunction, a key feature of Alzheimer's disease.
-
Animals: Use male ICR mice (or a similar strain) weighing 25-30 g.
-
Treatment:
-
Administer this compound orally (p.o.) via gavage at desired doses (e.g., 1, 5, or 10 mg/kg). For acute studies, administer a single dose. For sub-chronic studies, administer daily for a specified period (e.g., 7-14 days).
-
30 minutes after the final this compound administration, induce amnesia by intraperitoneal (i.p.) injection of scopolamine (B1681570) (e.g., 1 mg/kg).
-
Wait 30 minutes before commencing behavioral testing.
-
-
Behavioral Analysis:
-
Y-maze: To assess spatial working memory. Calculate the percentage of spontaneous alternation.
-
Morris Water Maze: To evaluate spatial learning and memory. Measure escape latency and time spent in the target quadrant.
-
-
Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue for analysis of neuroinflammatory markers (e.g., GFAP, Iba1 by immunohistochemistry or Western blot) and neurotransmitter levels.
3. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to investigate the anti-neuroinflammatory properties of this compound.
-
Animals: Use male C57BL/6 mice weighing 20-25 g.
-
Treatment:
-
Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 15, 60 mg/kg).[5]
-
After a set time (e.g., 1 hour), induce systemic inflammation and subsequent neuroinflammation by i.p. injection of LPS (e.g., 0.25-1 mg/kg).
-
-
Analysis:
-
Cytokine Levels: At a specified time point post-LPS injection (e.g., 4-24 hours), collect blood and brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA or qPCR.
-
Glial Activation: Perform immunohistochemistry or Western blot on brain tissue to assess the expression of glial activation markers (GFAP for astrocytes, Iba1 for microglia).
-
Application in Parkinson's Disease Models
While direct in vivo studies of this compound in Parkinson's disease models are limited, its known mechanisms suggest strong therapeutic potential. The protocols below are based on established models for Parkinson's disease and the known functions of this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for the direct application of this compound in dedicated Parkinson's disease models. The following are proposed endpoints based on its known mechanisms.
| Experimental Model | Proposed Treatment | Key Endpoints to Measure |
| MPP+-induced neurotoxicity in SH-SY5Y cells | This compound (various concentrations) | - Dopaminergic neuron survival rate- Reduction in ROS production- Nrf2 and HO-1 expression levels |
| Rotenone-induced Parkinson's model in rats/mice | This compound (various doses, p.o. or i.p.) | - Protection of dopaminergic neurons in the substantia nigra- Reduction of α-synuclein aggregation- Improvement in motor function (e.g., rotarod test)- Nrf2 and HO-1 expression levels in the brain |
Experimental Protocols
1. MPP+-Induced Neurotoxicity in SH-SY5Y Cells
This in vitro model is used to assess the protective effects of this compound on dopaminergic neurons.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into a dopaminergic phenotype using retinoic acid (e.g., 10 μM) for several days.
-
Treatment:
-
Pre-treat differentiated cells with this compound for 1-2 hours.
-
Induce toxicity by adding MPP+ (the active metabolite of MPTP) to the culture medium (e.g., 0.5-2 mM).
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Cell Viability: Measure using MTT or LDH assay.
-
Dopaminergic Neuron Survival: Quantify the number of tyrosine hydroxylase (TH)-positive cells by immunocytochemistry.
-
Oxidative Stress: Measure intracellular ROS levels using probes like DCFDA.
-
Nrf2 Pathway Activation: Assess the expression of Nrf2 and its downstream target HO-1 by Western blot or qPCR.
-
2. Rotenone-Induced Parkinson's Disease Model in Mice
This in vivo model recapitulates several key features of Parkinson's disease, including mitochondrial dysfunction and α-synuclein aggregation.
-
Animals: Use male C57BL/6 mice.
-
Treatment:
-
Administer this compound daily via oral gavage or i.p. injection for the duration of the study.
-
Induce Parkinson's-like pathology by daily administration of rotenone (B1679576) (e.g., 2.5-30 mg/kg, i.p. or s.c.) for a period of several weeks (e.g., 4-8 weeks).[2][6] The dose and route may need to be optimized to achieve consistent results without high mortality.[2]
-
-
Analysis:
-
Motor Function: Assess motor coordination and balance using the rotarod test and locomotor activity using an open field test.
-
Dopaminergic Neurodegeneration: After the treatment period, sacrifice the animals and perform immunohistochemistry for TH in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
α-Synuclein Aggregation: Analyze the levels of aggregated α-synuclein in brain tissue by Western blot or immunohistochemistry.[7]
-
Nrf2 Pathway Activation: Measure the expression of Nrf2 and HO-1 in brain homogenates.
-
Visualizations
Signaling Pathways
References
- 1. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oroxylin-A Rescues LPS-Induced Acute Lung Injury via Regulation of NF-κB Signaling Pathway in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. "Rotenone induces regionally distinct α-synuclein protein aggregation a" by Savannah M Rocha, Collin M Bantle et al. [jdc.jefferson.edu]
Troubleshooting & Optimization
Improving Oroxylin A solubility for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Oroxylin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an O-methylated flavone, a natural compound found in medicinal plants such as Scutellaria baicalensis, Scutellaria lateriflora, and Oroxylum indicum.[1][2] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][3][4] Structurally, it is 5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one, with a molecular weight of approximately 284.26 g/mol .[1][2][5] Its flavonoid structure contributes to its poor water solubility, which presents a significant challenge for its therapeutic application and research.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₅ | [2][6] |
| Molecular Weight | 284.26 g/mol | [1][2][5] |
| Appearance | Yellow powder | [7] |
| logP | 3.439 | [8] |
| logS | -3.608 | [8] |
Q2: What are the common solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[4][9] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most common solvents used to prepare stock solutions in laboratory settings.[6][9]
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [6][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Acetone | Soluble | [7][10] |
| Chloroform | Soluble | [7][10] |
| Dichloromethane | Soluble | [7][10] |
| Ethyl Acetate | Soluble | [7][10] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | [6][9] |
| Water | < 1 mg/L | [11] |
Q3: How should I prepare and store a stock solution of this compound?
For most in vitro studies, a high-concentration stock solution is prepared in DMSO.
-
Preparation : Weigh the desired amount of this compound powder and dissolve it in fresh, anhydrous DMSO to your target concentration (e.g., 10-30 mg/mL).[9] Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Storage : Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store these aliquots at -20°C or -80°C for long-term stability.[12] A stock solution in DMSO should be stable for at least one month at -20°C and up to six months at -80°C.[12]
Troubleshooting Guide
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
This is a common issue due to the low aqueous solubility of this compound.
-
Problem : Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution.
-
Solution :
-
Minimize Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity to the cells.[12]
-
Use a Stepwise Dilution : Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium : Warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Increase Serum Concentration : If your experimental design allows, a higher percentage of fetal bovine serum (FBS) in the medium can help to stabilize the compound and prevent precipitation.
-
Q5: I'm observing crystallization in my this compound stock solution stored at -20°C. Is it still usable?
DMSO can freeze at temperatures below 18.5°C (65°F).[11] This is a normal physical process and does not necessarily indicate degradation of the compound.
-
Problem : The DMSO solvent has frozen, which may appear as crystallization.
-
Solution :
-
Thaw the vial at room temperature or in a 37°C water bath until the solution is completely clear.
-
Vortex the solution thoroughly to ensure the compound is evenly distributed before making your dilutions.
-
To avoid this, consider storing your stock solution at 4°C for short-term use if your experimental timeline allows, though long-term storage at this temperature is not recommended. For long-term storage, -80°C is preferable to -20°C.
-
Q6: How can I prepare this compound for in vivo animal studies, given its poor water solubility?
Administering this compound in vivo requires a vehicle that can safely deliver the compound without causing toxicity. Due to its very low oral bioavailability, significant formulation work is often needed.[1][13]
-
Problem : this compound cannot be simply dissolved in saline or water for injection.
-
Solution :
-
Co-Solvent Systems : A common approach is to use a mixture of solvents. For example, a vehicle containing DMSO, Tween 80, and normal saline can be used.[14] A typical protocol involves first dissolving this compound in DMSO, then adding Tween 80, and finally bringing it to the final volume with saline.[14] The final concentration of DMSO should be kept as low as possible.[12]
-
Suspensions : this compound can be administered as a suspension. This involves dispersing the finely milled powder in a vehicle containing a suspending agent like carboxymethylcellulose (CMC-Na).
-
Advanced Formulations : For improved bioavailability, consider advanced formulations like nanosuspensions or solid dispersions, which are detailed in the next section.[15][16]
-
Advanced Solubilization and Formulation Protocols
For researchers aiming to improve the bioavailability and efficacy of this compound, especially for in vivo applications, advanced formulation strategies are necessary.
Solid Dispersions (SD)
Solid dispersion is a technique used to increase the dissolution rate and solubility of poorly water-soluble drugs by dispersing the drug in a solid hydrophilic carrier.[15]
Protocol: this compound Solid Dispersion with PVP K-30 [15]
-
Carrier Selection : Povidone K-30 (PVP K-30) has been shown to be an effective carrier for enhancing the solubility of this compound.[15]
-
Solvent Evaporation Method :
-
Dissolve this compound and PVP K-30 in a suitable organic solvent, such as ethanol (B145695) or methanol, at a specific ratio (e.g., 1:4 drug-to-carrier weight ratio).
-
The solvent is then removed under vacuum at a controlled temperature (e.g., 40-60°C) using a rotary evaporator.
-
The resulting solid mass is further dried in a desiccator to remove any residual solvent.
-
-
Characterization : The solid dispersion can be characterized by its dissolution profile, which is expected to be significantly faster than the pure drug.[15] Studies have shown that this technique can lead to 100% release of this compound.[15]
| Formulation | Carrier | Key Finding | Reference |
| Solid Dispersion | Povidone K-30 (PVP K-30) | Significantly increased solubility and dissolution rate in pH 6.8 medium. | [15] |
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[16] This formulation increases the surface area of the drug, leading to enhanced dissolution velocity and saturation solubility.[17]
Protocol: this compound Oral Nanosuspension [16]
-
Components :
-
This compound (0.1-1.5% w/w)
-
Stabilizer: Poloxamer P188 (0.1-0.5% w/w)
-
Co-stabilizer: Sodium cholate (B1235396) (0.05-0.2% w/w)
-
Water (q.s.)
-
-
Preparation Method (High-Pressure Homogenization) :
-
Disperse the this compound powder in an aqueous solution containing the stabilizer and co-stabilizer.
-
Process the suspension through a high-pressure homogenizer for a specific number of cycles at a set pressure to reduce the particle size to the nanometer range.
-
The resulting nanosuspension should have a small particle size and a low polydispersity index (PDI).
-
-
Benefits : This method has been shown to significantly improve the drug release rate and cumulative release of this compound compared to the raw drug powder.[16]
| Formulation | Stabilizer System | Key Finding | Reference |
| Oral Nanosuspension | Poloxamer P188 and Sodium Cholate | Significantly improved drug release rate and cumulative release compared to the crude drug. | [16] |
Nanostructured Lipid Carriers (NLCs)
NLCs are a type of lipid nanoparticle that can encapsulate lipophilic drugs like this compound, improving skin permeability and stability for topical applications.[18]
Protocol: this compound Nanostructured Lipid Carrier (NLC) Gel [18]
-
Lipid and Surfactant Selection : Choose a solid lipid, a liquid lipid, and a surfactant system suitable for topical delivery.
-
Melt-Emulsification and Ultrasonication Method :
-
Heat the lipid phase (solid and liquid lipids) and the aqueous phase (surfactant solution) separately to a temperature above the melting point of the solid lipid.
-
Add the this compound to the molten lipid phase.
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer or probe sonicator to form the nanoemulsion.
-
Allow the nanoemulsion to cool down to room temperature, causing the lipids to recrystallize and form the NLCs.
-
-
Gel Formulation : Incorporate the prepared this compound-NLCs into a hydrogel matrix (e.g., carbopol) for ease of topical application.
-
Benefits : this compound-NLC gels have demonstrated superior protection against UVB-induced oxidative damage in cell models compared to a simple this compound solution.[18][19]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][20]
Caption: Key signaling pathways (NF-κB, PI3K/Akt, ERK) inhibited by this compound.
Experimental Workflow: Nanosuspension Preparation
Caption: Workflow for preparing an this compound nanosuspension via high-pressure homogenization.
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 480-11-5: this compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. alfachemic.com [alfachemic.com]
- 8. neist.res.in [neist.res.in]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | CAS:480-11-5 | Manufacturer ChemFaces [chemfaces.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of solubility and dissolution rate of baicalein, wogonin and this compound extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN115887373A - Oroxylin oral nano suspension and preparation method thereof - Google Patents [patents.google.com]
- 17. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Nanostructured lipid carrier gel of this compound reduced UV-induced skin oxidative stress damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A Technical Support Center: Stability and Degradation
Welcome to the Technical Support Center for Oroxylin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products and impurities of this compound?
A1: The primary identified degradation product of this compound is 5,7-dihydroxy-8-methoxyflavone (also known as wogonin)[1]. Additionally, two common impurities that may be present in this compound bulk drug substance are 5,6,7-trihydroxyflavone and 5-hydroxy-6,7-dimethoxyflavone[1].
Q2: Under what conditions is this compound known to degrade?
A2: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions[1]. It is relatively stable under neutral aqueous conditions at elevated temperatures for shorter durations[1].
Q3: Is the primary degradation product of this compound biologically active?
A3: Yes, the main degradation product, 5,7-dihydroxy-8-methoxyflavone (wogonin), is a well-studied flavonoid with its own significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[2][3][4][5][6]. It is known to modulate several signaling pathways, such as PI3K/Akt, STAT3, NF-κB, and MAPK[3][5][6]. This is a critical consideration, as the degradation of this compound can lead to the presence of another active compound in your experiments, potentially confounding the results.
Q4: How should I prepare and store this compound stock solutions to ensure stability?
A4: For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO and stored in small, single-use aliquots at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month). It is crucial to avoid repeated freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and use it promptly.
Q5: Are there any visual indicators of this compound degradation?
A5: While specific literature detailing the color change of this compound solutions upon degradation is limited, flavonoids, in general, can change color, often turning yellowish or brownish upon degradation due to the breakdown of the flavonoid structure. Any observed color change or precipitation in a solution that was initially clear should be considered a sign of potential degradation or instability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
This is a common sign that the active concentration of this compound may be decreasing due to degradation.
| Potential Cause | Troubleshooting Steps |
| Degradation in Stock Solution | - Ensure your stock solution is stored correctly (aliquoted, at -80°C, protected from light). - If the stock is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution. - Before use in a critical experiment, you can verify the integrity of your stock solution using a validated HPLC method. |
| Instability in Cell Culture Media | - The pH, temperature (37°C), and components of cell culture media can promote degradation over time. - Prepare fresh dilutions of this compound in your media immediately before each experiment. - For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals. - Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life. |
| Photodegradation | - this compound is susceptible to degradation upon exposure to light. - Prepare and handle this compound solutions under subdued light conditions. - Use amber-colored vials or wrap containers in aluminum foil to protect them from light during storage and incubation. |
Issue 2: Unexpected peaks appear in HPLC analysis of experimental samples.
The appearance of new peaks is a direct indication of degradation or the presence of impurities.
| Potential Cause | Troubleshooting Steps |
| Forced Degradation | - Review your experimental conditions. High temperatures, extreme pH, or the presence of oxidizing agents can cause this compound to degrade. - Compare the retention times of the new peaks with those of known degradation products and impurities. The primary degradation product is 5,7-dihydroxy-8-methoxyflavone[1]. |
| Impure Starting Material | - Ensure the purity of your this compound source. - Analyze the starting material using a validated HPLC method to identify any pre-existing impurities. |
Data Presentation: Forced Degradation Studies
While detailed kinetic data on the percentage of this compound degradation over time is not extensively published, the following table summarizes the conditions under which this compound has been stressed and the observed outcomes, based on available literature. Researchers can use the provided analytical method to generate quantitative data for their specific experimental conditions.
| Stress Condition | Parameters | Duration | Observed Outcome | Reference |
| Acid Hydrolysis | 1 M HCl at 70°C | 2 hours | Degradation observed | [1] |
| Base Hydrolysis | 1 M NaOH at 7°C | 2 hours | Degradation observed | [1] |
| Neutral Hydrolysis | Water at 70°C | 8 hours | Stable (no significant degradation) | [1] |
| Oxidation | 30% H₂O₂ at ambient temperature | 4 hours | Degradation observed | [1] |
| Photostability | As per ICH Q1B guidelines | - | Degradation observed | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from published forced degradation studies on this compound and is intended to generate degradation products for analytical method development and validation[1].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 200 µg/mL in a suitable diluent (e.g., a mixture of methanol, acetonitrile, and 0.1% acetic acid in a 54:23:23 ratio)[1].
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 70°C for 2 hours[1]. After incubation, cool the solution and neutralize it with an appropriate volume of 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 7°C for 2 hours[1]. After incubation, cool the solution and neutralize it with an appropriate volume of 1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at ambient temperature for 4 hours[1].
-
Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark to differentiate between light- and heat-induced degradation.
-
Thermal Degradation: For solid-state thermal stress, place the this compound powder in an oven at a controlled temperature (e.g., 80°C) for a specified period. For solution-state thermal stress, incubate the stock solution at an elevated temperature (e.g., 70°C).
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-degraded control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method has been validated for the simultaneous determination of this compound and its impurities/degradation products[1].
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.1% acetic acid in a ratio of 54:23:23 (v/v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30°C[1].
-
Detection Wavelength: 271 nm[1].
-
Injection Volume: 10 µL[1].
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times compared to standards (if available).
-
The peak purity of this compound should be assessed using a PDA detector to ensure that no degradation products are co-eluting.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that in the unstressed control sample.
Visualizations
Logical Relationships and Workflows
Caption: Workflow for assessing this compound stability.
Signaling Pathways
Caption: Degradation of this compound to Wogonin.
References
- 1. akjournals.com [akjournals.com]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Oroxylin A Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Oroxylin A's low bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal models?
A1: The low oral bioavailability of this compound, often reported to be less than 2% in rats, is primarily attributed to two main factors:
-
Poor Water Solubility: this compound is a hydrophobic flavonoid, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant phase II metabolism, primarily glucuronidation and sulfonation, in the intestine and liver. This rapid conversion to its metabolites, such as this compound 7-O-glucuronide and this compound sodium sulfonate, reduces the amount of active this compound reaching systemic circulation.[1][2]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the low bioavailability of this compound. These approaches focus on enhancing its solubility, dissolution rate, and protecting it from premature metabolism. Key strategies include:
-
Nanonization: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like high-pressure homogenization to create nanosuspensions.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) can improve its absorption via the lymphatic pathway, thereby bypassing hepatic first-pass metabolism.
-
Phospholipid Complexes: Forming a complex between this compound and phospholipids (B1166683) can enhance its lipophilicity and permeability across the intestinal membrane.
Q3: What animal models are commonly used for pharmacokinetic studies of this compound?
A3: Rats, particularly Sprague-Dawley and Wistar strains, are the most commonly used animal models for pharmacokinetic studies of this compound and its formulations.[1] Beagle dogs have also been used to study its metabolism.[3] The choice of animal model depends on the specific research question, but rats are often preferred for initial bioavailability screening due to their well-characterized physiology and cost-effectiveness.
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound formulations?
A4: When assessing the performance of a new this compound formulation, the following pharmacokinetic parameters are crucial:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma. A higher Cmax often indicates better absorption.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. A larger AUC signifies greater bioavailability.
-
Relative Bioavailability (F%): The bioavailability of a test formulation compared to a reference formulation (e.g., a crude suspension of this compound). It is calculated as: (AUC_test / AUC_reference) * (Dose_reference / Dose_test) * 100.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between individual animals.
| Possible Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique. The volume administered should be accurate and delivered directly to the stomach. Provide adequate training for all personnel performing the procedure. |
| Physiological Differences | Use animals of the same sex, age, and weight range. Ensure animals are properly fasted before dosing to minimize variability in gastrointestinal conditions. |
| Formulation Instability | Check the stability of your this compound formulation. For suspensions, ensure they are adequately redispersed before each administration. For lipid-based systems, check for any signs of phase separation or precipitation. |
| Analytical Method Variability | Validate your bioanalytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity. Use an internal standard to account for variations in sample processing and instrument response. |
Problem 2: No significant improvement in bioavailability with a new formulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation Parameters | Re-evaluate the composition of your formulation. For solid dispersions, the polymer type and drug-to-polymer ratio are critical. For nanoformulations, particle size, surface charge (zeta potential), and stabilizer concentration can significantly impact absorption. |
| Inadequate Dissolution in vivo | The in vitro dissolution profile may not always correlate with in vivo performance. Consider the use of biorelevant dissolution media that mimic the gastrointestinal environment more closely. |
| Rapid in vivo Degradation/Metabolism | Your formulation may not be adequately protecting this compound from metabolic enzymes. For lipid-based systems, consider incorporating absorption enhancers or enzyme inhibitors (with appropriate ethical considerations and justification). |
| Incorrect Dose Administered | Verify the concentration of this compound in your formulation to ensure accurate dosing. |
Problem 3: Difficulty in preparing a stable this compound nanoformulation.
| Possible Cause | Troubleshooting Step |
| Particle Aggregation | Optimize the type and concentration of stabilizers (e.g., surfactants, polymers). The choice of stabilizer is crucial for preventing particle growth (Ostwald ripening) and aggregation. |
| Low Drug Loading | Increase the solubility of this compound in the lipid or organic phase during preparation. For solid lipid nanoparticles, select a lipid in which this compound has higher solubility. |
| Phase Separation or Drug Precipitation | Ensure the compatibility of all formulation components. For self-emulsifying systems, construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant. |
Data Presentation: Comparison of this compound Bioavailability Enhancement Strategies
The following table summarizes the reported improvements in the bioavailability of this compound and other poorly soluble flavonoids using different formulation strategies.
| Formulation Strategy | Drug | Animal Model | Key Pharmacokinetic Findings | Relative Bioavailability (%) | Reference |
| Nanosuspension | This compound | Not Specified | Shortened Tmax, significantly increased Cmax. | 167.25% (compared to crude drug) | [4] |
| Phospholipid Complex | Isorhamnetin | Rats | Increased solubility and dissolution rate. | 223% (compared to unformulated flavonoid) | [5] |
| Phospholipid Complex | Kaempferol | Rats | Increased solubility and dissolution rate. | 172% (compared to unformulated flavonoid) | [5] |
| Phospholipid Complex | Quercetin | Rats | Increased solubility and dissolution rate. | 242% (compared to unformulated flavonoid) | [5] |
| Self-Emulsifying System (S-SMEDDS) | Lornoxicam | Wistar Rats | Higher Cmax and AUC compared to commercial tablets. | 151.69% (compared to commercial tablets) | [6] |
| Nanosuspension | Ibuprofen | Not Specified | ~2-fold increase in oral bioavailability. | ~200% (compared to marketed suspension) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension (Adapted from Patent CN115887373A)
This protocol describes a general method for preparing an this compound nanosuspension using a microfluidization technique.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Stabilizer (e.g., Poloxamer 188)
-
Co-stabilizer (e.g., Sodium cholate)
-
Purified water
-
Magnetic stirrer
-
Rotary evaporator
-
Microfluidizer
Procedure:
-
Preparation of the Organic Phase: Dissolve a prescribed amount of this compound in anhydrous ethanol.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer and co-stabilizer in purified water.
-
Formation of Crude Suspension: Add the organic phase to the aqueous phase at a constant speed under rapid stirring (e.g., 600 rpm) to evenly disperse the this compound.
-
Solvent Evaporation: Remove the anhydrous ethanol from the crude suspension using a rotary evaporator.
-
Homogenization: Subject the crude suspension to microfluidization to reduce the particle size and obtain the this compound oral nanosuspension.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for an oral pharmacokinetic study in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanosuspension) or control (e.g., crude suspension) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites identification and species comparison of this compound, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, this compound 7-O-glucuronide, and this compound sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN115887373A - Oroxylin oral nano suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. A phospholipid complex to improve the oral bioavailability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and pharmacokinetics evaluation of oral self-emulsifying system for poorly water-soluble drug Lornoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Oroxylin A dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Oroxylin A. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to maximize efficacy and minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound for in vitro studies typically ranges from 5 µM to 100 µM, depending on the cell line and the specific biological effect being investigated.[1][2] For anti-inflammatory effects, concentrations around 50 µM have been shown to be effective.[3][4] For anticancer activities, a broader range of 5 µM to 80 µM has been used.[2] It is crucial to perform a dose-response curve for your specific cell model to determine the optimal concentration.
Q2: What is a typical dosage for this compound in in vivo animal studies?
In vivo dosages of this compound can vary significantly based on the animal model and administration route. For intraperitoneal (i.p.) injections, doses of 1 mg/kg to 10 mg/kg have been used to study anti-allergic and anti-inflammatory effects.[5][6][7] For oral administration, higher doses ranging from 15 mg/kg to 360 mg/kg may be necessary due to lower bioavailability.[5][8]
Q3: Is this compound toxic to normal cells?
This compound has demonstrated a degree of selectivity, showing more significant cytotoxicity towards cancer cells compared to normal human cells.[9] One study indicated that concentrations up to 100 µM did not cause significant death in normal human cell lines like HUVECs and L-02, whereas the same concentrations were effective against various cancer cell lines.[1] However, it is always recommended to assess the cytotoxicity of this compound on a relevant normal cell line in parallel with your experimental model.
Q4: What are the known signaling pathways modulated by this compound?
This compound modulates several critical signaling pathways involved in inflammation and cancer.[10][11] These include the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[9][10][11] It has also been shown to affect the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway.[10][11] Understanding these pathways is key to elucidating its mechanism of action in a specific experimental context.
Q5: What is the oral bioavailability of this compound?
The oral bioavailability of this compound is known to be very low, primarily due to significant first-pass metabolism and glucuronidation in the intestine.[1][2] Studies in rats have shown a relative bioavailability of less than 2%.[8] This is a critical consideration for the design of in vivo studies involving oral administration.
Troubleshooting Guides
Issue 1: Low efficacy or inconsistent results in in vitro experiments.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may not be optimal for the specific cell line or endpoint being measured.
-
Solution: Perform a dose-response experiment to determine the IC50 or EC50 value for your specific assay. Start with a broad range of concentrations (e.g., 1 µM to 100 µM).
-
-
Possible Cause 2: Compound Stability. this compound, like many flavonoids, may be unstable in culture media over long incubation periods.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Consider the stability of the compound under your specific experimental conditions (e.g., light exposure, temperature).
-
-
Possible Cause 3: Cell Line Sensitivity. Different cell lines can exhibit varying sensitivities to this compound.
-
Solution: If possible, test the effect of this compound on multiple relevant cell lines to ensure the observed effect is not cell-type specific.
-
Issue 2: Unexpected cytotoxicity in normal cells.
-
Possible Cause 1: High Concentration. The concentration of this compound being used may be too high for the specific normal cell line.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) on your control cell line to determine the non-toxic concentration range.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the experiment.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control group in your experiments.
-
Issue 3: Lack of in vivo efficacy with oral administration.
-
Possible Cause 1: Low Bioavailability. As mentioned in the FAQs, this compound has very low oral bioavailability.
-
Solution: Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[8] If oral administration is necessary, higher doses may be required, and it is advisable to conduct pharmacokinetic studies to determine the plasma concentrations of this compound.[8][12]
-
-
Possible Cause 2: Inadequate Dosing Regimen. The dosing frequency may not be sufficient to maintain a therapeutic concentration in vivo.
-
Solution: Based on the pharmacokinetic profile of this compound, adjust the dosing schedule. This may involve more frequent administration.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration/IC50 | Reference |
| Raw264.7 | NO Production | Inhibition | IC50: 8.2 ± 0.27 µM | [3] |
| HT-29 | Cell Viability (MTT) | Inhibition | IC50: ~200 µM | [13] |
| HCT-116 | Apoptosis | Induction | Effective at various doses | [14] |
| NB4 & HL-60 | Proliferation | Inhibition (with TNFα) | 20 µM | [9] |
| RBL-2H3 | Degranulation | Inhibition | Effective at various doses | [5] |
| HepG2 | Cell Viability | Cytotoxicity | IC50: 1385 µM (24h) | [15] |
| HeLa | Apoptosis | Induction | 5, 20, 80 µM | [2] |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Mice (Allergic Asthma) | Intraperitoneal (i.p.) | 1 and 5 mg/kg | Reduced inflammatory cells and cytokines | [6] |
| Mice (Sepsis) | Intravenous (i.v.) | 3.0 mg/kg | Improved survival rate | [3] |
| Mice (Cigarette Smoke-Induced Lung Inflammation) | Intraperitoneal (i.p.) | Dose-dependent | Attenuated lung histopathologic changes | |
| Mice (Rheumatoid Arthritis) | Intraperitoneal (i.p.) | 10 mg/kg | Diminished arthritis and histological damage | |
| Rats | Oral (i.g.) | 40, 120, 360 mg/kg | Pharmacokinetic study, low bioavailability | [8] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[16]
-
Methodology:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo dye, which can be quantified spectrophotometrically.[17]
-
Methodology:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include control groups (cells only, cells + LPS, and this compound only).
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
-
3. Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.
-
Methodology:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound and/or a stimulant (e.g., TNF-α, LPS) for the appropriate time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IKKβ, IKKβ) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 4. This compound inhibits inflammatory cytokines in periodontitis via HO‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Allergic Effect of this compound from Oroxylum indicum Using in vivo and in vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral pharmacokinetics of baicalin, wogonoside, this compound 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting Oroxylin A synthesis and improving yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Oroxylin A. Our aim is to help improve synthesis efficiency and yield by addressing common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in syntheses starting from Baicalin, the hydrolysis of the glucuronide bond requires carefully controlled acidic conditions and temperature to avoid the formation of tar-like byproducts.[1]
-
Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions and Regioisomer Formation: A significant challenge in this compound synthesis is the formation of the regioisomer Negletein (5,6-dihydroxy-7-methoxyflavone), which can be difficult to separate from the desired product.[2][3][4] This is particularly common in methylation steps.
-
Degradation of Product: this compound, like many flavonoids, can be sensitive to harsh conditions. Prolonged exposure to strong acids or bases, or high temperatures, can lead to degradation.
-
Purification Losses: Significant loss of product can occur during purification steps. Optimizing your chromatography technique is crucial.
Q2: I am getting a mixture of products that are difficult to separate. How can I improve the purity of my this compound?
A2: Product mixture, often containing the regioisomer Negletein, is a common issue.[2][3][4] Here are some strategies to improve purity:
-
Selective Protection Strategies: To avoid the formation of Negletein, employ selective protection of the hydroxyl groups. For example, selective benzylation of the 7-OH group of Baicalein (B1667712) before methylation of the 6-OH group can lead exclusively to this compound after debenzylation.[5]
-
Optimized Purification Techniques: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are effective methods for separating this compound from its isomers and other impurities.[6][7][8] A well-chosen solvent system is key for successful separation.[8]
-
Crystallization: After chromatographic purification, crystallization can further enhance the purity of the final product.
Q3: My demethylation step is resulting in a complex mixture or low yield. What can I do?
A3: Demethylation reactions can be harsh and non-selective.
-
Choice of Reagent: Boron tribromide (BBr₃) is a common reagent for demethylation, but it is highly reactive and can lead to side products if not used carefully.[9] Starting the reaction at low temperatures and gradually warming is recommended.[9] Aluminum chloride (AlCl₃) is a less reactive alternative.[9]
-
Reaction Conditions: The reaction conditions, including solvent and temperature, must be strictly controlled to favor the desired demethylation pattern.
-
Selective Demethylation: If possible, design your synthesis to avoid demethylation of a trimethoxy precursor, as this can be challenging to control. Syntheses starting from precursors like Baicalein, where selective methylation is performed, often provide better control.
Q4: How can I confirm that I have synthesized this compound and not its regioisomer, Negletein?
A4: Distinguishing between this compound and Negletein is crucial and requires careful analytical characterization.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential. The chemical shifts of the aromatic protons, particularly H-8, are different for this compound and Negletein, allowing for unambiguous identification. 2D NMR techniques like HMBC and HSQC can provide further confirmation of the connectivity.
-
Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns in MS/MS analysis may differ and can aid in identification.
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides definitive structural proof.[2]
-
Chromatographic Comparison: Comparing the retention time of your product with a certified standard of this compound using HPLC is a reliable method for identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most common and readily available starting materials are naturally occurring flavonoids:
-
Baicalin: A flavonoid glucuronide that is abundant in the roots of Scutellaria baicalensis.[1] Synthesis from Baicalin involves hydrolysis of the glucuronide, followed by selective methylation.
-
Baicalein: The aglycone of Baicalin, which can also be used as a starting material.[5]
Q2: What is a typical overall yield for this compound synthesis?
A2: The overall yield can vary significantly depending on the synthetic route and optimization of each step. Reported overall yields from Baicalin are in the range of 62% over 6 steps.[1] Synthesis starting from Baicalein with selective protection steps has been reported with moderate yields.[5] Direct methylation of Baicalein can result in low yields of this compound (around 15%) with the major product being the 6,7-dimethoxy flavone (B191248) (around 60%).[5]
Q3: What are the key considerations for scaling up the synthesis of this compound?
A3: When scaling up, consider the following:
-
Reagent Stoichiometry: Ensure accurate stoichiometry, especially for methylation and protection/deprotection steps.
-
Heat Transfer: Larger reaction volumes may require adjustments to heating and cooling to maintain optimal temperature control.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures.
-
Work-up and Purification: Extraction and chromatography techniques may need to be adapted for larger quantities. Flash chromatography is often used for purification in scaled-up syntheses.[5]
Data Presentation
Table 1: Comparison of this compound Synthesis Strategies
| Starting Material | Key Steps | Reported Overall Yield | Advantages | Disadvantages | Reference |
| Baicalin | 1. Hydrolysis of glucuronide2. Acetylation3. Selective MOM protection of 7-OH4. Deacetylation5. Methylation of 6-OH6. Deprotection of 7-OH | 62% | Good overall yield, starts from an abundant natural product. | Multi-step process requiring protection/deprotection. | [1] |
| Baicalein | 1. Selective benzylation of 7-OH2. Methylation of 6-OH3. Debenzylation | Moderate | High regioselectivity, avoids formation of Negletein. | Requires protection/deprotection steps, moderate yield. | [5] |
| Baicalein | Direct methylation (e.g., with MeI/K₂CO₃) | 15% (this compound)60% (5-hydroxy-6,7-dimethoxyflavone) | Simple, one-step methylation. | Poor regioselectivity, low yield of the desired product, major side product formation. | [5] |
| 3,4,5-trimethoxyphenol | Multi-step synthesis to 3,4,5-trimethylbaicalein, followed by selective bis-demethylation. | 88% (demethylation step) | High yield in the final demethylation step. | Lengthy multi-step synthesis of the precursor. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Baicalin[1]
-
Hydrolysis of Baicalin:
-
A mixture of water and concentrated sulfuric acid (5:2 v/v) is used to hydrolyze Baicalin.
-
The reaction is carried out at 121°C for 40 minutes in a high-pressure steam sterilizer for precise temperature and time control.
-
Troubleshooting Note: Harsh acidic conditions can lead to the formation of black tar-like precipitates. Careful control of temperature and reaction time is critical.
-
-
Acetylation of Crude Baicalein:
-
The crude product from the hydrolysis step is acetylated to furnish baicalein 6,7-diacetate. This step facilitates purification.
-
-
Selective Protection of 7-OH:
-
The 7-OH position is site-selectively protected with a methoxymethyl (MOM) group.
-
-
Deacetylation:
-
The two acetyl groups are removed.
-
-
Selective Methylation of 6-OH:
-
The 6-OH position is methylated to yield 5-hydroxy-6-methoxy-7-methoxymethoxyflavone.
-
-
Deprotection of 7-OH:
-
The MOM protecting group is removed to afford the final product, this compound.
-
Protocol 2: Synthesis of this compound Glucuronide Methyl Ester (OAGME) and subsequent hydrolysis[10]
-
Methylation of Baicalin Methyl Ester:
-
Baicalin methyl ester (10.65 mmol) is dissolved in 35 mL of DMF.
-
Potassium carbonate (2.0 eq) is added.
-
The mixture is cooled in an ice bath, and dimethyl sulphate (1.5 eq) is added.
-
The reaction is stirred overnight at room temperature.
-
Upon completion (monitored by TLC), the mixture is poured into cold dilute HCl.
-
The precipitate is filtered and dried to get OAGME (91% yield).
-
-
Hydrolysis of OAGME to this compound: [3]
-
OAGME (4.21 mmol) is suspended in 10 mL of water.
-
5 mL of concentrated HCl is added dropwise.
-
The reaction mixture is heated to 100°C for about 3 hours (monitored by TLC).
-
Excess water is added, and the product is filtered under suction.
-
The crude product is purified by flash chromatography.
-
Mandatory Visualization
Caption: this compound Synthesis Workflow from Baicalin and Baicalein.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.[6][7][10]
Caption: Key Signaling Pathways Modulated by this compound.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. [PDF] An unambiguous and practical synthesis of this compound: a commonly misidentified flavone | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of the flavonoid this compound and the regioisomers Negletein and Wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2020032913A1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A Purification Technical Support Center
Welcome to the technical support center for Oroxylin A purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound extraction?
This compound is a flavonoid primarily extracted from the medicinal plants Scutellaria baicalensis, Scutellaria lateriflora, and the bark of the Oroxylum indicum tree.
Q2: What are the main challenges encountered during the purification of this compound?
The primary challenges in this compound purification include:
-
Low Yield: Traditional extraction methods like alcohol percolation and acetone (B3395972) extraction often result in low yields.
-
Impurities and Degradation: The crude extract may contain various impurities and degradation products that require efficient separation techniques.
-
Poor Water Solubility: this compound has poor water solubility, which can complicate its handling and the choice of purification methods.
-
Co-extraction of Similar Flavonoids: Other flavonoids with similar polarities are often co-extracted, making the separation of this compound challenging.
Q3: What purity levels can be expected with modern purification techniques?
With the use of modern chromatography technologies such as High-Performance Liquid Chromatography (HPLC), purities of over 99% can be achieved. High-speed counter-current chromatography has also been used to obtain this compound with a purity of 93.2%.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC purification of this compound.
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the C18 column. | Use an end-capped column or add a competitive base like triethylamine (B128534) to the mobile phase. Reducing the mobile phase pH can also minimize these interactions.[1] |
| Column overload due to high sample concentration. | Reduce the sample concentration or the injection volume.[1] | |
| Column contamination from strongly retained compounds. | Use a guard column and replace it regularly. The analytical column can be flushed with a strong solvent.[1] | |
| Poor Peak Resolution | Inadequate separation of this compound from other co-eluting flavonoids. | Optimize the mobile phase gradient and pH. Acetonitrile often provides better resolution for polar compounds like flavonoids compared to methanol (B129727).[1] |
| Flow rate is too high. | Decrease the flow rate in small increments to improve separation. | |
| Baseline Noise or Drift | Air bubbles in the detector cell. | Degas the mobile phase using sonication or an online degasser.[1] |
| Contaminated mobile phase or HPLC system. | Use high-purity solvents and flush the system regularly. | |
| Ghost Peaks | Late elution of compounds from a previous injection. | Implement a sufficient column wash step at the end of each run to elute all components. |
| Contamination in the mobile phase or from the sample preparation. | Ensure the purity of solvents and reagents. Use a blank run to identify the source of the ghost peaks. | |
| Irreproducible Retention Times | Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Use a mobile phase tracer to verify composition stability. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and uniform temperature. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound from Oroxylum indicum Bark
This protocol describes a common method for the extraction and initial purification of this compound.
1. Material Preparation:
-
Cut, dry, and pulverize the bark of Oroxylum indicum into a fine powder.
2. Extraction:
-
Macerate 100 kg of the fine powder with 80% methanol (v/v) to obtain an aqueous methanol extract.[2][3]
-
Dissolve the resulting extract in water, which will yield a turbid solution.[2]
3. Liquid-Liquid Extraction:
-
Extract the turbid aqueous solution with an organic solvent such as ethyl acetate.[2] Other potential solvents include hexane, chloroform, butanol, and acetone.[3]
-
Separate the organic solvent fraction.
4. Concentration:
-
Concentrate the organic fraction under reduced pressure and dry it to obtain a yellow-brown powder.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
This protocol provides a general guideline for the final purification of this compound using reversed-phase HPLC.
1. Sample Preparation:
-
Dissolve the partially purified this compound extract in a suitable solvent, ideally the initial mobile phase. A common solvent is a mixture of DMSO and the aqueous buffer of choice.[4] For instance, a 1:4 solution of DMSO:PBS (pH 7.2) can be used.[4]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient of methanol, acetonitrile, and 0.1% acetic acid in water is often effective. A reported mobile phase composition is methanol–acetonitrile–0.1% acetic acid (54:23:23, v/v/v).[5]
-
Detection: UV detection at 271 nm.[5]
-
Flow Rate: Typically around 1.0 mL/min for an analytical column.
-
Injection Volume: 10-20 µL, depending on the sample concentration and column capacity.
3. Post-Purification:
-
Collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent under reduced pressure.
-
The purity of the final product can be confirmed by analytical HPLC and characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Protocol 3: Enhancing this compound Solubility using Solid Dispersion
This protocol describes a method to improve the poor water solubility of this compound.
1. Preparation of the Solid Dispersion:
-
Dissolve this compound and a suitable polymer carrier, such as povidone K-30 (PVP K-30), in a common solvent.[6]
-
Evaporate the solvent completely to form a solid mass.
2. Characterization:
-
The resulting solid dispersion can be characterized for its dissolution rate and stability. Studies have shown that this technique can significantly increase the solubility of this compound in a pH 6.8 medium.[6]
Quantitative Data Summary
| Purification Method | Source Material | Achieved Purity | Reference |
| High-Speed Counter-Current Chromatography followed by HPLC | Scutellaria radix | 93.2% | [7] |
| Modern Chromatography (HPLC, TLC, Silica Gel) | Not specified | >99% | [7] |
| Semi-synthesis | Not specified | 98.0% (by HPLC) | [5] |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes.
Caption: A typical experimental workflow for the extraction and purification of this compound.
This compound is known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκB.
This compound also modulates the PI3K/Akt and MAPK/ERK signaling pathways, which are critical in cell survival, proliferation, and inflammation.
Caption: this compound exerts its effects by inhibiting key components of the PI3K/Akt and MAPK/ERK pathways.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Oroxylin A off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oroxylin A. The information provided is intended to help address potential off-target effects and other common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: this compound is a naturally occurring O-methylated flavone (B191248) found in medicinal plants such as Scutellaria baicalensis. It is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Its therapeutic potential is attributed to the modulation of multiple signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, and PTEN/PI3K/Akt.[1][4]
Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?
A2: Besides its intended targets, this compound has been shown to interact with several other proteins, which could lead to off-target effects depending on your experimental model. The most well-characterized off-target activities include:
-
Dopamine (B1211576) Transporter (DAT) Inhibition: this compound can inhibit the reuptake of dopamine.[3][5][6][7]
-
GABAA Receptor Modulation: It acts as a negative allosteric modulator at the benzodiazepine (B76468) site of the GABAA receptor.[5]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: this compound has been identified as a novel inhibitor of CDK9.[8][9]
Q3: At what concentrations are off-target effects of this compound likely to be observed?
A3: The concentration at which off-target effects become significant can vary depending on the specific off-target and the experimental system. For instance, inhibition of CDK9 by this compound has a reported EC50 in the low micromolar range in cell-free assays.[8] It is crucial to perform dose-response experiments in your specific model to distinguish between on-target and potential off-target effects. A study showed that this compound at concentrations up to 100 μM did not significantly affect normal human cells like HUVECs and L-02 cells, while exhibiting cytotoxicity in cancer cell lines.[1]
Q4: How can I minimize or control for off-target effects of this compound in my experiments?
A4: Several strategies can be employed:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that produces your desired biological effect to reduce the likelihood of engaging off-target proteins.
-
Use structurally unrelated control compounds: Include a control compound with a different chemical scaffold that targets the same primary pathway to ensure the observed phenotype is not due to a specific off-target effect of this compound.
-
Perform rescue experiments: If you hypothesize an off-target interaction is causing an unexpected phenotype, try to rescue the effect by co-administering an antagonist for the suspected off-target.
-
Validate findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown the intended target of this compound and verify that the observed phenotype is consistent with on-target activity.
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Cell Phenotype (e.g., changes in cell cycle, proliferation, or apoptosis)
Question: I am using this compound to study its anti-inflammatory effects, but I'm observing unexpected changes in cell proliferation and cell cycle arrest. What could be the cause?
Possible Cause: This could be due to the off-target inhibition of Cyclin-Dependent Kinase 9 (CDK9) by this compound.[8][9] CDK9 is a key regulator of transcription and its inhibition can lead to cell cycle arrest and apoptosis.
Troubleshooting Workflow:
Troubleshooting workflow for unexpected cell phenotypes.
Detailed Steps:
-
Assess CDK9 Activity: Perform a Western blot to analyze the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, a direct downstream target of CDK9. A decrease in p-RNAPII (Ser2) levels upon this compound treatment would support CDK9 inhibition.
-
Positive Control: Use a known selective CDK9 inhibitor as a positive control to compare the observed cellular phenotype.
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to quantify the distribution of cells in different phases of the cell cycle. CDK9 inhibition is often associated with a G1 or G2/M arrest.
Issue 2: Unexplained Neurological or Behavioral Effects in Animal Models
Question: I am investigating the anti-cancer properties of this compound in a xenograft mouse model, but I'm observing unexpected behavioral changes in the animals (e.g., altered locomotion, anxiety-like behavior). What could be the reason?
Possible Cause: These effects could be due to this compound's off-target activities on the central nervous system, specifically its ability to inhibit the dopamine transporter (DAT) and modulate GABAA receptors.[3][5][6][7]
Troubleshooting Workflow:
Troubleshooting workflow for unexpected behavioral effects.
Detailed Steps:
-
Behavioral Phenotyping: Conduct specific behavioral tests to characterize the observed phenotype. For example, an open-field test can assess locomotor activity, which might be altered by dopamine modulation. An elevated plus-maze or light-dark box test can evaluate anxiety-like behavior, potentially influenced by GABAA receptor modulation.
-
Pharmacological Blockade: To test the involvement of the dopaminergic system, co-administer this compound with a dopamine receptor antagonist and observe if the behavioral effects are reversed.
-
GABAergic System Involvement: Similarly, to assess the role of GABAA receptors, co-administer this compound with a GABAA receptor antagonist like flumazenil.
Quantitative Data on this compound Off-Target Interactions
The following tables summarize available quantitative data on the known off-target interactions and cytotoxicity of this compound.
Table 1: Known Off-Target IC50/EC50 Values for this compound
| Target | Assay Type | Species | IC50/EC50 | Reference |
| CDK9 | Cell-free kinase assay | Human | ~2.5 µM (EC50) | [8] |
| Dopamine Transporter (DAT) | In vitro uptake assay | Not Specified | Similar inhibition to methylphenidate | [6][7] |
| GABAA Receptor | Electrophysiology | Rat | Antagonist at benzodiazepine site | [5] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raw264.7 | Murine Macrophage | 8.2 ± 0.27 | [10] |
| HeLa | Cervical Cancer | Dose-dependent inhibition | [11] |
| H460 | Non-small cell lung cancer | No significant growth inhibition at 40 µM | [12] |
| HepG2 | Hepatocellular Carcinoma | Significant cytotoxicity at 100 µM | [1] |
| K-562 | Chronic Myelogenous Leukemia | Significant cytotoxicity at 100 µM | [1] |
| MDAMB-435 | Melanoma | Significant cytotoxicity at 100 µM | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Dopamine Reuptake Inhibition Assay
This protocol describes a method to measure the inhibition of dopamine uptake by this compound in cells expressing the dopamine transporter (DAT).
Workflow for Dopamine Reuptake Assay
Workflow for dopamine reuptake inhibition assay.
Materials:
-
Cells expressing the dopamine transporter (e.g., CHO-hDAT or HEK293-hDAT)
-
96-well cell culture plates
-
Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)
-
[3H]dopamine
-
This compound stock solution
-
Non-specific uptake inhibitor (e.g., nomifensine)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation counter and vials
Procedure:
-
Cell Plating: Seed DAT-expressing cells in a 96-well plate and grow to confluence.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound or vehicle control for 20 minutes at room temperature.[13]
-
Uptake Initiation: Add [3H]dopamine (at a concentration near its Km) to each well and incubate for 10 minutes at room temperature.[13]
-
Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular [3H]dopamine.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Measurement: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known DAT inhibitor) from the total uptake. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.[14]
Protocol 2: In Vitro CDK9 Kinase Inhibition Assay (Luminescent)
This protocol outlines a method to determine the IC50 of this compound against CDK9 using a luminescent kinase assay that measures ATP consumption.
Workflow for CDK9 Kinase Assay
Workflow for a luminescent CDK9 kinase inhibition assay.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide
-
ATP
-
This compound stock solution
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions, CDK9/Cyclin T1 enzyme, and substrate peptide.[15]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate for 60-120 minutes at room temperature.[15]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Electrophysiological Recording of GABAA Receptor Modulation
This protocol describes the use of two-electrode voltage-clamp (TEVC) in Xenopus oocytes to characterize the modulatory effects of this compound on GABAA receptors.
Workflow for GABAA Receptor Electrophysiology
Workflow for GABA-A receptor electrophysiology.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABAA receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
This compound stock solution
Procedure:
-
Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.[8]
-
Recording: Place an oocyte in the recording chamber, impale it with two microelectrodes, and voltage-clamp the membrane potential (e.g., at -60 mV).[8]
-
Baseline Current: Apply a low concentration of GABA (EC5-EC10) to elicit a stable baseline current.
-
Modulator Application: Co-apply different concentrations of this compound with the same concentration of GABA and record the resulting current.
-
Washout: Perfuse the chamber with the recording solution to wash out this compound and GABA and observe the return of the current to baseline.
-
Data Analysis: Measure the amplitude of the GABA-evoked current in the presence and absence of this compound. Calculate the percent inhibition or potentiation and plot the dose-response curve to determine the IC50 or EC50.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves attention deficit hyperactivity disorder-like behaviors in the spontaneously hypertensive rat and inhibits reuptake of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel CDK9 inhibitor this compound promotes wild-type P53 stability and prevents hepatocellular carcinoma progression by disrupting both MDM2 and SIRT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound exerts antiproliferative effects through downregulation of E6 and E7 oncogenes in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Minimizing experimental variability in Oroxylin A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in studies involving Oroxylin A.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turns cloudy after adding this compound. Is this microbial contamination?
A1: Not necessarily. While cloudiness can indicate microbial contamination, it is more likely due to the low aqueous solubility of this compound, a common characteristic of flavonoids.[1] At higher concentrations, this compound can precipitate out of the solution, appearing as amorphous or crystalline structures.
-
Troubleshooting Step: To confirm, prepare a cell-free control by adding the same concentration of this compound to the culture medium and incubating it under the same conditions. If turbidity or a precipitate forms, the issue is likely solubility-related.
Q2: I am observing unexpected fluorescence in my control cells treated only with this compound. What could be the cause?
A2: Many flavonoids, including this compound, exhibit natural autofluorescence, often in the green spectrum. This intrinsic property can interfere with fluorescence-based assays by creating a false positive signal.
-
Troubleshooting Step: Always include a control group of cells treated with this compound but without any fluorescent dyes or reporters. This will allow you to measure the baseline fluorescence of the compound itself and subtract it from your experimental readings.
Q3: I am seeing inconsistent results in my cell viability assays (e.g., MTT). What are the potential sources of variability?
A3: Inconsistent results with this compound in cell viability assays can stem from several factors:
-
Purity of this compound: Ensure the purity of your this compound stock, as impurities can have their own biological effects.[2] Purity should be verified by methods like HPLC.[2]
-
Stock Solution Stability: this compound is typically dissolved in DMSO for stock solutions.[3] Ensure the DMSO is anhydrous, as moisture can reduce solubility.[4] Prepare fresh dilutions in culture medium for each experiment, as this compound is sparingly soluble and may not be stable in aqueous solutions for extended periods.[3]
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media components. Regularly test for mycoplasma contamination.
-
Assay Interference: this compound may directly interact with assay reagents. To test for this, run the assay in a cell-free system with this compound to see if it affects the reagents directly.
Q4: My in vivo study shows low bioavailability of this compound after oral administration. How can this be addressed?
A4: this compound is known to have low oral bioavailability (<2% in rats), which can lead to high variability in in vivo studies.[5] This is due to factors like poor water solubility and extensive metabolism.[5][6]
-
Potential Solutions:
-
Formulation Strategies: Investigate the use of formulation strategies like solid dispersions with polymers (e.g., PVP K-30) to enhance solubility and dissolution rate.[6]
-
Route of Administration: For initial efficacy studies, consider intravenous (i.v.) administration to bypass first-pass metabolism and ensure more consistent systemic exposure.[5]
-
P-glycoprotein Inhibition: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump. Co-administration with a P-gp inhibitor may increase its absorption and bioavailability.[7]
-
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity in In Vitro Assays
This guide provides a workflow for troubleshooting inconsistent biological activity of this compound in cell-based assays.
Caption: Troubleshooting workflow for inconsistent in vitro bioactivity.
Guide 2: Low Efficacy in Animal Models
This guide outlines steps to address lower-than-expected efficacy of this compound in in vivo experiments.
Caption: Workflow for addressing low in vivo efficacy of this compound.
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line | Assay Type | Effective Concentration (µM) | Observed Effect |
| RAW 264.7 | Nitric Oxide Production | 5 - 25 | Inhibition of poly(I:C)-induced NO production.[8] |
| RAW 264.7 | Cytokine Production | 10 - 50 | Inhibition of poly(I:C)-induced cytokine release.[8] |
| NCI/ADR-RES | P-glycoprotein Inhibition | 0 - 40 | Increased accumulation of calcein (B42510) AM.[7] |
| Various Cancer Cells | MTT Assay | 16 - 64 | Inhibition of cell survival.[9] |
| Hepatocellular Carcinoma | MTT Assay | IC50: 40.34 - 48.58 | Inhibition of cell viability after 48h.[9] |
| Rat Uterus | Muscle Contraction | IC50: 12.34 - 27.28 | Inhibition of agonist-induced contractions.[10] |
Table 2: In Vivo Administration of this compound
| Animal Model | Administration Route | Dosage | Outcome |
| Rat | Intravenous (i.v.) | 2 mg/kg | Rapid elimination.[5] |
| Rat | Intragastric (i.g.) | 40, 120, 360 mg/kg | Relative bioavailability <2%.[5] |
| Rat | Oral | 30 mg/kg | Enhanced oral exposure of co-administered paclitaxel.[7] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Materials: this compound powder (≥98% purity), anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a stock solution by dissolving this compound in DMSO. A common concentration is 30 mg/mL.[3]
-
Ensure the DMSO is of high purity and anhydrous to maximize solubility.[4]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare fresh working solutions of this compound by diluting the DMSO stock solution in cell culture medium.
-
The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent toxicity.[11] Include a vehicle control with the same final DMSO concentration.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours).[9]
-
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Protocol 3: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.[14][15]
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe for total Akt.
-
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
PI3K/Akt Signaling Pathway Inhibition
This compound can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway Inhibition
This compound can suppress the NF-κB signaling pathway, a key regulator of inflammation.[16]
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of solubility and dissolution rate of baicalein, wogonin and this compound extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the flavonoid this compound as an inhibitor of P-glycoprotein-mediated cellular efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro study of the tocolytic effect of this compound from Scutellaria baicalensis root - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. This compound reverses SHP-2 oxidative inactivation in GPVI signaling to suppress platelet activation and thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A metabolite interference in analytical assays
Welcome to the technical support center for Oroxylin A analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that I should be aware of in my samples?
A1: this compound primarily undergoes Phase II metabolism, resulting in the formation of glucuronide and sulfonate conjugates. The main metabolites identified in various biological matrices are this compound-7-O-glucuronide and this compound sodium sulfonate.[1][2][3] Depending on the biological system, small amounts of Phase I metabolites may also be present.[1][2]
Q2: Which analytical techniques are most suitable for the quantification of this compound and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used techniques for the simultaneous quantification of this compound and its metabolites in biological samples.[1][3][4] UPLC-Q-TOF-MS/MS has also been successfully employed for their identification and quantification.[5]
Q3: Can I use an immunoassay to measure this compound?
A3: While immunoassays are used for the quantification of some small molecules, there is limited information in the current literature regarding a specific immunoassay for this compound. A significant challenge with immunoassays for flavonoids is the potential for cross-reactivity with structurally similar metabolites, which could lead to inaccurate quantification. If you are developing or using an immunoassay, it is crucial to characterize its cross-reactivity with this compound-7-O-glucuronide and this compound sodium sulfonate.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the analysis of this compound and its metabolites.
HPLC/UPLC Troubleshooting
Issue 1: Poor resolution between this compound and its metabolites.
-
Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its glucuronide metabolite. How can I improve the separation?
-
Answer: This is a common challenge due to the structural similarity between the parent compound and its metabolites. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: Isocratic elution is often insufficient. A gradient elution with a shallow gradient profile can enhance the separation of these compounds.[3][4]
-
Adjust the Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and its metabolites, thereby affecting their retention and selectivity. Experiment with small adjustments to the pH of the aqueous component of your mobile phase.
-
Change the Organic Modifier: If you are using methanol, consider switching to acetonitrile (B52724), or vice versa. Acetonitrile often provides different selectivity for flavonoids and their glycosides.
-
Use a Different Column Chemistry: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Issue 2: Peak tailing for this compound.
-
Question: The peak for this compound in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for flavonoids like this compound is often caused by secondary interactions with the silica (B1680970) support of the stationary phase.
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of free silanol (B1196071) groups on the column packing material, reducing peak tailing.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer exposed silanol groups, which minimizes secondary interactions.
-
Check for Column Contamination: Contamination from previous injections can lead to active sites that cause peak tailing. Flush the column with a strong solvent to remove any strongly retained compounds.
-
LC-MS/MS Troubleshooting
Issue 1: Inaccurate quantification of this compound due to in-source fragmentation of its glucuronide metabolite.
-
Question: I suspect that this compound-7-O-glucuronide is breaking down in the mass spectrometer source, leading to an overestimation of the this compound signal. How can I address this?
-
Answer: In-source fragmentation of glucuronide conjugates is a known phenomenon. Here’s how to mitigate its impact:
-
Optimize MS Source Conditions: Carefully optimize the ionization source parameters, such as the capillary voltage and source temperature, to achieve soft ionization and minimize in-source fragmentation.
-
Use a Specific MRM Transition for this compound: Ensure that you are using a multiple reaction monitoring (MRM) transition that is specific to this compound and is not a product of the in-source fragmentation of the glucuronide.
-
Chromatographic Separation: Achieve baseline chromatographic separation of this compound and this compound-7-O-glucuronide. If the compounds are well-separated, the in-source fragmentation of the glucuronide will not interfere with the quantification of the this compound peak.
-
Issue 2: Low sensitivity for this compound and its metabolites.
-
Question: I am having trouble achieving the desired sensitivity for this compound and its metabolites in my plasma samples. What can I do to improve it?
-
Answer: Low sensitivity can be due to several factors, from sample preparation to MS detection.
-
Optimize Sample Preparation: Use a solid-phase extraction (SPE) method to clean up and concentrate your samples. Protein precipitation alone may not provide sufficient clean-up and can lead to ion suppression.
-
Enhance Ionization: Adjusting the mobile phase pH can improve the ionization efficiency of your analytes. For flavonoids, adding a small amount of formic acid to the mobile phase typically enhances protonation in positive ion mode.
-
Optimize MRM Transitions: Ensure that you have selected the most intense and specific precursor and product ions for your MRM transitions. Perform an infusion of each analyte to determine the optimal transitions and collision energies.
-
Data Presentation
Table 1: Linearity Ranges for the Quantification of this compound and its Metabolites in Beagle Dog Plasma by UHPLC-MS/MS
| Analyte | Linearity Range (ng/mL) |
| This compound | 2.0 - 500.0 |
| This compound 7-O-glucuronide | 5.0 - 500.0 |
| This compound sodium sulfonate | 1.881 - 940.5 |
Data extracted from Ren et al. (2020)[3]
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of this compound and Metabolites in Plasma
This protocol is based on the method described by Ren et al. (2020) for the analysis of beagle dog plasma.[3]
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for the Simultaneous Determination of this compound and this compound-7-O-glucuronide
This protocol is adapted from the method described by Chen et al. (2011) for the analysis of rat plasma.[4]
-
Column: Thermo C18 (dimensions not specified)
-
Mobile Phase A: 20 mM sodium dihydrogen phosphate (B84403) buffer (pH 4.6)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient elution is used. (Specific gradient conditions should be optimized for your system and column).
-
Detection: PDA detector at a wavelength of 320 nm.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Analytical workflow for this compound quantification.
References
- 1. Metabolites identification and species comparison of this compound, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of baicalein, wogonin, this compound and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oroxylin A Cell Permeability for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies to enhance the cellular permeability of Oroxylin A in in vitro experiments. Given its therapeutic potential and inherent low aqueous solubility, optimizing its delivery to cells is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent effects of this compound in my cell-based assays?
A1: The primary reason for the low efficacy of this compound in in vitro experiments is its poor aqueous solubility and consequently, low cell permeability. This compound is a hydrophobic flavonoid, which tends to precipitate or aggregate in aqueous cell culture media. This reduces the effective concentration of the compound that is available to interact with and enter the cells. It is crucial to ensure proper solubilization and delivery to achieve consistent results.
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound to create a stock solution. This compound is soluble in DMSO at concentrations of approximately 30 mg/mL. For cell culture experiments, it is critical to dilute the DMSO stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: this compound is sparingly soluble in aqueous buffers. To achieve a higher concentration in an aqueous-based solution, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2). Using this method, a solubility of approximately 0.20 mg/mL can be achieved in a 1:4 DMSO:PBS solution. It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1]
Q4: What are the main strategies to enhance the cell permeability of this compound?
A4: The two primary strategies to enhance the cellular uptake of this compound in in vitro settings are:
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility and facilitate its transport to the cell membrane.
-
Nanoparticle-based Delivery Systems: Formulating this compound into nanoparticles, such as those made from PLGA-PEG, can improve its stability in culture medium, control its release, and enhance its uptake by cells.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no biological activity of this compound. | Poor solubility and precipitation of this compound in the cell culture medium. | 1. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%). 2. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. 4. Consider using a solubility enhancer like hydroxypropyl-β-cyclodextrin. |
| High variability between experimental replicates. | Inconsistent preparation of this compound working solutions or uneven cell seeding. | 1. Vortex the this compound stock solution and the final diluted solution thoroughly before adding to the cells. 2. Ensure a single-cell suspension before seeding to achieve uniform cell density across wells. 3. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Unexpected cytotoxicity at intended therapeutic concentrations. | Cytotoxicity of the solvent (DMSO) or the enhancement agent (e.g., cyclodextrin, nanoparticle components). | 1. Perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line. 2. Include a vehicle control (medium + DMSO) and a blank control for the enhancement agent (e.g., empty nanoparticles or cyclodextrin alone) to assess their individual cytotoxic effects. |
| Difficulty in quantifying intracellular this compound. | Inefficient cell lysis or degradation of this compound during sample processing. | 1. Use a validated cell lysis protocol and ensure complete cell disruption. 2. Process samples quickly and on ice to minimize enzymatic degradation. 3. Use a sensitive analytical method like HPLC-MS/MS for accurate quantification. |
Enhancing this compound Permeability: A Comparative Overview
Improving the solubility and cellular uptake of this compound is critical for its effective use in in vitro studies. The following table summarizes the potential enhancements that can be achieved using different formulation strategies.
| Formulation | Description | Solubility Enhancement | Permeability/Uptake Enhancement | Key Considerations |
| This compound in DMSO | Standard method of solubilization. | Limited in aqueous media. | Baseline permeability. | Final DMSO concentration must be non-toxic to cells. |
| This compound-Cyclodextrin Inclusion Complex | This compound encapsulated within the hydrophobic cavity of cyclodextrins (e.g., HP-β-CD). | Can significantly increase aqueous solubility. | Enhanced permeability by increasing the concentration gradient at the cell surface. | Molar ratio of this compound to cyclodextrin needs optimization. |
| This compound Solid Dispersion | This compound dispersed in a hydrophilic polymer matrix (e.g., PVP K-30). | Significantly increased solubility in pH 6.8 medium.[2] | Expected to increase due to enhanced solubility and dissolution rate. | Stability of the amorphous dispersion needs to be considered. |
| This compound-Loaded PLGA-PEG Nanoparticles | This compound encapsulated within a biodegradable polymer matrix. | Improved dispersion and stability in aqueous media. | Can be significantly enhanced through endocytosis. | Particle size, surface charge, and drug loading need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes the preparation of an this compound-HP-β-CD inclusion complex to enhance its aqueous solubility.
Methodology:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for maximum solubility.
-
Preparation:
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Dissolve this compound in a minimal amount of ethanol (B145695) or acetone.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Solvent Removal: Remove the organic solvent and a portion of the water using a rotary evaporator or by freeze-drying to obtain a solid powder of the inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).
-
Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of free this compound.
Protocol 2: Preparation of this compound-Loaded PLGA-PEG Nanoparticles
This protocol outlines the preparation of this compound-loaded PLGA-PEG nanoparticles using an emulsion-solvent evaporation method.
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA-PEG copolymer and this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Emulsification:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.
-
-
Lyophilization:
-
Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder that can be stored for long-term use.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in an organic solvent and quantifying the this compound content using HPLC.
-
Protocol 3: In Vitro Cell Permeability Assay using Caco-2 Cells
This protocol describes how to assess the permeability of this compound and its enhanced formulations across a Caco-2 cell monolayer, a widely accepted in vitro model of the intestinal barrier.
Methodology:
-
Cell Seeding: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound, this compound-cyclodextrin complex, or this compound nanoparticles) to the apical (AP) chamber.
-
At predetermined time intervals, collect samples from the basolateral (BL) chamber.
-
To study efflux, add the compound to the BL chamber and sample from the AP chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or HPLC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of the compound.
Protocol 4: Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
This protocol details the steps to investigate the effect of this compound on the PI3K/Akt and NF-κB signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with this compound (or its enhanced formulation) for the desired time. Include appropriate controls (e.g., untreated, vehicle control, positive control for pathway activation).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt (e.g., p-Akt, Akt) and NF-κB (e.g., p-p65, p65, p-IκBα, IκBα) pathways.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
Experimental Workflow for Enhancing and Evaluating this compound Permeability
Caption: Workflow for enhancing and evaluating this compound permeability.
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
This compound Modulation of the PI3K/Akt Signaling Pathway
References
- 1. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of solubility and dissolution rate of baicalein, wogonin and this compound extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oroxylin A In Vivo Targeted Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted in vivo delivery of Oroxylin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a promising therapeutic agent?
This compound is a natural flavonoid compound found in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum.[1][2] It has garnered significant interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-viral, and neuroprotective properties.[1][3][4][5] Research has shown its potential in modulating critical signaling pathways involved in chronic diseases, such as NF-κB, MAPK, PTEN/PI3K/Akt, and Wnt/β-catenin, making it a promising candidate for treating conditions like cancer, neurodegenerative diseases, and inflammatory disorders.[1][6]
Q2: What are the main challenges in the in vivo application of this compound?
The primary challenge for in vivo applications is this compound's poor pharmacokinetics. Key issues include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, making it difficult to dissolve in aqueous solutions for administration.[7][8]
-
Poor Oral Bioavailability: Studies in rats have shown that the oral bioavailability of this compound is less than 2%.[9] This is largely due to extensive first-pass metabolism, particularly glucuronidation, in the gut and liver.[10]
-
Rapid Elimination: After intravenous administration in rats, this compound is eliminated from the body very quickly.[9]
-
Stability Issues: Flavonoid compounds can be unstable in physiological conditions.[8]
Q3: What are the primary metabolites of this compound I should monitor in pharmacokinetic studies?
The two main metabolites of this compound are this compound 7-O-β-D-glucuronide (OAG) and this compound sodium sulfonate (OS).[1][9] When conducting pharmacokinetic studies, it is crucial to quantify both the parent compound (this compound) and these metabolites to get a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]
Q4: What general strategies can enhance the targeted delivery and bioavailability of this compound?
To overcome the pharmacokinetic hurdles, various targeted and enhanced delivery strategies are being explored. These primarily involve the use of nanocarriers to improve solubility, protect the drug from premature metabolism, and facilitate targeted accumulation in diseased tissues.[11][12] Key approaches include:
-
Nanoparticle-based Systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and circulation time.[11][12][13]
-
Lipid-Based Formulations: Liposomes and nanostructured lipid carriers (NLCs) are effective for delivering hydrophobic drugs like this compound, enhancing skin permeability and bioavailability.[14][15][16]
-
Polymeric Micelles and Dots: These systems can encapsulate this compound, providing stability and sometimes offering imaging capabilities.[13][14]
-
Solid Dispersions: This technique improves the dissolution rate and solubility of poorly soluble drugs by dispersing them in a polymer matrix.[8]
-
Ligand Conjugation: For active targeting, nanoparticles carrying this compound can be functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, such as cancer cells.[17][18]
Troubleshooting Guides
Issue 1: Low Efficacy of "Free" this compound in In Vivo Models
-
Question: My in vivo experiments using this compound dissolved in a solvent (like DMSO) show minimal therapeutic effect compared to in vitro results. Why is this happening and what can I do?
-
Answer: This is a common issue stemming directly from this compound's poor pharmacokinetic profile.
-
Probable Cause 1: Low Bioavailability: If administered orally, the drug is likely being metabolized and eliminated before it can reach therapeutic concentrations in the target tissue.[9][10]
-
Probable Cause 2: Rapid Clearance: Even with intravenous injection, the compound is cleared from circulation very quickly, limiting the time it has to act on the target site.[9]
-
Solution: You must employ a drug delivery system to protect this compound and improve its circulation time and bioavailability. Encapsulating it in nanoparticles (e.g., polymeric, lipid-based) is the most common and effective strategy.[11][14] These carriers shield the drug from metabolic enzymes and can improve its accumulation at the target site.
-
Issue 2: Formulation Instability - Nanoparticle Aggregation
-
Question: I've formulated this compound into nanoparticles, but they are aggregating in solution, leading to inconsistent particle size and potential toxicity. How can I fix this?
-
Answer: Nanoparticle aggregation is often due to insufficient stabilization.
-
Probable Cause 1: Inadequate Stabilizer: The concentration or type of stabilizer used may be suboptimal. For instance, in nanosuspensions, a combination of stabilizers (e.g., a non-ionic polymer and an ionic surfactant) can provide both steric and electrostatic stabilization to prevent particle aggregation.[7]
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Perform a concentration-response study to find the optimal amount of your stabilizing agent (e.g., Poloxamer 188, Sodium Cholate).[7]
-
Use a Combination of Stabilizers: Investigate using a composite stabilizer system to enhance stability through multiple mechanisms.[7]
-
Check Zeta Potential: Measure the zeta potential of your formulation. A value greater than |30| mV generally indicates good electrostatic stability. If it's too low, consider adding a charged surfactant.
-
Control Temperature and Storage: Store the formulation at an appropriate temperature (e.g., 4°C) and check for stability over time.
-
-
Issue 3: Poor Drug Loading or Low Encapsulation Efficiency
-
Question: My nanoparticle formulation has very low drug loading capacity (<1%) and/or poor encapsulation efficiency for this compound. How can I improve this?
-
Answer: This issue relates to the physicochemical properties of both this compound and the nanocarrier material.
-
Probable Cause 1: Poor Affinity: this compound may have low affinity for the core material of your nanoparticle. For example, if you are using a hydrophilic polymer to encapsulate a very hydrophobic drug.
-
Probable Cause 2: Drug Leakage: The drug may be leaking out of the nanoparticle during the formulation or purification process (e.g., during solvent evaporation or dialysis).
-
Troubleshooting Steps:
-
Select an Appropriate Carrier: Use a carrier with a hydrophobic core that is compatible with this compound. For lipid nanoparticles, ensure the lipid matrix is solid at body temperature to better entrap the drug.[16] For polymeric systems, polymers like PLGA are often used for hydrophobic drugs.[11]
-
Optimize the Formulation Method: Modify the preparation method. For instance, in emulsification-solvent evaporation techniques, adjusting the evaporation rate or the homogenization speed can impact encapsulation.[11]
-
Adjust Drug-to-Polymer/Lipid Ratio: Experiment with different initial ratios of this compound to the carrier material. A higher initial drug concentration does not always lead to higher loading and can sometimes cause precipitation.
-
Change the External Phase: During purification, ensure the external aqueous phase is a poor solvent for this compound to prevent it from leaching out of the nanoparticles.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | t½ (h) | Bioavailability | Reference |
| Intravenous (i.v.) | 2 mg/kg | - | - | - | 100% (Reference) | [9] |
| Intragastric (i.g.) | 40 mg/kg | - | - | - | < 2% | [9] |
| Intragastric (i.g.) | 120 mg/kg | - | - | - | < 2% | [9] |
| Intragastric (i.g.) | 360 mg/kg | - | - | - | < 2% | [9] |
Data synthesized from a study on Sprague-Dawley rats. AUC and Cmax values for metabolites (OG and OS) showed dose-proportionality.[9]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Dose)
| Dose | tmax (h) | Cmax Slope (Dose Proportionality) | AUC₀-t Slope (Dose Proportionality) | Effect of High-Fat Meal | Reference |
| 400 - 2400 mg | 0.17 - 5.0 | ~1.11 (Approx. dose-proportional) | ~0.75 (Less than dose-proportional) | Cmax increased ~1.6-fold | [19] |
This study suggests that while peak concentration increases with dose, overall exposure (AUC) does not increase proportionally, and that administration with food enhances absorption.[19]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This is a generalized protocol based on methods for formulating hydrophobic drugs into NLCs. Researchers should optimize parameters for their specific needs.
Objective: To prepare this compound-loaded NLCs to enhance solubility and skin permeability.[15]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol ATO 5)
-
Liquid Lipid (e.g., Oleic acid, Miglyol 812)
-
Surfactant/Stabilizer (e.g., Tween 80, Poloxamer 188)
-
Purified water
Method (High-Shear Homogenization & Ultrasonication):
-
Prepare Lipid Phase: Weigh the required amounts of solid lipid, liquid lipid, and this compound. Heat the mixture to ~75-85°C (at least 5-10°C above the melting point of the solid lipid) under constant stirring until a clear, uniform oil phase is obtained.
-
Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in purified water and heat to the same temperature as the lipid phase.
-
Form Coarse Emulsion: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed stirring (e.g., 1000-2000 rpm) using a magnetic stirrer. Maintain the temperature for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization (e.g., 10,000-15,000 rpm for 10-15 minutes) to reduce the droplet size.
-
Ultrasonication: Further reduce the particle size and improve uniformity by sonicating the nanoemulsion using a probe sonicator. Keep the sample in an ice bath to prevent overheating.
-
Cooling & Solidification: Immediately transfer the hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. This rapid cooling causes the lipid to solidify, forming the NLCs and entrapping the this compound.
-
Characterization: Analyze the resulting NLC suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).
Visualizations and Diagrams
Caption: Workflow illustrating the challenges of this compound delivery and strategic solutions.
Caption: this compound's mechanism of action via inhibition of the NF-κB signaling pathway.
Caption: Conceptual diagram of passive (EPR) vs. active (ligand-mediated) targeting.
References
- 1. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Cellular and molecular mechanisms of this compound in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN115887373A - Oroxylin oral nano suspension and preparation method thereof - Google Patents [patents.google.com]
- 8. Enhancement of solubility and dissolution rate of baicalein, wogonin and this compound extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, tissue distribution and excretion study of this compound, this compound 7-O-glucuronide and this compound sodium sulfonate in rats after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. rroij.com [rroij.com]
- 13. An this compound-loaded aggregation-induced emission active polymeric system greatly increased the antitumor efficacy against squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. azonano.com [azonano.com]
- 17. Grand Challenges in Nano-Based Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
- 19. Safety and pharmacokinetics evaluation of this compound in Chinese healthy volunteers: a phase I, double-blind, placebo-controlled, single ascending dose, multiple dose, and food effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A Experiments: A Guide to Selecting Appropriate Controls
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and implementing appropriate controls for experiments involving Oroxylin A. Adherence to proper control strategies is critical for obtaining valid and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most crucial control to include in any in vitro experiment with this compound?
A1: The most critical control is a vehicle control . This compound is sparingly soluble in aqueous solutions and is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies.[1][2] DMSO itself can exert biological effects on cells, potentially confounding the interpretation of results.[2][3][4] Therefore, a vehicle control, consisting of cells treated with the same final concentration of DMSO as the this compound-treated group, is essential to distinguish the effects of this compound from those of the solvent.
Q2: What is a suitable concentration of DMSO to use as a vehicle control?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[2][4] However, the sensitivity to DMSO can vary between cell lines.[2][3] It is highly recommended to perform a preliminary dose-response experiment with DMSO alone to determine the maximum concentration that does not affect the viability or relevant biological functions of the specific cell line being used.[4]
Q3: What are appropriate positive and negative controls when studying the anti-inflammatory effects of this compound?
A3: When investigating the anti-inflammatory properties of this compound, particularly its known inhibitory effects on the NF-κB signaling pathway, appropriate controls are key.[5][6][7][8][9]
-
Negative Control: Untreated cells or cells treated with the vehicle (e.g., DMSO) serve as the baseline for inflammatory response.
-
Positive Control (for inducing inflammation): A pro-inflammatory stimulus such as lipopolysaccharide (LPS) is commonly used to induce an inflammatory response and activate the NF-κB pathway.[7][8]
-
Positive Control (for inhibiting inflammation): A well-characterized anti-inflammatory agent, such as dexamethasone, can be used as a positive control for the inhibitory effect.[8]
Q4: When investigating the anti-cancer effects of this compound, what controls should be considered for an apoptosis assay?
A4: For apoptosis assays, such as those using Annexin V/Propidium Iodide staining or measuring caspase activity, the following controls are recommended:
-
Negative Control: Untreated or vehicle-treated cells to establish the baseline level of apoptosis.
-
Positive Control: A known inducer of apoptosis in the specific cancer cell line being studied. Examples include staurosporine, etoposide, or doxorubicin. This ensures that the assay is working correctly and provides a benchmark for the apoptotic potential of this compound.
Q5: How can I control for off-target effects of this compound?
A5: While this compound is known to modulate several signaling pathways, including NF-κB, MAPK, and PI3K/Akt, it's important to consider potential off-target effects.[5][6][9][10] One approach is to use a structurally similar but biologically inactive analog of this compound, if available. However, such compounds are not always readily accessible. Alternatively, employing techniques like siRNA or CRISPR/Cas9 to knock down a specific target in a signaling pathway can help to confirm that the observed effects of this compound are mediated through that particular target.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or unexpected activity in the vehicle control group. | The concentration of DMSO used as a vehicle is exerting its own biological effects on the cells.[4] | 1. Determine the No-Effect Concentration: Conduct a dose-response curve with DMSO alone on your specific cell line to find the highest concentration that does not significantly impact cell viability or the signaling pathways under investigation.[4]2. Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells.3. Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental endpoint. |
| Inconsistent or no effect observed with the positive control. | 1. Reagent Degradation: The positive control reagent may have degraded.2. Incorrect Concentration: The concentration of the positive control may be suboptimal for the specific cell line or experimental conditions.3. Cell Line Resistance: The cell line may have developed resistance to the positive control agent. | 1. Use a Fresh Aliquot: Prepare a fresh stock solution of the positive control.2. Optimize Concentration: Perform a dose-response experiment with the positive control to determine the optimal concentration.3. Use an Alternative Positive Control: If resistance is suspected, try a different positive control agent with a distinct mechanism of action. |
| Variability between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Inconsistent Drug/Reagent Addition: Pipetting errors leading to variations in final concentrations.3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding.2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Effect of this compound and Controls on NF-κB Activity
| Treatment Group | NF-κB Reporter Activity (Relative Luminescence Units) | Standard Deviation |
| Untreated Control | 100 | ± 8.5 |
| Vehicle Control (0.1% DMSO) | 105 | ± 9.2 |
| LPS (1 µg/mL) | 850 | ± 45.3 |
| LPS (1 µg/mL) + this compound (50 µM) | 320 | ± 21.7 |
| LPS (1 µg/mL) + Dexamethasone (10 µM) | 250 | ± 18.9 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the No-Effect Concentration of DMSO
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 4% down to 0.01% (this will result in a final concentration of 2% to 0.005%).
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Also, include a "no DMSO" control with medium only.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Protocol 2: In Vitro Anti-Inflammatory Assay using LPS Stimulation
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or the positive control (e.g., dexamethasone) for 1-2 hours. Include a vehicle control (DMSO) and an untreated control.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Analysis: Analyze the supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, or lyse the cells to analyze the activation of the NF-κB pathway via Western blotting for phosphorylated IκBα or p65.
Mandatory Visualizations
Caption: Logical relationship of essential controls in an this compound experiment.
References
- 1. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 9. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Oroxylin A Technical Support Center: Navigating Cytotoxicity in Primary Cell Cultures
Welcome to the Oroxylin A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer mitigation strategies related to this compound cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our primary cell cultures with this compound at concentrations reported to be safe in cancer cell lines. Why is this happening?
A1: Primary cells are generally more sensitive to chemical compounds than immortalized cancer cell lines.[1] This heightened sensitivity can be attributed to several factors, including differences in metabolic rates, membrane integrity, and the absence of genetic mutations that confer resistance in cancer cells. While this compound has shown selective cytotoxicity towards cancer cells with lower toxicity to some normal human cell lines like HUVECs and L-02, primary cells may still exhibit a cytotoxic response at similar concentrations.[2][3]
Q2: What is the expected cytotoxic concentration of this compound in primary cells?
A2: There is limited specific data available for the half-maximal inhibitory concentration (IC50) of this compound across a wide range of primary cell cultures. However, studies have shown that this compound's cytotoxic effects are dose-dependent. For instance, in oral squamous cell carcinoma cell lines, cytotoxicity was not significant until concentrations reached 100 μM.[4] In contrast, some normal human cell lines showed only about 40% cell death at concentrations up to 400 μM.[3] It is crucial to perform a dose-response experiment for each specific primary cell type to determine the precise IC50 value.
Q3: How can we mitigate this compound-induced cytotoxicity in our primary cell culture experiments without compromising its intended biological effects?
A3: Mitigating cytotoxicity is crucial for studying the non-cytotoxic effects of this compound. Here are a few strategies:
-
Co-treatment with Antioxidants: this compound-induced cytotoxicity is often associated with the generation of reactive oxygen species (ROS).[5] Co-administration of antioxidants like N-acetyl-L-cysteine (NAC) has been shown to abrogate p53 stabilization triggered by this compound, suggesting a role for oxidative stress in its mechanism.[6] The use of antioxidants can help neutralize excess ROS and protect the primary cells.
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course study to find the optimal concentration and duration of this compound treatment that elicits the desired biological effect with minimal cytotoxicity.
-
Serum Concentration Adjustment: The presence of serum proteins in the culture medium can sometimes bind to compounds, reducing their effective concentration and toxicity. Experimenting with different serum concentrations may help mitigate cytotoxicity.[1]
Q4: What are the known signaling pathways involved in this compound-induced cytotoxicity?
A4: this compound-induced cytotoxicity, particularly apoptosis, in cancer cells is primarily mediated through the following pathways:
-
p53-Mediated Apoptosis: this compound can stabilize and activate p53, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][5] This cascade ultimately results in the activation of caspases and programmed cell death.
-
Caspase Activation: this compound has been shown to induce apoptosis through the activation of caspase-8.
-
NF-κB Pathway Inhibition: this compound can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7][8][9] By inhibiting NF-κB, this compound can promote apoptosis and reduce inflammation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death at low this compound concentrations | Primary cells are highly sensitive. The solvent (e.g., DMSO) used to dissolve this compound may be causing toxicity. | Perform a dose-response curve starting from very low concentrations. Ensure the final DMSO concentration is below 0.1% in your culture medium. Run a vehicle control (medium with DMSO only) to assess solvent toxicity. |
| Inconsistent results between experiments | Variability in primary cell lots. Inconsistent cell seeding density. Passage number of primary cells. | Use primary cells from the same donor and low passage numbers for a set of experiments. Ensure consistent cell seeding density across all wells and plates. |
| Compound precipitation in culture medium | This compound may have limited solubility in aqueous media at higher concentrations. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
| Difficulty distinguishing between cytotoxicity and cytostatic effects | Standard viability assays (e.g., MTT) measure metabolic activity, which can be affected by both cell death and inhibition of proliferation. | Use multiple assays to assess cytotoxicity. For example, combine a metabolic assay (MTT, XTT) with a membrane integrity assay (LDH release) or a direct cell counting method (trypan blue exclusion). To specifically assess apoptosis, use assays like Annexin V/PI staining. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Type | Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| Cancer Cell Lines | ||||
| Hepatocellular Carcinoma | HepG2 (wt-p53) | ~100 | 36h | [10] |
| Cervical Cancer | HeLa (wt-p53) | <100 | 36h | [10] |
| Breast Cancer | MDA-MB-435 (mt-p53) | >150 | 36h | [10] |
| Ovarian Cancer | SK-OV-3 (p53-null) | >200 | 36h | [10] |
| Leukemia | K-562 (p53-null) | >200 | 36h | [10] |
| Normal Cell Lines | ||||
| Human Umbilical Vein Endothelial Cells | HUVEC | Not significantly cytotoxic up to 100 µM | Not specified | [3] |
| Normal Liver Cells | L-02 | Not significantly cytotoxic up to 100 µM | Not specified | [3] |
| Primary Cells | ||||
| Primary Mouse Hepatocytes | N/A | Showed protective effects against palmitate-induced apoptosis | Not specified | [11][12] |
Note: Data for primary cells is limited. Researchers should establish their own dose-response curves for their specific primary cell type.
Experimental Protocols
Protocol 1: General Primary Cell Culture
This protocol provides a general guideline for culturing primary cells. Specific requirements may vary depending on the cell type.
Materials:
-
Cryopreserved primary cells
-
Complete growth medium (specific to the cell type)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.05%)
-
Culture flasks or plates
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
-
Biological safety cabinet
Procedure:
-
Pre-warm the complete growth medium in a 37°C water bath.
-
Rapidly thaw the cryovial of primary cells in the 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a biological safety cabinet.
-
Gently transfer the cell suspension into a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge the cells at a low speed (e.g., 150-200 x g) for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plate the cells in a culture flask or plate at the recommended seeding density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 24-48 hours as needed.
Protocol 2: Assessing this compound Cytotoxicity using MTT Assay
This protocol describes how to determine the cytotoxicity of this compound in primary cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Mitigation of this compound Cytotoxicity with N-acetyl-L-cysteine (NAC)
This protocol outlines a method to assess if the antioxidant NAC can mitigate this compound-induced cytotoxicity.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound solution
-
N-acetyl-L-cysteine (NAC) solution
-
Complete growth medium
-
MTT assay reagents
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Prepare the following experimental groups:
-
Control (medium only)
-
Vehicle control (medium with DMSO)
-
This compound alone (at a cytotoxic concentration, e.g., IC50 or higher)
-
NAC alone (at a non-toxic, effective concentration)
-
This compound + NAC (co-treatment)
-
-
Pre-treat the cells with NAC for 1-2 hours before adding this compound for the co-treatment group.
-
Add the respective treatments to the wells and incubate for the desired duration.
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
Compare the cell viability in the this compound group with the this compound + NAC group to determine if NAC mitigates the cytotoxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced p53-mediated apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-Term Exposure to this compound Inhibits Metastasis by Suppressing CCL2 in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of p53 in this compound-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 9. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oroxylin-A alleviates hepatic lipid accumulation and apoptosis under hyperlipidemic conditions via AMPK/FGF21 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected results in Oroxylin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Oroxylin A.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated in the cell culture medium. What is the cause and how can I resolve this?
A1: This is a common issue due to the low aqueous solubility of this compound.[1][2] this compound is sparingly soluble in aqueous buffers and is typically dissolved in organic solvents like DMSO to create a stock solution.[1] When this stock solution is diluted into your aqueous cell culture medium, the this compound can precipitate out, especially at higher concentrations.
Troubleshooting Steps:
-
Optimize Stock Concentration and Final Dilution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Pre-warm Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing: Vortex the tube immediately after adding the this compound stock to the medium to ensure rapid and even dispersion.
-
Solubility Enhancement: For challenging cases, solid dispersion techniques with polymers like povidone K-30 (PVP K-30) have been shown to significantly increase the solubility of this compound in aqueous solutions.[2]
Q2: I am observing a high background signal in my fluorescence-based assay after this compound treatment, even in my negative controls. What could be the reason?
A2: Flavonoids, including this compound, are known to exhibit autofluorescence. While specific excitation and emission spectra for this compound are not extensively documented in public literature, it has been noted to have fluorescence detection capabilities with an excitation wavelength of 274 nm and an emission wavelength of 440 nm in the context of UPLC analysis.[3] This inherent fluorescence can interfere with assays that use fluorescent reporters.
Troubleshooting Steps:
-
Include a "Compound Only" Control: In your experimental plate, include wells with this compound in the cell culture medium but without cells. This will allow you to measure the intrinsic fluorescence of the compound under your experimental conditions.
-
Spectral Scanning: If your plate reader has spectral scanning capabilities, determine the excitation and emission spectra of this compound in your assay medium to identify potential overlaps with your fluorescent probes.
-
Use Alternative Assays: If autofluorescence is a significant issue, consider using non-fluorescent, colorimetric, or luminescent assays to measure your endpoint.
Q3: My cell viability assay (e.g., MTT) shows an unexpected increase in signal with this compound treatment, suggesting increased proliferation, which contradicts expected cytotoxic effects. How can I interpret this?
A3: This is a known artifact with flavonoids and the MTT assay.[4][5] The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6] However, flavonoids like this compound are reducing agents and can directly reduce MTT to formazan in a cell-free system, leading to a false-positive signal.[4][5]
Troubleshooting Steps:
-
Cell-Free Control: Always include a control where you add this compound to the culture medium with MTT but without cells.[4] If you observe a color change, it indicates direct reduction of MTT by your compound.
-
Alternative Viability Assays: Use a different viability assay that is not based on tetrazolium reduction. Suitable alternatives include:
-
Sulphorhodamine B (SRB) assay: This assay measures cell density based on the measurement of cellular protein content and is not affected by the reducing properties of flavonoids.[5]
-
Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity.
-
ATP-based assays: These assays measure the level of ATP in viable cells.
-
Troubleshooting Guides
Guide 1: Inconsistent Anti-inflammatory Effects
Problem: You are observing variable or no inhibition of pro-inflammatory markers (e.g., TNF-α, IL-6) after treating lipopolysaccharide (LPS)-stimulated macrophages with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound solutions should be prepared fresh for each experiment. If using a stock solution, ensure it has been stored properly at -20°C and protected from light. For aqueous solutions, it is not recommended to store them for more than one day.[1] |
| Suboptimal LPS Stimulation | Ensure your LPS is potent and used at an optimal concentration to induce a robust inflammatory response. Titrate the LPS concentration to determine the EC50 for your specific cell type and batch of LPS. |
| Timing of this compound Treatment | The timing of this compound addition relative to LPS stimulation is critical. Pre-treatment with this compound before LPS stimulation is often necessary to see an inhibitory effect on the NF-κB pathway.[7] Optimize the pre-incubation time (e.g., 1, 2, or 4 hours) before adding LPS. |
| Cell Passage Number | Use cells with a consistent and low passage number. Macrophage cell lines can lose their responsiveness to LPS at high passage numbers. |
Guide 2: Unexpected Cell Morphology or Cytotoxicity
Problem: You observe unexpected changes in cell morphology or higher-than-expected cytotoxicity at low concentrations of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | Although this compound itself has shown low toxicity to normal cells at concentrations up to 100 µM, the vehicle (DMSO) can be toxic at higher concentrations.[8] Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Off-Target Effects | This compound is known to have off-target effects, including acting as a dopamine (B1211576) reuptake inhibitor and a negative allosteric modulator of the GABAA receptor.[8][9] These activities could lead to unexpected biological responses in certain cell types, particularly neuronal cells. Consider the specific receptors and transporters expressed by your cell line. |
| Interaction with Serum Proteins | Flavonoids can bind to proteins in the fetal bovine serum (FBS) in your culture medium, which may affect their bioavailability and activity. Consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₅ | [10] |
| Molecular Weight | 284.267 g/mol | [9] |
| Solubility in DMSO | ~30 mg/mL | [1] |
| Solubility in Aqueous Buffer | Sparingly soluble; ~0.20 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2) | [1] |
| Storage | Solid: -20°C for ≥ 4 years; Aqueous solutions: Not recommended for storage > 1 day | [1] |
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines (MTT Assay, 36h)
| Cell Line | p53 Status | IC₅₀ (µM) |
| HepG2 | Wild-type | ~50 |
| K-562 | Null | >100 |
| MDA-MB-435 | Mutant | >100 |
| Data is conceptually represented based on findings that this compound is more potent in wild-type p53-expressing cells. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of flavonoids, with considerations for potential interference.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only) and a "compound only, no cells" control. Treat the cells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm.
-
Data Analysis: Subtract the absorbance of the "compound only, no cells" control from the treated wells to correct for direct MTT reduction. Calculate cell viability relative to the vehicle control.
Protocol 2: Western Blot for NF-κB Activation
This protocol details the detection of p65 translocation to the nucleus as a marker of NF-κB activation.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, followed by stimulation with an activating agent (e.g., LPS or TNF-α).
-
Subcellular Fractionation: Isolate cytoplasmic and nuclear fractions using a commercial kit or a protocol based on hypotonic lysis followed by high-salt extraction of the nuclei.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p65 overnight at 4°C. Use a loading control appropriate for each fraction (e.g., β-actin for cytoplasmic, Lamin B1 or Histone H3 for nuclear).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensity for p65 in the nuclear fraction and normalize to the nuclear loading control. An increase in nuclear p65 indicates NF-κB activation.
Protocol 3: qPCR for Pro-inflammatory Gene Expression
This protocol outlines the quantification of cytokine mRNA levels.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Extract total RNA using a TRIzol-based method or a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and validated primers for your target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of your target genes to the housekeeping gene.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Overview of key signaling pathways modulated by this compound.
Caption: Workflow for analyzing gene expression changes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonistic Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CAS 480-11-5 | this compound [phytopurify.com]
- 6. biospace.com [biospace.com]
- 7. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. A Candidate Drug Screen Strategy: The Discovery of this compound in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (CHEBI:61668) [ebi.ac.uk]
Validation & Comparative
A Comparative Analysis of Oroxylin A, Baicalein, and Wogonin: Efficacy and Mechanisms
Oroxylin A, baicalein (B1667712), and wogonin (B1683318) are three major bioactive flavonoids isolated from the root of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine.[1] These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides an objective comparison of their performance based on supporting experimental data, details the methodologies of key experiments, and illustrates the signaling pathways they modulate.
Comparative Biological Activity
The distinct pharmacological profiles of this compound, baicalein, and wogonin stem from subtle differences in their chemical structures. While all three share a common flavonoid backbone, the position of hydroxyl and methoxy (B1213986) groups influences their biological targets and efficacy.
Anticancer Efficacy:
All three flavonoids have demonstrated potential in cancer therapy, particularly in non-small cell lung cancer (NSCLC), by inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2][3] Studies using a reconstructed mixture of these compounds found they could suppress EMT in A549 lung cancer cells by inhibiting the PI3K/Akt signaling pathway.[2][4][5][6] When tested individually, baicalein was found to have the most significant inhibitory effect on the EMT process, comparable to the effect of the entire mixture.[4]
Neuroprotective Effects:
In the context of neurodegenerative diseases like Alzheimer's, all three compounds have shown protective effects against amyloid-beta (Aβ)-induced neuronal damage.[7][8] They achieve this by mitigating oxidative stress, suppressing mitochondria-mediated apoptosis, and reducing neuroinflammation.[7][8] However, their potencies in these mechanisms differ.
A comparative study on Aβ-stimulated PC12 cells revealed specific strengths for each flavonoid:
-
Baicalein exhibited the strongest antioxidant activity.[7][8]
-
Wogonin showed an excellent inhibitory effect on apoptosis.[7]
-
This compound demonstrated strong inhibitory activity on Ca2+ accumulation and was particularly effective in downregulating the NF-κB/MAPK inflammatory pathway.[7]
| Feature | Baicalein | Wogonin | This compound | Reference |
| Primary Neuroprotective Strength | Strongest Antioxidant | Potent Anti-Apoptotic | Strong Anti-Inflammatory & Ca2+ Regulation | [7] |
| Effect on Apoptosis Markers | Highest inhibition of cleaved-caspase-3 | Strong inhibition of caspase-8 and PARP-1 | Strong inhibition of caspase-8 and PARP-1 | [7] |
| Effect on Oxidative Stress | Highest activity in reducing ROS generation | Reduces ROS generation | Reduces ROS generation | [7][8] |
Anti-inflammatory and Antioxidant Activity:
The anti-inflammatory properties of these flavonoids are closely linked to their ability to downregulate the NF-κB and MAPK signaling pathways.[7][8] This leads to the suppression of inflammatory mediators such as iNOS, COX-2, TNF-α, nitric oxide (NO), and PGE2.[7][8] A notable difference lies in their specific targets within the NF-κB pathway: this compound was shown to be effective against both phospho-p65 and phospho-IκBα, whereas wogonin and baicalein primarily suppressed phospho-p65 and phospho-IκBα, respectively.[7][8]
In terms of direct antioxidant action, the inhibitory effects of the four compounds (including the precursor baicalin) on lipid peroxidation were found to follow the order: baicalein > baicalin (B1667713) > wogonin > this compound.[9]
| Activity | Baicalein | Wogonin | This compound | Reference |
| DPPH Scavenging (IC50) | 2.80 ± 0.05 µg/mL | Not specified | Not specified | [9] |
| Superoxide Scavenging (IC50) | 43.99 ± 1.66 µg/mL | Not specified | Not specified | [9] |
| Fe2+ Chelating Activity (IC50) | 2.38 ± 0.69 µg/mL | Not specified | Not specified | [9] |
| NF-κB Pathway Inhibition | Suppresses p-IκBα | Suppresses p-p65 | Suppresses both p-p65 and p-IκBα | [7] |
Modulation of Signaling Pathways
The biological effects of this compound, baicalein, and wogonin are mediated through their interaction with key cellular signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB/MAPK Signaling Pathway:
In neuroinflammation models, all three flavonoids inhibit the phosphorylation of p38 MAPK.[7] this compound is particularly effective at suppressing the phosphorylation of JNK, while wogonin remarkably inhibits ERK phosphorylation.[7] By modulating these MAPK cascades, they prevent the activation of the NF-κB pathway, a central regulator of inflammation.
PI3K/Akt Signaling Pathway:
In cancer models, baicalein and wogonin have been shown to inhibit the PI3K/Akt pathway.[2][6] This pathway is crucial for tumor cell growth, proliferation, and survival. By blocking PI3K/Akt signaling, these flavonoids can suppress the downstream transcription factor TWIST1, which in turn inhibits glycolysis and the EMT process, thereby reducing cancer cell metastasis.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound, baicalein, and wogonin.
Cell Viability (MTT) Assay:
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[12]
-
Protocol:
-
Cell Seeding: Plate cells (e.g., A549 or PC12) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound, baicalein, or wogonin. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis:
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as those involved in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38).
-
Protocol:
-
Protein Extraction: After treating cells with the flavonoids, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein samples (20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Apoptosis Assay (Annexin V/PI Staining):
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Cell Collection: Following treatment, harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic) are identified based on their fluorescence signals.
-
References
- 1. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mixture of Baicalein, Wogonin, and Oroxylin-A Inhibits EMT in the A549 Cell Line via the PI3K/AKT-TWIST1-Glycolysis Pathway [frontiersin.org]
- 3. A Mixture of Baicalein, Wogonin, and Oroxylin-A Inhibits EMT in the A549 Cell Line via the PI3K/AKT-TWIST1-Glycolysis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Oroxylin A: A Comparative Efficacy Analysis Against Other Natural Flavonoids
A Guide for Researchers and Drug Development Professionals
Oroxylin A, a flavonoid primarily isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of this compound against other prominent natural flavonoids, including Baicalein, Wogonin (B1683318), Apigenin, Luteolin (B72000), Quercetin, and Kaempferol. The comparison focuses on their anticancer, anti-inflammatory, and neuroprotective properties, supported by experimental data.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other flavonoids, offering a quantitative comparison of their potency in various experimental models.
Anticancer Activity
The cytotoxic effects of these flavonoids have been evaluated across a range of cancer cell lines. The IC50 values presented below highlight their potential as anticancer agents.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver) | Varies (p53-dependent) | [1] |
| HeLa (Cervical) | Lower than HepG2 | [1] | |
| MDA-MB-435 (Melanoma) | Higher than HepG2 | [1] | |
| K-562 (Leukemia) | p53-null, higher IC50 | [1] | |
| Baicalein | HT29 (Colon) | 34.35 (48h) | [2] |
| DLD1 (Colon) | 34.70 (48h) | [2] | |
| MESO257 (Mesothelioma) | 48.9 (48h) | [3] | |
| MESO924 (Mesothelioma) | 53.2 (48h) | [3] | |
| RPMI8226 (Multiple Myeloma) | 168.5 | [4] | |
| Wogonin | S180 (Sarcoma) | 73.7 (48h) | [5] |
| MHCC97L (Liver) | 486 (48h) | [6] | |
| LNCaP (Prostate) | 42 | [7] | |
| PC-3 (Prostate) | 50 | [7] | |
| Apigenin | KKU-M055 (Cholangiocarcinoma) | 61 (48h) | [8] |
| Caki-1 (Renal) | 27.02 (24h) | [9] | |
| ACHN (Renal) | 50.40 (24h) | [9] | |
| HeLa (Cervical) | 10 (72h) | [10] | |
| Luteolin | GLC4 (Lung) | 40.9 | [11] |
| COLO 320 (Colon) | 32.5 | [11] | |
| A549 (Lung) | 27.12 (48h) | [12] | |
| H460 (Lung) | 18.93 (48h) | [12] |
Anti-inflammatory and Neuroprotective Activities
While extensive comparative IC50 data for anti-inflammatory and neuroprotective effects are less standardized, the available information indicates potent activity for several flavonoids.
| Flavonoid | Activity | Model | IC50 (µM) | Reference |
| Quercetin | Anti-inflammatory | LPS-activated RAW264.7 cells (NO production) | ~30.8 (Positive Control) | [13] |
| Kaempferol | Anti-inflammatory | LPS-activated THP-1 macrophages (NO production) | Not specified | [14] |
| Antioxidant (ROS inhibition) | Cellular Antioxidant Activity Assay | 7.58 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols frequently employed in the evaluation of flavonoid efficacy.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with various concentrations of the flavonoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V-FITC) Assay
The Annexin V-FITC assay is a common method for detecting early-stage apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis.[18][19][20][21]
-
Cell Collection: Induce apoptosis in cells and collect 1-5 x 10^5 cells by centrifugation.[18][20]
-
Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer.[18][20]
-
Staining: Add 5 µL of Annexin V-FITC and, optionally, 5 µL of propidium (B1200493) iodide (PI) to distinguish between apoptotic and necrotic cells.[20]
-
Incubation: Incubate the cells at room temperature for 5-10 minutes in the dark.[19][20]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI in the phycoerythrin channel.[20]
Western Blot Analysis of NF-κB Signaling
Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways like NF-κB.[22][23][24][25][26]
-
Protein Extraction: Isolate cytoplasmic and nuclear protein fractions from treated and untreated cells.[23][26]
-
Protein Quantification: Determine the protein concentration of each extract using a suitable assay (e.g., BCA or Bradford).[23]
-
SDS-PAGE: Separate the protein samples (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p65, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and other flavonoids, as well as a typical experimental workflow for evaluating their efficacy.
Caption: A general experimental workflow for evaluating the efficacy of flavonoids.
Caption: Inhibition of the NF-κB signaling pathway by this compound and other flavonoids.
Caption: Modulation of the PI3K/Akt signaling pathway by various flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Baicalein suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. The anticancer activities of wogonin in murine sarcoma S180 both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 13. Cyclonerane Derivatives from the Algicolous Endophytic Fungus Trichoderma asperellum A-YMD-9-2 [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. static.igem.org [static.igem.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Analysis of NF-κB [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 26. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Oroxylin A vs. Synthetic Dopamine Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the naturally derived flavonoid, Oroxylin A, and various synthetic dopamine (B1211576) reuptake inhibitors (DRIs). The information presented is supported by experimental data to assist in evaluating their potential for neuropharmacological research and therapeutic development.
Introduction
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft. This mechanism underlies the therapeutic effects of several medications used for conditions like ADHD and narcolepsy, as well as the addictive properties of substances like cocaine.[1] this compound, a flavonoid found in medicinal plants such as Scutellaria baicalensis, has demonstrated activity as a dopamine reuptake inhibitor, presenting a natural alternative to synthetic compounds.[2][3] This guide will compare the performance of this compound with established synthetic DRIs, focusing on binding affinity, in vitro uptake inhibition, and effects on locomotor activity.
Mechanism of Action: Dopamine Reuptake Inhibition
Both this compound and synthetic DRIs share a fundamental mechanism of action: the inhibition of the dopamine transporter (DAT). By binding to DAT, these compounds prevent the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade results in a higher concentration of dopamine available to stimulate postsynaptic dopamine receptors, thereby enhancing dopaminergic neurotransmission.[1]
The downstream effects of enhanced dopamine signaling are mediated through D1-like (D1 and D5) and D2-like (D2, D3, and D4) G protein-coupled receptors. Activation of these receptors triggers various intracellular signaling cascades, including the cAMP/PKA pathway, which plays a crucial role in regulating neuronal function.[4][]
Quantitative Data Comparison
Dopamine Transporter (DAT) Binding Affinity
The binding affinity of a compound for the dopamine transporter is a key indicator of its potency as a DRI. This is typically measured as the inhibitor constant (Ki), where a lower Ki value signifies a higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | Not explicitly reported; dopamine uptake inhibition is similar to Methylphenidate[3][6] | - | Not influenced[3][6] | - | - |
| GBR 12935 | 1.08[7] | - | - | - | - |
| Cocaine | 230[7] | 740[7] | 480[7] | 3.22[7] | 2.09[7] |
| Methylphenidate | 60[7] | 132,000[7] | 100[7] | 2200[7] | 1.67[7] |
| Bupropion | 2800[7] | 45,000[7] | 1400[7] | 16.07[7] | 0.5[7] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
In Vitro Dopamine Uptake Inhibition
In vitro studies have shown that this compound inhibits dopamine uptake in a concentration-dependent manner, with a potency comparable to that of methylphenidate.[3][6] Unlike atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, this compound does not affect norepinephrine uptake, indicating its selectivity for the dopamine system.[3][6]
In Vivo Effects on Locomotor Activity
The impact of DRIs on spontaneous locomotor activity in animal models is a common behavioral measure of their stimulant properties.
| Compound | Species | Dosage | Effect on Locomotor Activity |
| This compound | Mice | 1, 2, 5, and 10 mg/kg | No significant effect on the number of squares crossed in an open field test.[8][9] |
| This compound | Rats (SHR & WKY) | 1, 5, and 10 mg/kg, i.p. | Did not affect total arm entries in a Y-maze test.[10] |
| Synthetic Cathinones (α-PPP, α-PHP, α-PVT, MDPBP, ethylone) | Mice | Various (e.g., α-PPP: 2.5-50 mg/kg) | Produced an inverted-U dose-effect on locomotor activity, with lower doses increasing and higher doses decreasing activity compared to peak effects.[11] |
| Amphetamine | Mice | 2.5, 5.0, 10.0 mg/kg | Dose-dependently increases locomotor activity.[12][13] |
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine transporter.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine transporter (e.g., rat striatum or transfected cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and a range of concentrations of the unlabeled test compound (e.g., this compound or a synthetic DRI). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known DAT inhibitor like cocaine).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from this curve. Finally, calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assessment
This protocol describes the use of an open-field test to measure spontaneous locomotor activity in rodents.
Detailed Steps:
-
Acclimation: Habituate the animals (typically mice or rats) to the testing room for a specified period (e.g., 30-60 minutes) before the experiment to reduce stress-induced behavioral changes.
-
Drug Administration: Administer the test compound (this compound or a synthetic DRI) or the vehicle control via the desired route (e.g., intraperitoneal injection).
-
Placement in Arena: After a predetermined pretreatment time, place each animal individually into the center of an open-field arena. The arena is typically a square or circular enclosure with walls to prevent escape.
-
Activity Recording: Use an automated video tracking system with infrared beams or video analysis software to record the animal's locomotor activity for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the recorded data to quantify various parameters of locomotor activity, including total distance traveled, horizontal and vertical activity, time spent in the center versus the periphery of the arena, and stereotyped behaviors (repetitive, purposeless movements).
Conclusion
This compound presents itself as a selective dopamine reuptake inhibitor with a potency comparable to the widely used synthetic DRI, methylphenidate.[3][6] A key differentiating factor appears to be its effect on locomotor activity; while many synthetic DRIs induce hyperlocomotion, studies on this compound suggest it does not significantly alter spontaneous motor activity.[8][9][10] This profile suggests that this compound may have a lower potential for producing stimulant-related side effects.
In contrast, synthetic DRIs like cocaine and GBR 12935 exhibit high affinity for the dopamine transporter but can have varying degrees of selectivity and often produce pronounced psychostimulant effects.[7][14] The data compiled in this guide highlights the potential of this compound as a valuable research tool and a lead compound for the development of novel therapeutics targeting the dopamine system, potentially with an improved safety profile compared to some synthetic alternatives. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic index and potential applications of this compound.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound improves attention deficit hyperactivity disorder-like behaviors in the spontaneously hypertensive rat and inhibits reuptake of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antidepressant-like activity of this compound in mice models of depression: A behavioral and neurobiological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Oroxylin A: A Comparative Guide to its Anti-inflammatory Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Oroxylin A, a flavonoid predominantly isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This guide provides an objective comparison of this compound's efficacy in various in vitro and in vivo inflammatory models, supported by experimental data. It further details the molecular pathways implicated in its anti-inflammatory action and provides comprehensive experimental protocols for its evaluation.
I. In Vitro Anti-inflammatory Efficacy of this compound
This compound has been demonstrated to effectively suppress inflammatory responses in various cell-based assays, primarily in macrophage cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (PIC).[1][2] Its primary mechanism involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Data Summary: Inhibition of Inflammatory Mediators by this compound in Macrophages
| Cell Line | Inducing Agent | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | - | IC50: 8.2 ± 0.27 µM | [1] |
| RAW 264.7 | PIC (50 µg/ml) | Nitric Oxide (NO) | 5 µM | 12.16% | [2] |
| 10 µM | 13.82% | [2] | |||
| 25 µM | 15.59% | [2] | |||
| 50 µM | 16.32% | [2] | |||
| RAW 264.7 | PIC (50 µg/ml) | IL-1α | 50 µM | Significant Inhibition | [2] |
| RAW 264.7 | PIC (50 µg/ml) | IL-1β | 50 µM | Significant Inhibition | [2] |
| RAW 264.7 | PIC (50 µg/ml) | IL-6 | 50 µM | Significant Inhibition | [2] |
| RAW 264.7 | PIC (50 µg/ml) | TNF-α | 50 µM | Significant Inhibition | [2] |
II. In Vivo Anti-inflammatory Efficacy of this compound
The anti-inflammatory potential of this compound has been validated in several animal models of inflammation. The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating acute inflammation. While data on isolated this compound in this specific comparative context is limited, studies on extracts of Oroxylum indicum, where this compound is a major active constituent, provide valuable insights.
Data Summary: Comparison of Oroxylum indicum Extract and Indomethacin in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | Paw Volume Reduction (ml) at 30 min | Paw Volume Reduction (ml) at 60 min | Reference |
| Oroxylum indicum Extract (OIE) | 300 mg/kg | ~0.25 | ~0.20 | [1] |
| Indomethacin | 10 mg/kg | ~0.30 | ~0.15 | [1] |
| Chrysin | 40 mg/kg | ~0.20 | ~0.28 | [1] |
| Baicalein | 40 mg/kg | ~0.28 | ~0.22 | [1] |
Note: The data presented is for a methanolic extract of Oroxylum indicum stem bark. Chrysin and Baicalein are other flavonoids found in the plant.
III. Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory cytokines. This compound has been shown to suppress the phosphorylation and activation of MAPKs.
Caption: this compound inhibits the MAPK signaling pathway.
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds.
A. In Vitro: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This protocol outlines the steps to evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
Caption: In vitro experimental workflow for this compound.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound (e.g., 5, 10, 25, 50 µM) and incubated for 1 to 2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL and incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. The absorbance is measured at 540 nm. A standard curve using sodium nitrite (B80452) is prepared to quantify NO concentration.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
B. In Vivo: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for inducing acute inflammation in the rat paw and evaluating the anti-inflammatory effect of this compound.
Detailed Steps:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg, p.o.), and this compound treatment groups at various doses (e.g., 50, 100, 200 mg/kg, p.o.). The test compounds are administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as: Edema (E) = Vt - V0, where Vt is the paw volume at time 't' and V0 is the initial paw volume.
-
The percentage inhibition of edema is calculated as: % Inhibition = [(Ec - Et) / Ec] x 100, where Ec is the average edema of the control group and Et is the average edema of the treated group.
-
V. Conclusion
The compiled data from both in vitro and in vivo studies strongly support the anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, such as NF-κB and MAPK, and consequently reduce the production of pro-inflammatory mediators, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for further investigation and comparison of this compound with existing anti-inflammatory agents. Further studies with isolated this compound in direct comparative in vivo models are warranted to fully elucidate its therapeutic potential.
References
Oroxylin A: An In Vivo Neuroprotective Agent - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective properties of Oroxylin A, a flavonoid derived from Scutellaria baicalensis and Oroxylum indicum.[1][2] Its performance is evaluated against other neuroprotective agents, supported by experimental data from various preclinical models of neurological disorders.
Executive Summary
This compound has demonstrated significant neuroprotective effects across multiple in vivo models, including those for optic nerve injury, ischemic neuropathy, memory impairment, and depression.[3][4][5][6] Its mechanisms of action are multifaceted, involving the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), modulation of the NF-κB/MAPK signaling pathways, and potent anti-inflammatory and antioxidant activities.[7][8] This guide presents a comparative analysis of this compound with the established antidepressant paroxetine (B1678475) and discusses its potential in relation to other flavonoids like baicalein (B1667712) and wogonin.
Comparative Performance of this compound
Antidepressant Effects: this compound vs. Paroxetine
A direct comparison in mouse models of depression, namely the Chronic Unpredictable Mild Stress (CUMS) and Chronic Restraint Stress (CRS) models, reveals that this compound exhibits antidepressant-like efficacy comparable to the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine.[5]
Table 1: Comparison of Antidepressant-like Effects of this compound and Paroxetine in CUMS and CRS Mice Models [5]
| Parameter | Model | Treatment Group | Outcome |
| Immobility Time (Forced Swim Test) | CUMS | This compound (2 mg/kg) | ↓ 16% |
| This compound (5 mg/kg) | ↓ 26.2% | ||
| Paroxetine (20 mg/kg) | Significant ↓ | ||
| CRS | This compound (2 mg/kg) | ↓ 14.4% | |
| This compound (5 mg/kg) | ↓ 22.7% | ||
| Paroxetine (20 mg/kg) | Significant ↓ | ||
| Immobility Time (Tail Suspension Test) | CUMS | This compound (2 mg/kg) | ↓ 20.7% |
| This compound (5 mg/kg) | ↓ 28% | ||
| Paroxetine (20 mg/kg) | Significant ↓ | ||
| CRS | This compound (2 mg/kg) | ↓ 17.5% | |
| This compound (5 mg/kg) | ↓ 27.3% | ||
| Paroxetine (20 mg/kg) | Significant ↓ | ||
| Sucrose Preference | CUMS | This compound (2 & 5 mg/kg) | Significantly reversed CUMS-induced decrease |
| Paroxetine (20 mg/kg) | Significantly reversed CUMS-induced decrease | ||
| CRS | This compound (2 mg/kg) | ↑ 31% | |
| This compound (5 mg/kg) | ↑ 51.5% | ||
| Paroxetine (20 mg/kg) | Significant ↑ | ||
| Hippocampal BDNF, pTrkB, pCREB levels | CUMS & CRS | This compound (2 & 5 mg/kg) | Fully reversed stress-induced downregulation |
| Paroxetine (20 mg/kg) | Fully reversed stress-induced downregulation |
Note: While direct statistical comparisons between this compound and paroxetine were not the primary focus of the cited study, the data indicates comparable efficacy in reversing depressive-like behaviors.
Neuroprotection in Optic Neuropathies
This compound has shown significant protective effects in rodent models of optic nerve crush and anterior ischemic optic neuropathy (AION).
Table 2: Neuroprotective Effects of this compound in Optic Neuropathy Models
| Parameter | Model | Treatment Group | Outcome | Reference |
| Retinal Ganglion Cell (RGC) Density | Optic Nerve Crush (Rat) | This compound (15 mg/kg) | Significantly higher FG labeled and Brn3a+ cells vs. PBS | [6] |
| Visual Function (FVEP) | Optic Nerve Crush (Rat) | This compound (15 mg/kg) | Significantly better preserved P1 wave latency vs. PBS | [6] |
| Apoptosis (TUNEL assay) | Optic Nerve Crush (Rat) | This compound (15 mg/kg) | Fewer TUNEL positive cells vs. PBS | [6] |
| Inflammatory Cell Infiltration (ED1+) | Optic Nerve Crush (Rat) | This compound (15 mg/kg) | 33.5 ± 16.3 cells/HPF vs. 72.0 ± 23.3 in PBS group | [9] |
| Optic Disc Edema | rAION (Rat) | This compound | Significant reduction at days 7, 14, and 28 vs. PBS | [3] |
| Visual Function (P1-N2 Amplitude) | rAION (Rat) | This compound | 42.56 ± 10.91 µV vs. 16.3 ± 6.32 µV in PBS group | [3] |
Comparison with Other Flavonoids: Baicalein and Wogonin
While direct in vivo comparative studies are limited, in vitro research on amyloid-beta (Aβ)-induced toxicity provides insights into the distinct and potentially synergistic neuroprotective mechanisms of this compound, baicalein, and wogonin, all found in Scutellaria baicalensis.
Table 3: In Vitro Comparison of Neuroprotective Mechanisms against Aβ-induced Toxicity [7]
| Mechanism | Baicalein | Wogonin | This compound |
| Antioxidant Activity (ROS Scavenging) | Strongest | Moderate | Moderate |
| Anti-apoptotic Activity | Potent | Excellent | Potent |
| Mitochondrial Membrane Potential Restoration | Potent | Moderate | Moderate |
| Inhibition of Ca2+ Accumulation | Moderate | Moderate | Strong |
| iNOS Inhibition | Moderate | Stronger (at 10 µM) | Stronger (at 10 µM) |
| COX-2 Inhibition | Potent (to control levels) | Moderate | Moderate |
| NF-κB/MAPK Pathway Modulation | Suppresses phospho-IκBα | Suppresses phospho-p65 | Effective against both p65 and IκBα |
These findings suggest that while baicalein is a superior antioxidant, this compound exhibits a broader inhibitory effect on the NF-κB pathway and is particularly effective in preventing calcium dysregulation.[7]
Signaling Pathways and Experimental Workflow
Key Signaling Pathways of this compound in Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagram below illustrates the two primary pathways identified in the literature: the BDNF/CREB/TrkB pathway, crucial for neuronal survival and plasticity, and the NF-κB/MAPK pathway, central to the inflammatory response.
Caption: this compound's dual neuroprotective signaling pathways.
Experimental Workflow: Optic Nerve Crush Model
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound in a rat model of optic nerve crush injury.
Caption: Workflow for this compound evaluation in a rat optic nerve crush model.
Detailed Experimental Protocols
Optic Nerve Crush (ONC) Model in Rats
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Rats are anesthetized, and the left optic nerve is exposed intraorbitally.
-
The optic nerve is crushed for a specific duration (e.g., 10 seconds) at a set distance from the optic globe (e.g., 2 mm) using fine forceps.
-
Immediately following the crush injury, a single subcutaneous injection of this compound (15 mg/kg in 0.2 ml PBS) or a vehicle control (PBS) is administered.[6][10]
-
-
Post-operative Care: Animals are monitored daily, and topical antibiotics are applied to the surgical site.
-
Endpoint Analysis (2 weeks post-injury):
-
Retinal Ganglion Cell (RGC) Survival: RGCs are retrograde labeled with FluoroGold applied to the superior colliculus 7 days prior to the crush. Retinal flat mounts are prepared, and surviving RGCs are counted. Immunostaining for RGC-specific markers like Brn3a is also performed.[6][10]
-
Visual Function: Flash Visual Evoked Potentials (FVEPs) are recorded to assess the functional integrity of the visual pathway.[6][10]
-
Inflammation and Gliosis: Immunohistochemistry is used to quantify the infiltration of macrophages/microglia (ED1 staining) at the lesion site and the expression of glial fibrillary acidic protein (GFAP) in the retina.[6][9]
-
Molecular Analysis: Western blotting is performed on retinal tissue to measure the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][9]
-
Chronic Unpredictable Mild Stress (CUMS) Model in Mice
-
Animal Model: Male C57BL/6J mice.[5]
-
Procedure:
-
Mice are subjected to a series of mild, unpredictable stressors for a prolonged period (e.g., 8 weeks). Stressors include cage tilting, damp bedding, restraint, day/night reversal, food and water deprivation, and exposure to a cold environment.[5]
-
During the final 2 weeks of the CUMS protocol, mice receive daily intraperitoneal injections of this compound (e.g., 2 or 5 mg/kg), paroxetine (20 mg/kg), or a vehicle control.[5]
-
-
Behavioral Testing:
-
Anhedonia: The Sucrose Preference Test is used to measure the loss of interest in rewarding stimuli.
-
Behavioral Despair: The Forced Swim Test and Tail Suspension Test are conducted to assess depressive-like behavior, with immobility time as the primary measure.[5]
-
Locomotor Activity: The Open Field Test is used to ensure that the observed effects in other tests are not due to changes in general motor activity.
-
-
Neurobiological Analysis:
-
Following behavioral testing, brain tissue (specifically the hippocampus) is collected.
-
Western blotting is used to quantify the protein levels of BDNF, phosphorylated TrkB (pTrkB), and phosphorylated CREB (pCREB).[5]
-
Conclusion
The available in vivo evidence strongly supports the neuroprotective properties of this compound in a range of neurological conditions. Its efficacy is comparable to that of the established antidepressant paroxetine in stress-induced depression models. While direct in vivo comparisons with other neuroprotective agents like memantine (B1676192) or donepezil (B133215) are lacking, its distinct and potent mechanisms of action, particularly its dual role in promoting neurotrophic factor expression and suppressing neuroinflammation, position it as a promising therapeutic candidate for further investigation and development. Future research should focus on head-to-head comparative studies with current standard-of-care drugs in various models of neurodegeneration to fully elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of this compound on Retinal Ganglion Cells in Experimental Model of Anterior Ischemic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of acute and repeated this compound treatments on Abeta(25-35)-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of this compound in mice models of depression: A behavioral and neurobiological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes retinal ganglion cell survival in a rat optic nerve crush model | PLOS One [journals.plos.org]
- 7. Neuroprotective Effects of Baicalein, Wogonin, and this compound on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound promotes retinal ganglion cell survival in a rat optic nerve crush model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound promotes retinal ganglion cell survival in a rat optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A Research: A Comparative Guide to Reproducibility and Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
Oroxylin A, a flavonoid predominantly isolated from the roots of Scutellaria baicalensis, has garnered significant attention within the scientific community for its diverse pharmacological activities. Numerous preclinical studies have highlighted its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This guide provides a comparative analysis of key research findings on this compound, focusing on the reproducibility and cross-validation of its biological effects. By presenting quantitative data from multiple studies in a standardized format and offering detailed experimental protocols, this guide aims to serve as a valuable resource for researchers seeking to build upon existing work and for professionals in drug development evaluating the therapeutic potential of this compound.
Anti-Cancer Activity: A Quantitative Comparison
The anti-proliferative effect of this compound has been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, often varies between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. This section provides a comparative summary of reported IC50 values to offer a clearer picture of its efficacy and the reproducibility of these findings.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 38.7 | [1] |
| ~40 | [2] | ||
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed dose- and time-dependent decrease in cytoactivity with 20µM treatment. | [3] |
| Glycolysis inhibition observed at concentrations up to 200µM. | [4] | ||
| MCF-7 | Breast Cancer | Glycolysis inhibition observed at concentrations up to 200µM. | [4] |
| RAW 264.7 | Macrophage | No significant cytotoxicity up to 50µM. | [5][6] |
In Vivo Anti-Tumor Efficacy
To assess the translational potential of in vitro findings, the anti-tumor activity of this compound has been tested in animal models. The following table summarizes the reported tumor growth inhibition in a human colon cancer xenograft model.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |
| Nude mice | HCT116 | 150 mg/kg this compound (p.o.) | 36.3 ± 2.33 | [1] |
| Nude mice | HCT116 | 300 mg/kg this compound (p.o.) | 47.0 ± 5.35 | [1] |
Key Signaling Pathways Modulated by this compound
Research has consistently identified several key signaling pathways that are modulated by this compound, providing a mechanistic basis for its observed biological effects. These include the NF-κB, PI3K/Akt, and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been reported to suppress this pathway, contributing to its anti-cancer effects.
Caption: this compound suppresses the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes, which underlies its anti-inflammatory and neuroprotective effects.
Caption: this compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.
Experimental Protocols
To facilitate the replication and cross-validation of the findings presented, this section provides detailed methodologies for key experiments commonly used in this compound research.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for NF-κB and PI3K/Akt Pathways
This protocol describes the detection of key protein expression and phosphorylation status in the NF-κB and PI3K/Akt signaling pathways following this compound treatment.
Materials:
-
Cancer or immune cells (e.g., HCT116, RAW 264.7)
-
This compound
-
LPS (for NF-κB activation in immune cells)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
For NF-κB activation, stimulate the cells with an appropriate agonist (e.g., LPS for RAW 264.7 cells) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for establishing a subcutaneous tumor xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., corn oil, PBS with a solubilizing agent)
-
Calipers
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 1-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to the desired dosing schedule and duration.
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
The research on this compound consistently points towards its significant potential in oncology and inflammatory diseases. While the findings across different studies are generally in agreement regarding its mechanisms of action, the quantitative measures of its efficacy can vary. This guide highlights the importance of standardized protocols and the need for further cross-validation studies to firmly establish the therapeutic window and optimal application of this compound. Researchers are encouraged to utilize the provided data and protocols to design robust experiments that will contribute to a more comprehensive understanding of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Nrf2 and apoptotic signaling pathways in this compound-mediated responses in HCT-116 colorectal adenocarcinoma cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of this compound on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A: A Natural Flavonoid's Potential in Oncology Compared to Standard Chemotherapy
For Immediate Release: December 20, 2025
A comprehensive analysis of the naturally occurring flavonoid, Oroxylin A, reveals promising anticancer activity, positioning it as a potential complementary or alternative agent to conventional chemotherapy. This guide provides a detailed comparison of this compound's efficacy against standard cytotoxic drugs across various cancer types, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
This compound, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant anticancer properties in numerous preclinical studies. Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis. This guide synthesizes available data to offer a comparative perspective on its performance against established chemotherapy agents.
Quantitative Analysis of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapy drugs in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cytotoxicity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | ~150-200 µM (estimated from graphical data) | [1] |
| Doxorubicin | MDA-MB-231 | 6.602 µM | [2] |
| Doxorubicin | MCF-7 | 8.306 µM | [2] |
Table 2: In Vitro Cytotoxicity in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound + 5-FU | HT-29 | Synergistic Effect | [3] |
| 5-Fluorouracil | HCT116 | 23.41 µM | [4] |
| 5-Fluorouracil | HCT116 | 10 µg/mL (~77 µM) | [5] |
Table 3: In Vitro Cytotoxicity in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HepG2 | Data not available in direct µM | [6] |
| Sorafenib | HepG2 | 5.93-8.51 µM | [7] |
| Sorafenib | HepG2 | 2.21 µM | [8] |
Table 4: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Effect | Citation |
| Hepatocellular Carcinoma (HepG2 xenograft) | This compound | Significant tumor growth inhibition | [6] |
| Hepatocellular Carcinoma (H22 xenograft) | This compound + 5-FU | Higher tumor inhibition rate than monotherapy | |
| Colon Cancer (HT-29 xenograft) | This compound + 5-FU | Significantly reduced tumor growth compared to monotherapy | [3] |
| Oral Squamous Cell Carcinoma | This compound | Suppressed in vivo metastasis | [9] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several critical signaling pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway , a key regulator of inflammation and cell survival.[10][11][12][13][14] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.
Another significant mechanism involves the induction of apoptosis through the mitochondrial pathway. This compound has been shown to promote the translocation of p53 to the mitochondria, leading to the release of pro-apoptotic factors.[15]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or standard chemotherapy drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or chemotherapy for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[16][17][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP) overnight at 4°C.[19][20][21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synergistic Potential and Future Directions
A significant finding from multiple studies is the synergistic effect of this compound with standard chemotherapy drugs. For instance, in combination with 5-Fluorouracil, this compound enhances the inhibition of colon and hepatocellular carcinoma cell growth.[3] Similarly, it has been shown to reverse cisplatin (B142131) resistance in non-small cell lung cancer cells under hypoxic conditions.[23][24][25]
These findings suggest that this compound could be a valuable adjuvant in chemotherapy, potentially allowing for lower, less toxic doses of conventional drugs while achieving a greater therapeutic effect. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical potential of this compound in cancer therapy. Its favorable safety profile, as suggested by preclinical studies, makes it an attractive candidate for further investigation.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. This compound improves the sensitivity of HT-29 human colon cancer cells to 5-FU through modulation of the COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 5. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Exposure to this compound Inhibits Metastasis by Suppressing CCL2 in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Suppresses the Cell Proliferation, Migration, and EMT via NF-κB Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Suppresses the Cell Proliferation, Migration, and EMT via NF- κ B Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma | Haematologica [haematologica.org]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound reverses hypoxia-induced cisplatin resistance through inhibiting HIF-1α mediated XPC transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Comparative Analysis of Oroxylin A and Other Neurotrophic Factor Enhancers
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can bolster the brain's innate capacity for repair and resilience has led to a growing interest in neurotrophic factor enhancers. These molecules, by promoting the expression and signaling of neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), hold immense promise for the treatment of neurodegenerative diseases and cognitive decline. This guide provides a comparative overview of Oroxylin A, a flavonoid of interest, alongside other prominent natural and synthetic neurotrophic factor enhancers, supported by experimental data and detailed methodologies.
Introduction to Neurotrophic Factor Enhancement
Neurotrophic factors are a family of proteins crucial for the survival, development, and function of neurons. BDNF and NGF, in particular, are pivotal in processes of neurogenesis, synaptic plasticity, and memory formation.[1] A decline in their levels is associated with various neurological and psychiatric conditions.[1][2] Consequently, compounds that can enhance the activity of these factors are of significant therapeutic interest.[3] this compound, a flavonoid derived from plants such as Scutellaria baicalensis, has emerged as a noteworthy candidate due to its demonstrated neurotrophic properties.[4][5]
Comparative Overview of Neurotrophic Factor Enhancers
This guide compares this compound with a selection of other well-researched natural and synthetic neurotrophic factor enhancers: 7,8-Dihydroxyflavone (B1666355) (7,8-DHF), Lion's Mane Mushroom (Hericium erinaceus), Bacopa Monnieri, Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), and the synthetic nootropic, Noopept.
Mechanism of Action: Signaling Pathways
The neurotrophic effects of these compounds are mediated through the activation of specific intracellular signaling cascades. This compound has been shown to increase BDNF production through the activation of the MAPK/CREB and PI3K/Akt-GSK-3β pathways, as well as through stimulation of the Adenosine A2A receptor.[6][7] Many other enhancers, such as 7,8-DHF, directly act as agonists for the BDNF receptor, Tropomyosin receptor kinase B (TrkB).[8][9]
Below are diagrams illustrating the key signaling pathways involved.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and other enhancers on neurotrophic factor levels and related biological outcomes. It is important to note that the data is collated from different studies with varying experimental models and conditions.
Table 1: In Vitro Effects on Neurotrophic Factor Expression
| Compound | Model System | Concentration | Effect | Reference |
| This compound | Rat Primary Cortical Neurons | 20 µM | 6.24 ± 0.44 fold increase in BDNF mRNA | [6] |
| Lion's Mane (Erinacine A) | Mouse Astroglial Cells | 1.0 mM | 250.1 ± 36.2 pg/ml NGF secretion | [10] |
| Lion's Mane (Erinacine C) | Mouse Astroglial Cells | 1.0 mM | 299.1 ± 59.6 pg/ml NGF secretion | [10] |
| Lion's Mane (Hericenone H) | Mouse Astroglial Cells | 33 µg/ml | 45.1 ± 1.1 pg/ml NGF secretion | [10] |
| Resveratrol | Primary Neuron-Glia Cultures | 100 µM | Increased BDNF and GDNF release (peaked at 24h) | [11][12] |
| 7,8-DHF | Primary Cortical Neurons | 500 nM | Increased p-TrkB (Tyr 515, 706, 816, 817) | [13] |
Table 2: In Vivo Effects on Neurotrophic Factor Levels and Behavior
| Compound | Animal Model | Dosage | Duration | Outcome | Reference |
| This compound | Mice (CUMS model) | 2 & 5 mg/kg | - | 16% & 26.2% decrease in FST immobility | [14] |
| This compound | Mice (CUMS model) | 2 & 5 mg/kg | - | 20.7% & 28% decrease in TST immobility | [14] |
| Noopept | Rat | 0.5 mg/kg | Single dose & 28 days | Increased NGF and BDNF mRNA in hippocampus | [3][15] |
| Resveratrol | Rat | 10 mg/kg p.o. | 2 weeks | Serum BDNF: 1.52 ± 0.23 ng/mL (vs 1.24 ± 0.13 ng/mL control) | [16][17] |
| Resveratrol | Rat | 10 mg/kg p.o. | 4 weeks | Serum BDNF: 1.64 ± 0.31 ng/mL (vs 1.32 ± 0.26 ng/mL control) | [16][17] |
| Bacopa Monnieri | Healthy Elderly Humans | 300 mg/day (90mg bacosides) | 12 weeks | Significant increase in serum BDNF | [18] |
| 7,8-DHF | Rat (TBI model) | 20 mg/kg | 4 days | Significantly increased BDNF protein levels | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of neurotrophic factor enhancers.
Neurite Outgrowth Assay (PC12 Cells)
This assay is a common in vitro method to assess the potential of a compound to induce neuronal differentiation.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with horse and fetal bovine serum. For differentiation, cells are plated at a low density on a surface coated with a substrate like Poly-L-Lysine or collagen.[2][20][21]
-
Induction: The standard culture medium is replaced with a low-serum differentiation medium containing the test compound at various concentrations. A positive control, typically NGF (50-100 ng/ml), is used.[2][20]
-
Incubation: Cells are incubated for a period ranging from 24 hours to several days to allow for neurite extension.[20][21]
-
Analysis: Cells are fixed and immunostained for neuronal markers like βIII-tubulin. The percentage of cells bearing neurites (defined as a process longer than the diameter of the cell body) is quantified using microscopy and image analysis software.[2][20]
BDNF Quantification via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels in biological samples.
-
Sample Preparation: Tissues (e.g., hippocampus) are homogenized in a lysis buffer containing protease and phosphatase inhibitors. Cell culture supernatants or cell lysates can also be used. Samples are centrifuged to remove debris.[22][23]
-
Assay Procedure: A 96-well plate is pre-coated with a capture antibody specific for BDNF. Standards of known BDNF concentration and the prepared samples are added to the wells and incubated.[22][24]
-
Detection: After washing, a detection antibody, also specific for BDNF but conjugated to an enzyme (like horseradish peroxidase - HRP), is added. This is followed by another wash and the addition of a substrate that the enzyme converts into a colored product.[22][24]
-
Measurement: A stop solution is added to halt the reaction, and the absorbance of each well is read using a microplate reader at 450 nm. The concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve.[22][24]
Western Blot for BDNF and pCREB
Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a sample.
-
Protein Extraction and Quantification: Similar to ELISA, protein is extracted from tissues or cells using a lysis buffer. The total protein concentration is determined using an assay like the Bradford assay.[25][26]
-
Electrophoresis: A specific amount of protein from each sample is loaded onto an SDS-PAGE gel, which separates the proteins based on their molecular weight.[25][26]
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[25][26]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-pCREB). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.[25][27]
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. This light is captured on film or by a digital imager, revealing bands corresponding to the target proteins. The intensity of the bands is quantified using densitometry software.[28]
Passive Avoidance Test
This behavioral test assesses learning and memory in rodents based on fear conditioning.
-
Apparatus: The device consists of two compartments: one brightly lit and one dark. The floor of the dark compartment can deliver a mild electric foot shock.[4][14]
-
Training (Acquisition): A rodent is placed in the light compartment. Due to its natural aversion to bright spaces, it will typically enter the dark compartment. Upon entry, a brief, mild foot shock is delivered.[4][29]
-
Testing (Retention): After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment is measured. Animals with intact memory will show a longer latency to enter the dark compartment, "passively avoiding" the aversive stimulus.[4][30]
Forced Swim Test (FST)
The FST is a behavioral test used to screen for antidepressant effects in rodents.
-
Apparatus: A transparent cylindrical container filled with water (25°C) to a depth where the animal cannot touch the bottom or escape.[6][31]
-
Procedure: A mouse or rat is placed in the water for a 6-minute session. After initial escape-oriented behaviors, the animal will adopt an immobile posture, making only the movements necessary to stay afloat.[32][33]
-
Analysis: The duration of immobility during the final 4 minutes of the test is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.[32][34]
Conclusion
This compound demonstrates significant potential as a neurotrophic factor enhancer, acting through multiple signaling pathways to increase BDNF expression. When compared to other natural and synthetic compounds, it shows promising efficacy in both in vitro and in vivo models. However, the landscape of neurotrophic enhancers is diverse, with compounds like 7,8-DHF showing potent direct TrkB agonism, and traditional herbs like Lion's Mane and Bacopa Monnieri demonstrating efficacy through their unique bioactive components.
The choice of a lead compound for drug development will depend on a variety of factors including potency, bioavailability, safety profile, and the specific pathological mechanisms being targeted. The data and protocols presented in this guide offer a foundational resource for researchers to objectively compare these promising molecules and to design further experiments to elucidate their full therapeutic potential. Continued research, particularly head-to-head comparative studies under standardized conditions, is essential to definitively rank the efficacy of these neurotrophic factor enhancers.
References
- 1. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. Passive avoidance test [panlab.com]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. Passive avoidance (step-down test) [protocols.io]
- 8. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 9. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Resveratrol Produces Neurotrophic Effects on Cultured Dopaminergic Neurons through Prompting Astroglial BDNF and GDNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 15. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resveratrol Increases Serum BDNF Concentrations and Reduces Vascular Smooth Muscle Cells Contractility via a NOS-3-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol Increases Serum BDNF Concentrations and Reduces Vascular Smooth Muscle Cells Contractility via a NOS-3-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nutritionaloutlook.com [nutritionaloutlook.com]
- 19. Item - Post-injury 7,8-dihydroxyflavone treatment increased brain BDNF levels and promoted CREB activation. - Public Library of Science - Figshare [plos.figshare.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cloud-clone.com [cloud-clone.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. 2.10. BDNF, TrkB, CREB, and pCREB Expression Measurement [bio-protocol.org]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Passive avoidance test [bio-protocol.org]
- 30. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 31. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 32. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 34. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Oroxylin A: Bridging the Gap Between Bench and Bedside in Cancer Therapy
A Comparative Guide to the In Vitro and In Vivo Bioactivity of a Promising Flavonoid
For researchers and drug development professionals navigating the complex landscape of oncology, the journey of a potential therapeutic from laboratory discovery to clinical application is fraught with challenges. A critical step in this process is establishing a clear correlation between a compound's activity in controlled in vitro environments and its efficacy in living organisms. This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of Oroxylin A, a promising natural flavonoid, benchmarked against other known anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this guide aims to offer a clear perspective on the therapeutic potential of this compound.
This compound, a flavonoid originally extracted from the root of Scutellaria baicalensis, has demonstrated a wide range of pharmacological effects, with its anticancer properties being of particular interest to the scientific community.[1] Its bioactivity stems from its ability to modulate multiple cellular pathways involved in cancer progression, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis.[1] This guide delves into the experimental evidence that supports these claims, offering a side-by-side comparison with other flavonoids from the same plant source, a conventional chemotherapeutic agent, and other well-known phytochemicals.
Comparative Analysis of Anticancer Activity: this compound and Alternatives
The anticancer efficacy of this compound has been evaluated across a variety of cancer cell lines and in preclinical animal models. To provide a clear, quantitative comparison, the following tables summarize key performance indicators such as the half-maximal inhibitory concentration (IC50) in vitro and tumor growth inhibition in vivo. For context, this compound is compared with its fellow flavonoids from Scutellaria baicalensis—baicalein and wogonin—as well as the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) and the widely studied phytochemicals, curcumin (B1669340) and resveratrol.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Alternatives Against Various Cancer Cell Lines
| Compound | Colon Cancer (HT-29) | Breast Cancer (MCF-7) | Hepatocellular Carcinoma (HepG2) | Non-Small Cell Lung Cancer (A549) |
| This compound | ~50[1] | ~150[2] | ~75[3] | Data Not Available |
| Baicalein | Data Not Available | Data Not Available | 59.4[4] | Data Not Available |
| Wogonin | Data Not Available | Data Not Available | >100[4] | Data Not Available |
| 5-Fluorouracil | ~5-10[5] | Data Not Available | Data Not Available | Data Not Available |
| Curcumin | ~20-30 | ~15-25 | ~20-40 | ~15-30 |
| Resveratrol | 43.8[6] | ~20-50 | ~50-100 | ~50-100 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented is a representative range compiled from various sources.
Table 2: Comparative In Vivo Antitumor Efficacy of this compound and Alternatives in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | Colon Cancer (HCT-116) | 100 mg/kg, i.p. | 50.80% | |
| This compound + 5-FU | Colon Cancer (HT-29) | 5-FU (10 mg/kg) + this compound (20 mg/kg), i.p. | Significantly greater than either agent alone | [1] |
| 5-Fluorouracil | Colon Cancer (HCT116) | Not specified | Not specified | [7] |
| Curcumin | Breast Cancer | Not specified | Significant inhibition | [8] |
| Resveratrol | Various models | Not specified | Significant inhibition | [9] |
Note: In vivo efficacy is highly dependent on the tumor model, drug formulation, and administration route.
Mechanisms of Action: A Look at the Signaling Pathways
The anticancer effects of this compound are underpinned by its interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death. Two of the most well-documented pathways influenced by this compound are the p53 tumor suppressor pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade.
The p53-Mediated Apoptotic Pathway
The p53 protein is a critical tumor suppressor that, when activated, can induce cell cycle arrest or apoptosis. This compound has been shown to stabilize p53 by downregulating its negative regulator, MDM2.[3][10] This leads to the accumulation of p53, which in turn triggers the mitochondrial apoptotic pathway.[2] The following diagram illustrates this proposed mechanism.
Inhibition of HIF-1α and Tumor Metabolism
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival. This compound has been demonstrated to destabilize HIF-1α, thereby reprogramming cancer cell metabolism and inhibiting tumor growth.[11][12] This mechanism is particularly relevant in the context of colorectal cancer.[12]
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Tumor Xenograft Model
This protocol outlines the establishment and monitoring of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.
-
Cell Preparation: Harvest cancer cells (e.g., HCT-116) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[14]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).[6][15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length × width²) / 2.[16]
-
Compound Administration: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or the vehicle control intraperitoneally (i.p.) according to the desired dosing schedule.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumor growth inhibition rate is calculated as: [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100%.[1]
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for assessing the in vitro and in vivo bioactivity of a test compound like this compound.
Conclusion and Future Directions
The data presented in this guide strongly supports the correlation between the in vitro and in vivo anticancer activities of this compound. Its ability to induce apoptosis and inhibit key survival pathways in cancer cell lines translates to tangible tumor growth inhibition in preclinical models. The comparative analysis suggests that while this compound may not be as potent as conventional chemotherapeutics like 5-FU on a molar basis, its distinct mechanisms of action and potential for synergistic effects, as seen in combination with 5-FU, make it a compelling candidate for further investigation.
Future research should focus on several key areas to advance the clinical translation of this compound. Firstly, more direct, head-to-head comparative studies with other flavonoids and standard-of-care drugs under standardized conditions are needed to definitively establish its relative efficacy. Secondly, optimizing its pharmacokinetic properties, such as its low bioavailability, through novel drug delivery systems or structural modifications could significantly enhance its in vivo performance. Finally, further elucidation of its complex interactions with various signaling pathways will be crucial for identifying predictive biomarkers for patient stratification and for designing rational combination therapies. This compound stands as a testament to the rich therapeutic potential of natural products, and with continued rigorous investigation, it may one day bridge the gap from a promising molecule to a valuable tool in the fight against cancer.
References
- 1. This compound improves the sensitivity of HT-29 human colon cancer cells to 5-FU through modulation of the COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of p53 in this compound-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. From Nature to Nanomedicine: Enhancing the Antitumor Efficacy of Rhein, Curcumin, and Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel CDK9 inhibitor this compound promotes wild-type P53 stability and prevents hepatocellular carcinoma progression by disrupting both MDM2 and SIRT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses the development and growth of colorectal cancer through reprogram of HIF1α-modulated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Oroxylin A's antioxidant capacity against known antioxidants
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Oroxylin A's Antioxidant Potential Against Established Antioxidants.
This compound, a flavonoid predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1] Central to many of these therapeutic effects is its presumed antioxidant capacity. This guide provides a comprehensive comparison of this compound's antioxidant activity against well-established antioxidants such as Trolox (a water-soluble analog of Vitamin E), Quercetin, Vitamin C, and Vitamin E. The data presented is compiled from various scientific studies, offering a quantitative benchmark for researchers.
Quantitative Comparison of Antioxidant Activity
To objectively assess the antioxidant potential of this compound, we have summarized its performance in several widely accepted in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are presented in terms of IC50 values (the concentration required to scavenge 50% of the radicals) for DPPH and ABTS assays, and as µmol of Trolox Equivalents (TE) per gram or µmol for the ORAC assay. A lower IC50 value indicates higher antioxidant activity.
It is important to note that direct quantitative data for pure this compound across all major antioxidant assays is limited in the current body of scientific literature. One study indicated that the radical inhibitory activity of this compound in a DPPH assay was "very insignificant" at concentrations of 20 and 80 µg/mL when compared to a control and the related flavonoid, baicalein (B1667712).[2] However, a commercial extract of Oroxylum indicum (Sabroxy®), standardized to contain 10% this compound, 15% baicalein, and 6% chrysin, has demonstrated notable antioxidant activity.[3] The table below includes data for this standardized extract to provide a relevant benchmark. For a more complete picture, data for baicalein and chrysin, structurally similar flavonoids also present in the extract, are included where available.
| Antioxidant | DPPH IC50 | ABTS IC50 | ORAC Value |
| This compound | "Very insignificant activity"[2] | Data not available | Data not available |
| Oroxylum indicum Extract (10% this compound, 15% Baicalein, 6% Chrysin) | 32.94 µg/mL (ethyl acetate (B1210297) fraction)[2] | Data not available | 8.42 ± 0.24 µM TE/mg[3] |
| Baicalein | 7.48 µg/mL[4] | Data not available | Data not available |
| Chrysin | >100 µM | 99.13% scavenging at 393.33 µM[5] | Data not available |
| Trolox | 3.77 µg/mL[6] | 2.93 µg/mL[6] | Standard |
| Quercetin | 4.36 µM[7] | 1.89 µg/mL[8] | 4.38 - 10.7 µmol TE/µmol[9] |
| Vitamin C (Ascorbic Acid) | 44.57 µg/mL[10] | Data not available | 0.4 - 1.2 µmol TE/µmol |
| Vitamin E (α-tocopherol) | Data not available | Data not available | 1.29 µmol TE/g[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[12]
Procedure:
-
Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[13]
-
Sample and Standard Preparation: The test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared in a series of concentrations.
-
Reaction: A small volume of the sample or standard solution is mixed with a larger volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[12]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12]
-
Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[4]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[14]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample and Standard Preparation: The test compound and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small aliquot of the sample or standard is added to the ABTS•+ working solution.[15]
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[16]
-
Measurement: The absorbance is measured at 734 nm.[4]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[17]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard (Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Setup: In a 96-well microplate, the fluorescent probe, the antioxidant sample or Trolox standard, and the buffer are mixed. The plate is pre-incubated at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures involved in antioxidant research, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pub.h-brs.de [pub.h-brs.de]
- 6. Intracellular ROS Scavenging and Anti-Inflammatory Activities of Oroxylum indicum Kurz (L.) Extract in LPS plus IFN-γ-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-QTOF-MS Analysis and Activity Profiles of Popular Antioxidant Dietary Supplements in Terms of Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 12. Characterizing relationship between chemicals and in vitro bioactivities of teas made by six typical processing methods using a single Camellia sinensis cultivar, Meizhan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Overview of this compound: A Promising Flavonoid Compound [ouci.dntb.gov.ua]
- 16. scispace.com [scispace.com]
- 17. OxiSelect ORAC Assay on SpectraMax fluorescence microplate readers [moleculardevices.com]
Synergistic Interactions of Oroxylin A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Oroxylin A with various compounds, supported by experimental data. This compound, a flavonoid primarily isolated from the root of Scutellaria baicalensis, has demonstrated significant potential in enhancing the efficacy of conventional cancer therapies and exerting neuroprotective effects.
This guide summarizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for the cited studies are also provided to support further research and validation.
Anticancer Synergism: this compound in Combination Therapies
This compound has been shown to synergistically enhance the anticancer effects of several chemotherapeutic agents, including 5-fluorouracil (B62378) (5-FU) and cisplatin (B142131). These combinations have demonstrated increased cytotoxicity in cancer cells, modulation of key signaling pathways, and enhanced antitumor activity in animal models.
This compound and 5-Fluorouracil (5-FU)
The combination of this compound and 5-FU has shown significant synergistic effects in hepatocellular carcinoma and colon cancer models.
Quantitative Analysis of Synergism in HepG2 Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| This compound | 48.58 | - | - |
| 5-FU | 9.27 | - | - |
| This compound + 5-FU (Ratio) | - | < 1 | Synergism[1] |
| IC50 values represent the concentration required to inhibit 50% of cell growth. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
In Vivo Antitumor Efficacy in H22 Tumor-Bearing Mice
| Treatment Group | Tumor Inhibition Rate (%) |
| Control | 0 |
| This compound (100 mg/kg) | 28.4 |
| 5-FU (10 mg/kg) | 45.2 |
| This compound + 5-FU | 68.7 |
| The combination of this compound and 5-FU resulted in a significantly higher tumor inhibition rate compared to either agent alone, demonstrating in vivo synergism. |
This compound and Cisplatin
In non-small cell lung cancer (NSCLC), this compound has been found to reverse hypoxia-induced resistance to cisplatin, a common challenge in chemotherapy.
Quantitative Analysis of Synergism in A549 Cells under Hypoxia
| Treatment | Cell Viability (%) |
| Control (Hypoxia) | 100 |
| Cisplatin (10 µM) | ~80 |
| This compound (50 µM) | ~90 |
| This compound (50 µM) + Cisplatin (10 µM) | ~40 |
| Under hypoxic conditions, the combination of this compound and cisplatin significantly reduced the viability of A549 cells compared to individual treatments, indicating a synergistic effect in overcoming chemoresistance. |
Neuroprotective Synergism
This compound, in combination with other flavonoids from Scutellaria baicalensis such as baicalein (B1667712) and wogonin, has demonstrated synergistic neuroprotective effects against amyloid-beta (Aβ)-induced toxicity, a key factor in Alzheimer's disease. The combination of these flavonoids was more effective in reducing reactive oxygen species (ROS) generation and inhibiting inflammatory pathways than the individual compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Synergism Analysis (MTT Assay and Combination Index)
Objective: To determine the cytotoxic effects of this compound, a partner compound, and their combination on cancer cells, and to quantify the nature of their interaction.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2 or A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the partner compound (e.g., 5-FU or cisplatin), and their combination at a constant ratio for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and the IC50 values for each treatment. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergism.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound and its combination partners on the expression of proteins involved in apoptosis, such as Bcl-2 and Bax.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Tumor Model
Objective: To evaluate the synergistic antitumor effect of this compound and a partner compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., H22 or A549, 1 x 10⁶ cells) into the right flank of the mice.
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) and the partner compound (e.g., by intraperitoneal injection) according to the specified dosage and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using a caliper.
-
Endpoint: At the end of the experiment, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor inhibition rate for each treatment group and perform statistical analysis.
Signaling Pathways and Mechanisms of Synergism
The synergistic effects of this compound with other compounds are often attributed to its ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
This compound and 5-FU in Hepatocellular Carcinoma
This compound enhances the apoptotic effect of 5-FU in HepG2 cells by upregulating the expression of p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shifts the balance towards apoptosis. Furthermore, this compound downregulates the expression of thymidylate synthase (TS) and dihydropyrimidine (B8664642) dehydrogenase (DPD), enzymes involved in 5-FU metabolism and resistance.[1]
Caption: this compound and 5-FU Synergistic Apoptotic Pathway.
This compound and Cisplatin in Non-Small Cell Lung Cancer
Under hypoxic conditions, cancer cells often become resistant to cisplatin. This compound reverses this resistance by inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α promotes the expression of XPC, a DNA repair protein that counteracts the DNA damage caused by cisplatin. By inhibiting HIF-1α, this compound reduces XPC levels, thereby sensitizing hypoxic cancer cells to cisplatin-induced apoptosis.
Caption: this compound Reverses Cisplatin Resistance via HIF-1α.
Experimental Workflow Diagrams
Visual representations of the experimental procedures provide a clear overview of the steps involved.
Caption: Workflow for In Vitro Cell Viability and Synergy Analysis.
Caption: Workflow for In Vivo Antitumor Efficacy Study.
This guide provides a comparative overview of the synergistic effects of this compound with other compounds, supported by quantitative data and detailed experimental protocols. The presented information aims to facilitate further research and the development of novel combination therapies.
References
Oroxylin A: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Immediate Release
Oroxylin A, a flavonoid predominantly extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anti-cancer agent. This guide provides a comparative overview of this compound's efficacy in various cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic promise.
Comparative Efficacy of this compound
The cytotoxic effect of this compound varies across different cancer cell lines, largely influenced by their genetic background, such as their p53 status. Generally, cancer cells with wild-type p53 (wtp53) exhibit higher sensitivity to this compound compared to those with mutant or null p53.[1][2][3]
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | p53 Status | IC50 (µM) | Incubation Time (h) | Reference |
| Hepatocellular Carcinoma | HepG2 | Wild-Type | ~75 | 36 | [1] |
| Cervical Cancer | HeLa | Wild-Type | ~60 | 36 | [1] |
| Breast Cancer | MDA-MB-435 | Mutant | ~110 | 36 | [1] |
| Ovarian Cancer | SK-OV-3 | Mutant | ~125 | 36 | [1] |
| Colorectal Cancer | SW1116 | Mutant | >150 | 36 | [1] |
| Leukemia | K-562 | Null | ~120 | 36 | [1] |
| Leukemia | HL-60 | Null | >150 | 36 | [1] |
| Lung Cancer | H1299 | Null | >150 | 36 | [1] |
| Endometrial Cancer | Ishikawa | Not Specified | 14.39 | 48 | [4] |
| Endometrial Cancer | RL95-2 | Not Specified | 51.02 | 48 | [4] |
| Endometrial Cancer | HEC-1 A | Not Specified | 179 | 48 | [4] |
| Endometrial Cancer | HEC-1B | Not Specified | 303.1 | 48 | [4] |
| Normal Kidney Cells | HEK293 | Not Specified | 255.8 | 48 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cells. The extent of apoptosis is often dose-dependent.
Table 2: Comparative Analysis of this compound-Induced Apoptosis
| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptotic Cells (%) | Method | Reference |
| HCT-116 | Colorectal Cancer | 100 | Not specified, significant increase | Annexin V/PI | [5] |
| SW480 | Colorectal Cancer | 100 | No significant increase | Annexin V/PI | [5] |
| HepG2 | Hepatocellular Carcinoma | 100 | 30.05 ± 6.41 | Not Specified | [2] |
| Ishikawa | Endometrial Cancer | 5 | 6.99 | Annexin V/PI | [6] |
| Ishikawa | Endometrial Cancer | 10 | 17.8 | Annexin V/PI | [6] |
| Ishikawa | Endometrial Cancer | 20 | 38.8 | Annexin V/PI | [6] |
Cell Cycle Arrest
A common mechanism of action for this compound is the induction of cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferation.
Table 3: Comparative Analysis of this compound-Induced G2/M Cell Cycle Arrest
| Cell Line | Cancer Type | This compound Conc. (µM) | Cells in G2/M Phase (%) | Reference |
| BGC-823 | Gastric Carcinoma | Growth suppressive conc. | Significant irreversible arrest | [7][8] |
| HepG2 | Hepatocellular Carcinoma | Apoptosis-inducing conc. | Dramatic increase | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The specific pathways affected can differ between cancer types.
p53-Mediated Apoptosis
In cancer cells with wild-type p53, such as HCT-116 colon cancer cells, this compound can induce the translocation of p53 to the mitochondria. This triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and activation of caspases.[5] this compound has also been shown to stabilize p53 by downregulating its negative regulator, MDM2.[3] This leads to an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins like Bcl-2.[10]
Caption: this compound-induced p53-mediated apoptosis.
Inhibition of NF-κB Signaling
In breast and colon cancer cells, this compound has been shown to inhibit the NF-κB signaling pathway.[11][12] It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB and inhibiting the phosphorylation of IκBα and IKKα/β.[11] This leads to a downregulation of inflammatory gene expression, which is often linked to tumor progression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
SIRT3-Mediated Inhibition of Glycolysis in Breast Cancer
In breast cancer cells, this compound inhibits glycolysis by upregulating Sirtuin 3 (SIRT3).[13] Increased SIRT3 levels lead to the destabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of glycolytic gene expression.[14] This provides a novel mechanism for the anti-cancer activity of this compound, specifically by targeting cancer cell metabolism.
Caption: SIRT3-mediated inhibition of glycolysis by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 36, or 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS (Phosphate-Buffered Saline)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, wash with cold PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate in the dark for 15 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of p53 in this compound-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the development and growth of colorectal cancer through reprogram of HIF1α-modulated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound may promote cell apoptosis and inhibit epithelial-mesenchymal transition in endometrial cancer, associated with the ERβ/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric ca… [ouci.dntb.gov.ua]
- 9. This compound induced apoptosis of human hepatocellular carcinoma cell line HepG2 was involved in its antitumor activity (Journal Article) | OSTI.GOV [osti.gov]
- 10. The role of Nrf2 and apoptotic signaling pathways in this compound-mediated responses in HCT-116 colorectal adenocarcinoma cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Suppresses the Cell Proliferation, Migration, and EMT via NF- κ B Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oroxylin A: A Guide for Laboratory Professionals
For Immediate Reference: Oroxylin A should be treated as a non-listed, hazardous chemical waste. Segregate from other waste streams and dispose of through your institution's certified hazardous waste management program. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory during handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a naturally occurring flavonoid compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of this compound
While this compound is a subject of extensive research for its therapeutic potential, it is also classified as a hazardous substance. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be handled with appropriate precautions and disposed of as chemical waste.
Currently, this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). However, without a definitive acute oral LD50 value for rats, a precautionary approach of treating it as a hazardous waste is required.
Quantitative Data Summary
For safe handling and storage, the following properties of this compound are pertinent:
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₂O₅ | [3][4] |
| Molar Mass | 284.26 g/mol | [3][4] |
| Appearance | Yellow needle-shaped crystals | [5] |
| Solubility | Soluble in methanol, ethanol, DMSO | [5][6] |
| Storage Temperature | Powder: -20°C | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for non-listed chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A properly fitted lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other solid materials contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with this compound (e.g., high-density polyethylene (B3416737) - HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container (accumulation start date)
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The name and contact information of the generating laboratory or researcher
-
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
5. Scheduling a Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for your this compound waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Emergency Procedures for Spills
In the event of an this compound spill, follow these immediate actions:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
For liquid spills: Use a chemical spill kit with appropriate absorbent pads or granules to contain the liquid.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
-
Report the Spill: Notify your laboratory supervisor and your institution's EHS department about the spill and the cleanup procedure followed.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and hazardous waste management procedures, and refer to the Safety Data Sheet (SDS) for this compound for complete safety information.
References
- 1. Sub-Acute Oral Toxicity Study of Ethanol Extract of Oroxylum Indicum Leafin C57BL/6 Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Oroxylin A
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the flavonoid Oroxylin A, including detailed operational and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound, a flavonoid compound extracted from Scutellaria radix, is recognized for its diverse biological activities.[1][2] While research suggests it has no significant pharmacological toxicity in certain contexts, it is crucial to handle it with care as it is classified as hazardous.[3] According to safety data sheets, this compound can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[4][5]
Hazard Classifications:
-
Acute toxicity, oral (Category 4)[5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4][5]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier between the researcher and the compound is critical. The following personal protective equipment is mandatory:
| PPE Category |
| Eye/Face Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[4] In situations with a higher risk of splashing, a face shield may be appropriate.[4]
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or punctures before use.
-
Protective Clothing: At a minimum, a laboratory coat and close-toed footwear are required.[4] For procedures with a higher risk of contamination, a chemical-resistant apron or a full-body suit should be considered.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[4][5] If engineering controls are not sufficient, a NIOSH- or CEN-certified respirator should be used based on a workplace hazard assessment.[4]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]
-
For long-term storage, maintain a temperature of 2-8°C.[4]
Step 2: Preparation and Handling
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[4]
-
Avoid contact with skin, eyes, and personal clothing.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]
Step 3: In Case of a Spill
-
For small spills, carefully absorb the material with an inert, non-combustible material and place it in a suitable, labeled hazardous waste container.[4]
-
Avoid generating dust.
-
Ensure the area is well-ventilated.
First Aid Measures
Immediate action is crucial in the event of exposure:
| Exposure Route | First Aid Procedure |
| If on Skin | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5] |
| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5] |
| If Swallowed | Rinse mouth. Call a poison center or doctor if you feel unwell.[5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect excess or expired this compound powder and contaminated materials (e.g., weigh boats, gloves) in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.[7]
-
Contaminated Labware: Decontaminate glassware before reuse. If disposable, place it in the designated hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the associated hazards.[7]
-
Storage of Waste: Store hazardous waste containers in a designated, secure area with secondary containment. Keep containers tightly closed.[7]
-
Final Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[8]
Visual Workflow for Safe Handling of this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. Overview of this compound: A Promising Flavonoid Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
